molecular formula C40H72N7O18P3S B15599862 (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Cat. No.: B15599862
M. Wt: 1064.0 g/mol
InChI Key: WOXOTWGGWCTWQY-BFNXGVQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O18P3S and its molecular weight is 1064.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H72N7O18P3S

Molecular Weight

1064.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-17-methyloctadecanethioate

InChI

InChI=1S/C40H72N7O18P3S/c1-27(2)16-14-12-10-8-6-5-7-9-11-13-15-17-28(48)22-31(50)69-21-20-42-30(49)18-19-43-38(53)35(52)40(3,4)24-62-68(59,60)65-67(57,58)61-23-29-34(64-66(54,55)56)33(51)39(63-29)47-26-46-32-36(41)44-25-45-37(32)47/h25-29,33-35,39,48,51-52H,5-24H2,1-4H3,(H,42,49)(H,43,53)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)/t28-,29+,33+,34+,35-,39+/m0/s1

InChI Key

WOXOTWGGWCTWQY-BFNXGVQDSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Significance of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a putative metabolic intermediate in the catabolism of 17-methyloctadecanoic acid, a branched-chain fatty acid (BCFA). While direct empirical data for this specific molecule is not present in the current scientific literature, its biological significance can be inferred from the well-established pathways of BCFA and very-long-chain fatty acid (VLCFA) metabolism. This guide synthesizes the current understanding of these pathways to project the role, metabolic fate, and potential clinical relevance of this compound. The primary metabolic context for this molecule is the peroxisomal β-oxidation pathway, a critical process for the breakdown of fatty acids that cannot be efficiently processed by mitochondria.

Introduction: The Context of Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are commonly found in bacteria and certain dietary sources like dairy products.[1] Their metabolism is distinct from that of straight-chain fatty acids. Due to the methyl group near the end of the acyl chain, 17-methyloctadecanoic acid is a substrate for peroxisomal β-oxidation rather than mitochondrial β-oxidation.[2] Peroxisomes are specialized in shortening very-long-chain and branched-chain fatty acyl-CoAs.[3][4]

The activation of 17-methyloctadecanoic acid to its coenzyme A ester, 17-methyloctadecanoyl-CoA, is the prerequisite for its entry into the catabolic pathway. The subsequent multi-step process of β-oxidation generates acetyl-CoA and, in the case of odd-chain fatty acids, propionyl-CoA. This compound is the expected third intermediate in the first cycle of this pathway.

The Peroxisomal β-Oxidation Pathway

Peroxisomal β-oxidation is a four-step spiral that systematically shortens the fatty acyl-CoA chain. Unlike its mitochondrial counterpart, the peroxisomal system is not directly coupled to ATP synthesis.[5]

  • Step 1: Oxidation by Acyl-CoA Oxidase: The cycle begins with the introduction of a double bond between the α and β carbons of 17-methyloctadecanoyl-CoA by a peroxisomal acyl-CoA oxidase. This reaction produces trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).

  • Step 2: Hydration by Enoyl-CoA Hydratase: The resulting trans-2-enoyl-CoA is hydrated by a multifunctional enzyme (L-bifunctional protein or D-bifunctional protein) to form this compound.[6]

  • Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: this compound is then oxidized to 3-keto-17-methyloctadecanoyl-CoA by the 3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional enzyme, with NAD⁺ as the electron acceptor.[7]

  • Step 4: Thiolytic Cleavage by Thiolase: The final step involves the cleavage of 3-keto-17-methyloctadecanoyl-CoA by a peroxisomal thiolase, yielding acetyl-CoA and a shortened 15-methylhexadecanoyl-CoA.[6]

The shortened acyl-CoA can then undergo further rounds of β-oxidation until it is short enough to be transported to the mitochondria for complete oxidation.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome 17_methyloctadecanoyl_CoA 17-Methyloctadecanoyl-CoA trans_2_enoyl_CoA trans-2-Enoyl-17-methyloctadecanoyl-CoA 17_methyloctadecanoyl_CoA->trans_2_enoyl_CoA Acyl-CoA Oxidase (H₂O₂ produced) S_3_hydroxy This compound trans_2_enoyl_CoA->S_3_hydroxy Enoyl-CoA Hydratase 3_keto 3-Keto-17-methyloctadecanoyl-CoA S_3_hydroxy->3_keto 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) 15_methylhexadecanoyl_CoA 15-Methylhexadecanoyl-CoA 3_keto->15_methylhexadecanoyl_CoA Thiolase acetyl_CoA Acetyl-CoA 3_keto->acetyl_CoA Thiolase further_oxidation 15_methylhexadecanoyl_CoA->further_oxidation Further β-oxidation cycles mitochondria acetyl_CoA->mitochondria To Mitochondria

Peroxisomal β-oxidation of 17-methyloctadecanoyl-CoA.

Quantitative Data

As of this writing, there is no direct quantitative data available for this compound in biological systems. The following table presents hypothetical data based on typical values for related long-chain acyl-CoA intermediates to serve as a reference for future experimental design.

ParameterHypothetical ValueTissue/Cell TypeNotes
Cellular Concentration 0.1 - 1.5 µMHepatocytesExpected to be a transient intermediate with low steady-state levels.
Km for 3-Hydroxyacyl-CoA Dehydrogenase 5 - 20 µMPeroxisomal Multifunctional EnzymeBased on values for other long-chain substrates.[8]
Vmax for 3-Hydroxyacyl-CoA Dehydrogenase 10 - 50 nmol/min/mg proteinPurified Peroxisomal EnzymeHighly dependent on enzyme purity and assay conditions.
Plasma Concentration < 10 nMHuman PlasmaNot expected to be present in significant amounts in circulation.

Experimental Protocols

The analysis of long-chain hydroxyacyl-CoA esters is technically challenging due to their low abundance and amphipathic nature. The following protocol is a generalized approach for the extraction and analysis of molecules like this compound, adapted from established methods for other long-chain acyl-CoAs.[9][10]

4.1. Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

  • Homogenization: Homogenize ~100 mg of frozen tissue or a pellet of 1-5 million cells in 1 mL of ice-cold 100 mM KH₂PO₄ buffer, pH 4.9.

  • Solvent Addition: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly.

  • Further Extraction: Add 2 mL of acetonitrile (B52724), vortex, and incubate on ice for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

4.2. Solid-Phase Extraction (SPE) Cleanup

  • Column Equilibration: Equilibrate an oligonucleotide purification column or a C18 SPE column with 60% acetonitrile.

  • Sample Loading: Load the supernatant from the extraction step onto the column.

  • Washing: Wash the column with 2 mL of 50% acetonitrile to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with 1 mL of 2-propanol.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.3. Analysis by LC-MS/MS

  • Chromatography: Use a C18 reversed-phase column with a binary gradient.

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

    • Mobile Phase B: Acetonitrile with 600 mM acetic acid.

  • Mass Spectrometry: Employ electrospray ionization in positive ion mode (ESI+).

    • Precursor Ion (Hypothetical): Scan for the [M+H]⁺ ion of this compound.

    • Product Ions (Hypothetical): Use tandem mass spectrometry (MS/MS) to fragment the precursor ion. Characteristic fragments would include those corresponding to the coenzyme A moiety and the fatty acyl chain.

experimental_workflow start Tissue/Cell Sample homogenize Homogenization in Buffer start->homogenize extract Solvent Extraction (Isopropanol/Acetonitrile) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction Cleanup supernatant->spe dry Dry Down Eluate spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Workflow for the analysis of acyl-CoA esters.

Regulation and Clinical Relevance

The metabolism of peroxisomal substrates is transcriptionally regulated, in part, by the peroxisome proliferator-activated receptor alpha (PPARα).[11] PPARα can be activated by various fatty acids and their derivatives, leading to an upregulation of the enzymes involved in β-oxidation.

Defects in peroxisomal β-oxidation can lead to the accumulation of VLCFAs and BCFAs, resulting in severe metabolic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy. While no specific disease has been linked to the metabolism of 17-methyloctadecanoic acid, the accumulation of its intermediates, including this compound, could serve as a biomarker for certain peroxisomal dysfunctions.

The study of such intermediates is crucial for understanding the pathophysiology of these diseases and for the development of novel diagnostic and therapeutic strategies.

logical_relationship BCFA Branched-Chain Fatty Acids (e.g., 17-methyloctadecanoic acid) Peroxisomal_Ox Peroxisomal β-Oxidation BCFA->Peroxisomal_Ox is a substrate for Intermediate This compound Peroxisomal_Ox->Intermediate generates Biomarker Potential Biomarker Intermediate->Biomarker can act as a PPARa PPARα Regulation PPARa->Peroxisomal_Ox upregulates Disease Peroxisomal Disorders (e.g., Zellweger Syndrome) Disease->Peroxisomal_Ox results from defects in Disease->Biomarker

Logical relationships in BCFA metabolism.

Conclusion and Future Directions

This compound, as an inferred intermediate of 17-methyloctadecanoic acid metabolism, holds potential significance in the study of peroxisomal function and related metabolic diseases. Future research should focus on the chemical synthesis of this compound to serve as an analytical standard. This would enable the development of targeted quantitative assays to confirm its presence in biological systems and to investigate its accumulation in peroxisomal disorders. Furthermore, enzymatic assays with purified peroxisomal multifunctional enzymes could elucidate the specific kinetics of its formation and degradation, providing a more complete picture of branched-chain fatty acid metabolism.

References

The Role of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on (S)-3-Hydroxy-17-methyloctadecanoyl-CoA is limited in publicly available scientific literature. This guide infers its role and characteristics based on the established principles of fatty acid metabolism, particularly the beta-oxidation of long-chain and branched-chain fatty acids.

Introduction

This compound is a presumed intermediate in the catabolism of 17-methyloctadecanoic acid, a branched-chain fatty acid.[1][2] As an acyl-CoA thioester, it is a key metabolite within the mitochondrial matrix, poised for enzymatic conversion in the fatty acid beta-oxidation spiral.[3][4] Understanding its place in metabolism is crucial for researchers investigating lipidomics, metabolic disorders, and the degradation of atypical fatty acids. This document provides a technical overview of its expected role, the enzymatic pathways it participates in, and the experimental protocols necessary for its study.

Core Concepts in Fatty Acid Beta-Oxidation

Fatty acid metabolism is a central energy-generating process in most organisms.[5] The primary pathway for the degradation of fatty acids is beta-oxidation, a four-step cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[4] (S)-3-hydroxyacyl-CoA intermediates are central to this pathway, formed in the second step and consumed in the third.[6]

Metabolism of Branched-Chain Fatty Acids

The presence of a methyl group on the carbon chain of 17-methyloctadecanoic acid introduces complexities not seen with straight-chain fatty acids.[7] Fatty acids with branches near the carboxyl end often require initial processing by alpha-oxidation in peroxisomes.[8][9] However, for 17-methyloctadecanoic acid, the methyl group is at the antepenultimate carbon (an iso-branched structure), allowing it to proceed through the initial cycles of beta-oxidation until the branch point is reached.[10]

The Hypothesized Role of this compound

This compound is the specific intermediate formed during the beta-oxidation of 17-methyloctadecanoyl-CoA. Its formation and subsequent oxidation are critical steps in the complete catabolism of this branched-chain fatty acid.

Signaling and Metabolic Pathways

The metabolism of this compound is intrinsically linked to the canonical beta-oxidation pathway. The following diagram illustrates the sequence of reactions involving this intermediate.

Beta_Oxidation_Pathway Hypothesized Beta-Oxidation of 17-Methyloctadecanoyl-CoA cluster_0 Mitochondrial Matrix 17_methyl_octadecanoyl_CoA 17-Methyloctadecanoyl-CoA trans_2_enoyl_CoA trans-Δ²-17-Methyloctadecenoyl-CoA 17_methyl_octadecanoyl_CoA->trans_2_enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) S_3_hydroxy This compound trans_2_enoyl_CoA->S_3_hydroxy Enoyl-CoA Hydratase (+H₂O) 3_ketoacyl_CoA 3-Keto-17-methyloctadecanoyl-CoA S_3_hydroxy->3_ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) shorter_acyl_CoA 15-Methylhexadecanoyl-CoA 3_ketoacyl_CoA->shorter_acyl_CoA β-Ketothiolase (+CoA-SH) acetyl_CoA Acetyl-CoA 3_ketoacyl_CoA->acetyl_CoA

Caption: Hypothesized first cycle of beta-oxidation for 17-methyloctadecanoyl-CoA.

Quantitative Data

Substrate (S)-3-hydroxyacyl-CoAKm (µM)Vmax (U/mg)Organism
C4 (Butyryl)25150Pig Heart
C6 (Hexanoyl)10250Pig Heart
C8 (Octanoyl)5300Pig Heart
C10 (Decanoyl)5280Pig Heart
C16 (Palmitoyl)5100Pig Heart
Table adapted from studies on L-3-hydroxyacyl-CoA dehydrogenase kinetics.[11]

Experimental Protocols

The study of this compound would involve its detection and quantification in biological samples, as well as the characterization of the enzymes that metabolize it.

Protocol 1: Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of the corresponding 3-hydroxy fatty acid after hydrolysis of the CoA ester.

1. Sample Preparation and Hydrolysis:

  • To 500 µL of plasma or tissue homogenate, add internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids).

  • For total 3-hydroxy fatty acid content (from CoA esters and other forms), hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes at 37°C. For free 3-hydroxy fatty acids, omit this step.[12]

  • Acidify the sample with 6 M HCl.

2. Extraction:

  • Extract the acidified sample twice with 3 mL of ethyl acetate.

  • Evaporate the pooled organic layers to dryness under a stream of nitrogen at 37°C.[12]

3. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

  • Heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system.

  • GC Column: HP-5MS capillary column (or equivalent).

  • Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[12]

  • MS Detection: Use selected ion monitoring (SIM) to detect the characteristic fragment ions of the 3-hydroxy fatty acid TMS derivatives. For many 3-hydroxy fatty acids, a characteristic ion is m/z 233 for the unlabeled and m/z 235 for the labeled internal standard.[12]

GCMS_Workflow GC-MS Workflow for 3-Hydroxy Fatty Acid Analysis Sample Biological Sample (Plasma, Tissue) Hydrolysis Hydrolysis (NaOH) (Optional, for total amount) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Derivatization TMS Derivatization (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS

Caption: Workflow for the analysis of 3-hydroxy fatty acids by GC-MS.

Protocol 2: Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of the intact this compound molecule.

1. Sample Extraction:

  • Homogenize 50-100 mg of frozen tissue in a solution of 2.5% sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a non-physiological acyl-CoA like crotonoyl-CoA).[13]

  • Centrifuge at high speed to pellet proteins and debris.

  • The supernatant contains the acyl-CoA esters.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water (pH 10.5).

  • Mobile Phase B: Acetonitrile with ammonium hydroxide.

  • Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[14]

  • Detection Mode: Multiple Reaction Monitoring (MRM) or a neutral loss scan of 507 Da, which corresponds to the loss of the phosphoadenosine diphosphate (B83284) portion of the CoA molecule.[14] The precursor ion would be the [M+H]+ of this compound.

LCMS_Workflow LC-MS/MS Workflow for Acyl-CoA Analysis Sample Tissue Sample Extraction Acidic Extraction (e.g., SSA) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation LCMS LC-MS/MS Analysis (MRM or Neutral Loss Scan) Centrifugation->LCMS Supernatant

Caption: Workflow for the direct analysis of acyl-CoA species by LC-MS/MS.

Conclusion

While this compound remains a sparsely characterized metabolite, its role as an intermediate in the beta-oxidation of 17-methyloctadecanoic acid is strongly supported by our fundamental understanding of fatty acid metabolism. Its study requires sensitive and specific analytical techniques such as GC-MS and LC-MS/MS. Further research, including the synthesis of a pure standard and enzymatic assays with purified dehydrogenases, will be necessary to fully elucidate its biochemical significance and the precise kinetics of its metabolism. This guide provides a foundational framework for researchers and drug development professionals to approach the investigation of this and other rare, branched-chain fatty acid intermediates.

References

discovery and characterization of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Putative Molecule: (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Disclaimer: The molecule this compound is a highly specific, long-chain branched fatty acyl-CoA that is not extensively documented in publicly available scientific literature. Consequently, this guide is a comprehensive technical overview constructed from established principles of lipid biochemistry and analytical chemistry, drawing parallels from closely related and well-characterized molecules. The experimental protocols, quantitative data, and signaling pathways presented herein are illustrative and based on established methodologies for similar compounds.

Introduction

This compound is a putative intermediate in the metabolism of 17-methyloctadecanoic acid, a branched-chain fatty acid. As an acyl-CoA thioester, it is presumed to be a key metabolic player, potentially involved in fatty acid oxidation, elongation, and as a signaling molecule. Long-chain fatty acyl-CoAs are integral to numerous cellular processes, including energy metabolism, membrane synthesis, and the regulation of gene expression. The presence of a methyl branch on the penultimate carbon (an iso-branched fatty acid) and a hydroxyl group at the C-3 position suggests its involvement in specific metabolic pathways that handle branched-chain lipids.

This guide provides a technical framework for the hypothetical discovery, characterization, and potential biological significance of this compound, aimed at researchers, scientists, and drug development professionals.

Hypothetical Discovery and Biosynthesis

The discovery of this compound would likely arise from advanced lipidomics screening of biological samples where branched-chain fatty acid metabolism is active.

Precursor Fatty Acid: 17-Methyloctadecanoic Acid

17-Methyloctadecanoic acid is a known branched-chain fatty acid found in various organisms.[1][2][3][4] Its metabolism is the logical starting point for the biosynthesis of its derivatives.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to occur via the initial steps of mitochondrial β-oxidation of 17-methyloctadecanoyl-CoA.

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix 17-Methyloctadecanoic_acid 17-Methyloctadecanoic Acid 17-Methyloctadecanoyl_CoA 17-Methyloctadecanoyl-CoA 17-Methyloctadecanoic_acid->17-Methyloctadecanoyl_CoA Acyl-CoA Synthetase (ACSL) 17-Methyloctadecanoyl_carnitine 17-Methyloctadecanoyl-carnitine 17-Methyloctadecanoyl_CoA->17-Methyloctadecanoyl_carnitine CPT1 Translocase Carnitine-Acylcarnitine Translocase 17-Methyloctadecanoyl_carnitine->Translocase 17-Methyloctadecanoyl_carnitine_matrix 17-Methyloctadecanoyl-carnitine Translocase->17-Methyloctadecanoyl_carnitine_matrix 17-Methyloctadecanoyl_CoA_matrix 17-Methyloctadecanoyl-CoA trans_2_17_Methyloctadecenoyl_CoA trans-Δ²-17-Methyloctadecenoyl-CoA 17-Methyloctadecanoyl_CoA_matrix->trans_2_17_Methyloctadecenoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxy_17_methyloctadecanoyl_CoA This compound trans_2_17_Methyloctadecenoyl_CoA->S_3_Hydroxy_17_methyloctadecanoyl_CoA Enoyl-CoA Hydratase 17-Methyloctadecanoyl_carnitine_matrix->17-Methyloctadecanoyl_CoA_matrix CPT2

Figure 1: Proposed biosynthetic pathway of this compound.

Physicochemical and Biochemical Properties (Illustrative)

Due to the absence of experimental data, the following table presents expected properties based on known long-chain acyl-CoAs.

PropertyPredicted ValueNotes
Molecular Formula C39H68N7O18P3SBased on Coenzyme A and 17-methyloctadecanoic acid structure.
Molecular Weight ~1120 g/mol
Stereochemistry (S) at C-3A result of the action of enoyl-CoA hydratase in β-oxidation.
Solubility Water-solubleDue to the charged and polar nature of the Coenzyme A moiety.
Enzyme Kinetics (Hypothetical)
Km for 3-hydroxyacyl-CoA dehydrogenase5 - 20 µMTypical range for long-chain substrates.
Vmax for 3-hydroxyacyl-CoA dehydrogenase1 - 10 µmol/min/mgDependent on enzyme source and purity.
Binding Affinity (Hypothetical)
Acyl-CoA Binding Protein (ACBP) Kd10 - 100 nMLong-chain acyl-CoAs are known to bind to ACBPs with high affinity.[5][6]

Experimental Protocols

Chemical Synthesis (Hypothetical)

A plausible route for the chemical synthesis of this compound would involve the synthesis of the corresponding fatty acid followed by its activation to the CoA thioester.

4.1.1. Synthesis of (S)-3-Hydroxy-17-methyloctadecanoic Acid

A potential synthetic route could involve asymmetric reduction of a β-keto ester.

4.1.2. Conversion to the CoA Thioester

The synthesized hydroxy fatty acid can be converted to its CoA thioester using established methods, such as the mixed anhydride (B1165640) method.

Start (S)-3-Hydroxy-17-methyloctadecanoic Acid Step1 Activation with Ethyl Chloroformate in the presence of a base (e.g., Triethylamine) Start->Step1 Intermediate Mixed Anhydride Intermediate Step1->Intermediate Step2 Reaction with Coenzyme A (lithium salt) Intermediate->Step2 Product This compound Step2->Product

Figure 2: Workflow for the chemical synthesis of the CoA thioester.
Purification and Characterization

4.2.1. Purification

The synthesized this compound can be purified using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

4.2.2. Characterization

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) would be used to confirm the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) would provide structural information through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be used to confirm the structure, including the position of the hydroxyl and methyl groups and the stereochemistry.

Quantification in Biological Samples

A sensitive method for quantification would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

StepDescription
1. Sample Preparation Lipid extraction from tissues or cells using a method like the Bligh-Dyer or a solid-phase extraction protocol.[7]
2. Internal Standard Spiking Addition of a known amount of a stable isotope-labeled analog (e.g., 13C-labeled) of the analyte.
3. LC Separation Reversed-phase chromatography to separate the analyte from other lipids.
4. MS/MS Detection Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.
5. Quantification Calculation of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area.

Potential Biological Roles and Signaling Pathways

While the specific roles of this compound are unknown, its structure suggests involvement in several key cellular processes. Long-chain acyl-CoAs are known to act as signaling molecules, regulating the activity of various proteins.[5][6]

Regulation of Cellular Processes

The accumulation or depletion of this molecule could potentially modulate:

  • Nuclear Receptor Activity: Some fatty acyl-CoAs can bind to and modulate the activity of nuclear receptors like PPARs, influencing gene expression related to lipid metabolism.

  • Enzyme Activity: It may act as an allosteric regulator of key metabolic enzymes.

  • Ion Channel Function: Long-chain acyl-CoAs have been shown to modulate the activity of certain ion channels.[5]

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling role for this compound based on known actions of similar molecules.

cluster_nucleus Nucleus cluster_cytosol Cytosol Molecule This compound PPAR PPARα/RXR Molecule->PPAR Potential Ligand Enzyme Metabolic Enzyme (e.g., Acetyl-CoA Carboxylase) Molecule->Enzyme Allosteric Regulation Ion_Channel Ion Channel Molecule->Ion_Channel Direct Binding PPRE PPRE PPAR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Activates Enzyme_Activity Modulation of Enzyme Activity Enzyme->Enzyme_Activity Ion_Flux Alteration of Ion Flux Ion_Channel->Ion_Flux

Figure 3: Hypothetical signaling roles of this compound.

Conclusion

While this compound remains a putative molecule, this guide provides a robust framework for its potential discovery, synthesis, characterization, and biological investigation. The methodologies outlined are based on well-established principles in lipid research and offer a clear path for any research group aiming to explore the existence and function of this and other novel branched-chain fatty acyl-CoAs. Future lipidomics studies, particularly those focusing on organisms with high levels of branched-chain fatty acids, may lead to the definitive identification and characterization of this intriguing molecule.

References

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA: An Inquiry into its Biomarker Potential

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and biomedical databases reveals no current research or data identifying (S)-3-Hydroxy-17-methyloctadecanoyl-CoA as a potential biomarker for any disease or physiological state.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a potential biomarker. However, exhaustive searches of scholarly articles, metabolomic databases, and patent literature have yielded no information on this specific molecule in a biomarker context.

While the broader class of molecules to which this compound belongs, namely hydroxylated branched-chain fatty acyl-CoAs, are subjects of metabolic research, this particular derivative does not appear to have been isolated, quantified, or associated with any pathological or physiological condition in published studies.

General Context: Branched-Chain Fatty Acids and their Derivatives

Branched-chain fatty acids (BCFAs) and their metabolites are known to play various roles in cellular biology. They are components of cell membranes and can influence membrane fluidity and signaling pathways. The metabolism of BCFAs is an area of active investigation, with some studies suggesting potential links between altered BCFA profiles and metabolic disorders. For instance, 17-methyloctadecanoic acid, the parent fatty acid of the molecule , has been investigated as a potential biomarker in certain rare genetic diseases. However, these studies do not extend to its 3-hydroxy-CoA derivative.

Absence of Data and Methodologies

Consequently, this guide cannot fulfill the core requirements of data presentation, experimental protocols, and visualization of signaling pathways for this compound. There is no quantitative data to summarize, no established experimental protocols for its detection or quantification, and no described signaling or metabolic pathways in which it is specifically implicated.

Future Directions

The absence of information on this compound could indicate that it is a novel or yet-to-be-discovered metabolite. Future untargeted metabolomics studies may identify this molecule and elucidate its potential biological significance. Should this molecule be identified and characterized in the future, the following experimental workflow could be envisioned for its investigation as a potential biomarker.

G cluster_discovery Discovery & Identification cluster_quantification Assay Development & Validation cluster_clinical Clinical Correlation & Validation cluster_pathway Biological Pathway Elucidation discovery Untargeted Metabolomics (e.g., LC-MS/MS) identification Structural Elucidation (e.g., NMR, HRMS) discovery->identification synthesis Chemical Synthesis of This compound Standard identification->synthesis assay_dev Targeted Quantitative Assay Development (e.g., q-TOF, Triple Quadrupole MS) synthesis->assay_dev validation Assay Validation (Linearity, LOD, LOQ, Precision, Accuracy) assay_dev->validation sample_collection Biological Sample Collection (e.g., Plasma, Tissue) from Case and Control Cohorts validation->sample_collection quantification Quantification of this compound sample_collection->quantification statistical_analysis Statistical Analysis to Correlate Levels with Disease State quantification->statistical_analysis roc ROC Curve Analysis to Determine Biomarker Performance (Sensitivity & Specificity) statistical_analysis->roc pathway_analysis Metabolic Pathway Mapping (e.g., Isotope Tracing) roc->pathway_analysis functional_studies In Vitro / In Vivo Functional Studies pathway_analysis->functional_studies

Caption: A hypothetical workflow for the discovery and validation of a novel biomarker.

We recommend that researchers interested in novel fatty acid metabolites focus on broader discovery metabolomics approaches. As the field of metabolomics continues to advance, it is possible that this compound may emerge as a molecule of interest in the future. At present, however, it remains an uncharacterized compound with no established role as a biomarker.

An In-depth Technical Guide on the Natural Occurrence of 17-Methyl Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological roles of 17-methyl branched-chain fatty acids, with a focus on 17-methyloctadecanoic acid (iso-nonadecanoic acid). This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a valuable resource for professionals in research and drug development.

Introduction to 17-Methyl Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon chain. They are typically saturated and are categorized based on the position of the methyl branch. Iso-fatty acids have a methyl group on the penultimate carbon (n-2), while anteiso-fatty acids have a methyl group on the antepenultimate carbon (n-3)[1]. 17-methyloctadecanoic acid is an iso-branched-chain fatty acid with a total of 19 carbon atoms. These fatty acids are integral components of cell membranes in many bacteria, where they play a crucial role in maintaining membrane fluidity[2]. They are also found in various other natural sources, including ruminant-derived products and marine organisms, and are gaining attention for their potential bioactivity in mammals.

Natural Occurrence and Quantitative Data

17-methyl branched-chain fatty acids are found across a diverse range of organisms. The following tables summarize the quantitative data on their presence in various sources.

Table 1: Quantitative Occurrence of 17-Methyl Branched-Chain Fatty Acids in Bacteria

Bacterial Species17-Methyl-Branched Fatty AcidPercentage of Total Fatty Acids (%)Analytical MethodReference
Bacillus subtilisiso-C15:0, iso-C17:0>60% (total BCFAs)GC-MS[3]
Bacillus species (general)iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0>60% (total BCFAs for six specific branched FAs)GC-MS[3]
Xanthomonas campestrisBCFAs~50% of total cellular fatty acidsNot Specified[4]

Table 2: Quantitative Occurrence of 17-Methyl Branched-Chain Fatty Acids in Dairy Products

Dairy Product17-Methyl-Branched Fatty AcidConcentration (mg/g of fat)Percentage of Total Fatty Acids (%)Analytical MethodReference(s)
Cow's Milkiso-C17:0-~0.5-0.6GC-MS[5]
Various Cheesesiso-C17:0-0.2-1.9 (in polar lipids), 0.1-1.7 (in neutral lipids)GC/EI-MS-SIM
Yak MilkTotal BCFAs-3.91GC-MS
Goat MilkTotal BCFAs-2.30GC-MS
Camel MilkTotal BCFAs-6.04GC-MS

Table 3: Quantitative Occurrence of 17-Methyl Branched-Chain Fatty Acids in Human Milk

Cohort17-Methyl-Branched Fatty AcidConcentration (mg/100 mL)Analytical MethodReference
Cincinnati, USAanteiso-C17:0Mean ± SE: 0.61 ± 0.03GC-FID[6]
Mexicoanteiso-C17:0Mean ± SE: 0.50 ± 0.03GC-FID[6]
Shanghai, Chinaanteiso-C17:0Mean ± SE: 0.38 ± 0.02GC-FID[6]

Table 4: Quantitative Occurrence of 17-Methyl Branched-Chain Fatty Acids in Marine Organisms

Marine Organism17-Methyl-Branched Fatty AcidPercentage of Total Fatty Acids (%)Analytical MethodReference
Various Demospongesiso-C15:0, iso-C17:010.7-23 (total iso-acids)HRGC-MS[7]
Fish (various species)iso-C17:0Lower than in cheesesGC/EI-MS-SIM

Biosynthesis and Signaling Pathways

The biosynthesis of iso-branched-chain fatty acids in bacteria, such as Bacillus subtilis, utilizes branched-chain amino acids as primers. Specifically, the synthesis of odd-numbered iso-fatty acids like 17-methyloctadecanoic acid starts from isobutyryl-CoA, which is derived from the amino acid valine. This primer is then elongated by the fatty acid synthase (FAS) system.

bacterial_iso_fatty_acid_biosynthesis Valine Valine alpha_ketoisovalerate alpha_ketoisovalerate Valine->alpha_ketoisovalerate Transamination isobutyryl_CoA Isobutyryl-CoA (Primer) alpha_ketoisovalerate->isobutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) isobutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (Elongator) Malonyl_CoA->FAS iso_C19_0 17-Methyloctadecanoic acid (iso-C19:0) FAS->iso_C19_0 Chain Elongation

Bacterial biosynthesis of 17-methyloctadecanoic acid.

While the signaling roles of 17-methyl branched-chain fatty acids in mammals are still under investigation, evidence suggests their involvement in key metabolic pathways.

3.2.1. Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Branched-chain fatty acids have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Upon binding, the activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA to modulate gene transcription.

PPAR_activation_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA iso-Fatty Acid PPAR PPAR BCFA->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Target_Genes Target Genes (Lipid Metabolism, Inflammation) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis mTORC1_signaling_pathway iso_C17_0 iso-C17:0 GSL Glycosphingolipid (in C. elegans) iso_C17_0->GSL mTORC1 mTORC1 GSL->mTORC1 Activation (in C. elegans) PA Phosphatidic Acid (General FA mechanism) PA->mTORC1 Stabilization & Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylation Cell_Growth Cell Growth & Protein Synthesis S6K1->Cell_Growth _4E_BP1->Cell_Growth Fatty Acids Fatty Acids Fatty Acids->PA experimental_workflow Sample Biological Sample (e.g., Bacteria, Dairy, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with methanolic HCl) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing (Quantification & Identification) Analysis->Data_Processing

References

enzymatic synthesis of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Synthesis of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a proposed enzymatic pathway for the synthesis of this compound, a complex branched-chain fatty acyl-CoA. Due to the absence of a single, established enzymatic route in current literature, this guide outlines a plausible multi-step synthesis based on the known specificities of enzymes involved in fatty acid metabolism. The proposed pathway leverages the sequential activities of acyl-CoA synthetase, acyl-CoA dehydrogenase, and enoyl-CoA hydratase. This guide furnishes detailed theoretical experimental protocols for key enzymatic reactions, summarizes relevant quantitative data, and includes visualizations of the synthetic pathway and experimental workflows to aid in the practical application of these methodologies.

Introduction

This compound is a specialized fatty acyl-CoA molecule characterized by a long, 18-carbon chain with a methyl branch at the 17th position and a hydroxyl group at the 3rd position with (S)-stereochemistry. Such molecules are of interest in metabolic studies and as potential precursors for the synthesis of complex lipids and bioactive compounds. While chemical synthesis routes for the precursor, 17-methyloctadecanoic acid, are established, a complete enzymatic synthesis of the final CoA-thioester has not been explicitly detailed. This guide proposes a feasible chemo-enzymatic or fully enzymatic pathway, breaking down the synthesis into distinct, manageable steps.

Proposed Enzymatic Synthesis Pathway

The proposed pathway for the synthesis of this compound is a three-step enzymatic process, commencing with the precursor fatty acid, 17-methyloctadecanoic acid.

Enzymatic Synthesis of this compound cluster_0 Step 1: Activation cluster_1 Step 2: Desaturation cluster_2 Step 3: Hydration 17-methyloctadecanoic_acid 17-Methyloctadecanoic Acid 17-methyloctadecanoyl_CoA 17-Methyloctadecanoyl-CoA 17-methyloctadecanoic_acid->17-methyloctadecanoyl_CoA Acyl-CoA Synthetase ATP, CoA-SH 17-methyloctadecenoyl_CoA 17-Methyloctadecenoyl-CoA 17-methyloctadecanoyl_CoA->17-methyloctadecenoyl_CoA Acyl-CoA Dehydrogenase FAD -> FADH2 S_3_Hydroxy_17_methyloctadecanoyl_CoA This compound 17-methyloctadecenoyl_CoA->S_3_Hydroxy_17_methyloctadecanoyl_CoA Enoyl-CoA Hydratase + H2O

Figure 1: Proposed enzymatic pathway for the synthesis of this compound.
Step 1: Activation of 17-Methyloctadecanoic Acid

The initial step involves the activation of the free fatty acid, 17-methyloctadecanoic acid, to its corresponding CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase (ACS) or ligase (ACSL) and requires ATP and Coenzyme A (CoA-SH).

Enzyme: Long-chain acyl-CoA synthetase (EC 6.2.1.3). Mammalian cells have several ACSL isoforms, some of which are known to activate fatty acids with chain lengths of 12 to 20 carbons[1]. While specificity for branched-chain fatty acids can vary, some ACSLs exhibit broad substrate specificity[2].

Reaction: 17-methyloctadecanoic acid + ATP + CoA-SH → 17-methyloctadecanoyl-CoA + AMP + PPi

Step 2: Desaturation to form 17-Methyloctadecenoyl-CoA

The second step is the introduction of a double bond between the α and β carbons (C2 and C3) of the acyl chain. This reaction is catalyzed by an acyl-CoA dehydrogenase. These enzymes are typically involved in the first step of β-oxidation, but the reaction is reversible.

Enzyme: Acyl-CoA dehydrogenase (EC 1.3.8.7 for long-chain specificity).

Reaction: 17-methyloctadecanoyl-CoA + FAD ⇌ trans-2-enoyl-17-methyloctadecanoyl-CoA + FADH₂

Step 3: Stereospecific Hydration

The final step is the stereospecific hydration of the trans-2-enoyl-CoA intermediate to yield the (S)-3-hydroxyacyl-CoA product. This reaction is catalyzed by enoyl-CoA hydratase.

Enzyme: Enoyl-CoA hydratase (ECH) or Crotonase (EC 4.2.1.17). This enzyme catalyzes the hydration of trans-2-enoyl-CoA thioesters to their corresponding (S)-3-hydroxyacyl-CoA compounds[3]. The rate of reaction can decrease with increasing tail length[3].

Reaction: trans-2-enoyl-17-methyloctadecanoyl-CoA + H₂O → this compound

Quantitative Data

Table 1: Kinetic Parameters of Acyl-CoA Synthetases

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Murine FATP1Palmitic acid (C16:0)8.31,100[2]
Murine FATP1Lignoceric acid (C24:0)9.1780[2]
Murine ACS1Palmitic acid (C16:0)4.21,500[2]
Murine ACS1Lignoceric acid (C24:0)6.7150[2]

Table 2: Substrate Specificity of Enoyl-CoA Hydratases

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
Aeromonas caviae PhaJAcCrotonyl-CoA (C4)296.2 x 10³[4]
Aeromonas caviae PhaJAc2-Hexenoyl-CoA (C6)341.8 x 10³[4]
Aeromonas caviae PhaJAc2-Octenoyl-CoA (C8)502.5[4]
Pseudomonas aeruginosa PhaJ4(Pa)Exhibits almost constant Vmax irrespective of substrate chain length--[5]

Experimental Protocols

The following are detailed protocols for the key enzymatic reactions in the proposed synthesis.

Protocol for Acyl-CoA Synthetase Assay

This protocol is adapted from fluorometric assay kits and can be used to monitor the activation of 17-methyloctadecanoic acid.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_detection Detection prep_reagents Prepare Assay Buffer, Substrate Solution (17-methyloctadecanoic acid), ATP, CoA, and Enzyme Solution (Acyl-CoA Synthetase) setup_wells Add Assay Buffer, Substrate, ATP, and CoA to microplate wells prep_reagents->setup_wells add_enzyme Initiate reaction by adding Acyl-CoA Synthetase setup_wells->add_enzyme add_detection_mix Add detection mix (containing enzymes to convert PPi to a fluorescent product) add_enzyme->add_detection_mix measure_fluorescence Measure fluorescence kinetically (e.g., Ex/Em = 535/587 nm) add_detection_mix->measure_fluorescence

Figure 2: Workflow for the Acyl-CoA Synthetase assay.

Materials:

  • Purified long-chain acyl-CoA synthetase

  • 17-methyloctadecanoic acid

  • ATP solution

  • Coenzyme A solution

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 10 mM MgCl₂, 2 mM EDTA)

  • Fluorometric detection kit for PPi or AMP (e.g., Acyl-CoA Synthetase Assay Kit, Abcam ab273315)[6]

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. The final concentration of 17-methyloctadecanoic acid may need to be optimized, and it may require a carrier like BSA for solubility.

  • Reaction Setup: In a 96-well plate, add the assay components in the following order: assay buffer, 17-methyloctadecanoic acid, ATP, and CoA.

  • Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA synthetase to each well. Include a negative control without the enzyme.

  • Detection: Immediately add the components of the fluorometric detection kit according to the manufacturer's instructions. This typically involves an enzyme mix that converts the pyrophosphate (PPi) byproduct into a detectable signal.

  • Measurement: Place the plate in a microplate reader and measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes. The rate of increase in fluorescence is proportional to the acyl-CoA synthetase activity.

Protocol for Enoyl-CoA Hydratase Assay

This protocol is a spectrophotometric assay that monitors the decrease in absorbance as the double bond of the enoyl-CoA is hydrated.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement prep_reagents Prepare Assay Buffer and Substrate Solution (17-methyloctadecenoyl-CoA) setup_cuvette Add Assay Buffer and Substrate to a quartz cuvette prep_reagents->setup_cuvette prep_enzyme Prepare purified Enoyl-CoA Hydratase solution add_enzyme Initiate reaction by adding Enoyl-CoA Hydratase prep_enzyme->add_enzyme equilibrate Equilibrate at desired temperature (e.g., 30°C) setup_cuvette->equilibrate equilibrate->add_enzyme monitor_absorbance Monitor the decrease in absorbance at 263 nm add_enzyme->monitor_absorbance

Figure 3: Workflow for the Enoyl-CoA Hydratase assay.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-enoyl-17-methyloctadecanoyl-CoA (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Substrate Preparation: The substrate, trans-2-enoyl-17-methyloctadecanoyl-CoA, must be synthesized. This can be achieved through the action of acyl-CoA dehydrogenase on 17-methyloctadecanoyl-CoA.

  • Reaction Setup: In a quartz cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 300 µL. The final substrate concentration is typically in the range of 0.1-0.5 mM.

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) to allow for temperature equilibration.

  • Initiation and Measurement: Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase solution. Immediately begin monitoring the decrease in absorbance at 263 nm. The molar extinction coefficient for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹cm⁻¹[4].

  • Calculation: The rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

Conclusion

This technical guide outlines a plausible and scientifically grounded enzymatic pathway for the synthesis of this compound. The successful implementation of this pathway will depend on the careful selection and optimization of enzymes with appropriate substrate specificities for long, branched-chain acyl-CoAs. The provided experimental protocols offer a starting point for researchers to investigate and develop this novel biosynthetic route. Further research into the kinetic properties of the selected enzymes with the specific substrates will be crucial for optimizing reaction conditions and yields. The methodologies and data presented herein are intended to serve as a valuable resource for professionals in metabolic engineering, drug discovery, and lipid research.

References

A Technical Guide to the Chemical Properties of Long-Chain Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Long-chain hydroxy fatty acyl-CoAs (LCHFA-CoAs) are pivotal intermediates in lipid metabolism and cellular signaling. This document provides an in-depth analysis of their chemical properties, including structure, solubility, acidity, stability, and reactivity. It details their roles in key biological pathways such as fatty acid biosynthesis and β-oxidation, and as signaling molecules in processes like insulin (B600854) secretion. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and quantification of these molecules, designed for researchers, scientists, and professionals in drug development.

Introduction

Long-chain hydroxy fatty acyl-CoAs are molecules where a long-chain fatty acid, containing a hydroxyl (-OH) group on its hydrocarbon tail, is activated by forming a high-energy thioester bond with coenzyme A (CoA).[1][2] This activation is a prerequisite for their participation in numerous metabolic pathways.[3] The molecule's structure is inherently amphipathic, with a polar head group (CoA) and a nonpolar, hydrophobic fatty acyl chain.[4][5] This duality governs their behavior in aqueous environments and their interaction with enzymes and membranes. LCHFA-CoAs are not merely metabolic intermediates; they also function as critical signaling molecules that regulate the activity of proteins and ion channels.[6][7] Understanding their chemical properties is therefore essential for elucidating their biological functions and for the development of therapeutics targeting lipid metabolism.

Chemical Structure and Core Properties

The structure of an LCHFA-CoA consists of three key components:

  • A Long-Chain Fatty Acyl Group: A hydrocarbon chain, typically 13 to 22 carbons long, which is hydrophobic.[2]

  • A Hydroxyl Group: An -OH group positioned along the acyl chain (e.g., at the α, β, or ω position), which increases the polarity of the tail.

  • Coenzyme A (CoA): A large, hydrophilic molecule attached via a thioester linkage. This bond is energy-rich, making the acyl group readily transferable.[3][8]

Solubility

The amphipathic nature of LCHFA-CoAs dictates their solubility. Like other detergents, they exhibit low solubility in aqueous solutions, tending to form micelles above a certain critical micelle concentration (CMC).[5] The long hydrocarbon chain limits water solubility, while the polar CoA moiety and the hydroxyl group enhance it compared to the parent non-hydroxylated acyl-CoA.[4] Consequently, they are often analyzed in mixed solvent systems, such as chloroform/methanol/water, to ensure complete solubilization.[9] The solubility of the parent fatty acids, which decreases with increasing chain length, provides a useful proxy for the behavior of the acyl chain.[10]

Table 1: Aqueous Solubility of Saturated Fatty Acids

Fatty Acid Carbon Atoms Solubility at 20°C (mg/L)
Lauric Acid 12 55
Myristic Acid 14 20
Palmitic Acid 16 7
Stearic Acid 18 3

(Data compiled from reference[10])

Acidity and pKa

The overall acidic character of LCHFA-CoAs is influenced by the phosphate (B84403) groups on the CoA moiety and the thiol group. The pKa of the free thiol group in Coenzyme A is approximately 9.6-9.8, indicating it exists predominantly in its protonated, less reactive form at physiological pH.[11][12] The acidity of the parent long-chain fatty acid's carboxyl group is also relevant, as it must be deprotonated before activation. The apparent pKa of these fatty acids increases significantly when incorporated into lipid mixtures, ranging from 6.2 to 7.3.[13]

Table 2: pKa Values of C18 Long-Chain Fatty Acids

Fatty Acid Chain Composition pKa
Stearic Acid 18:0 10.15
Elaidic Acid 18:1 (trans) 9.95
Oleic Acid 18:1 (cis) 9.85
Linoleic Acid 18:2 9.24
Linolenic Acid 18:3 8.28

(Data from reference[14])

Stability and Reactivity

Thioester Bond: The thioester bond is the most reactive feature of the molecule. It is considered "high-energy" because its hydrolysis is thermodynamically favorable.[15] This bond is more susceptible to nucleophilic attack than an oxygen ester, enabling the efficient transfer of the acyl group to other molecules like carnitine, glycerol, or protein residues.[3][8] However, thioesters are relatively stable towards hydrolysis at neutral pH in the absence of catalysts.[15] Solutions of fatty acyl-CoAs are reported to be stable for several weeks when frozen at -20°C.[5] The reactivity of the thioester can be influenced by substitution on the acyl chain; for instance, the presence of an oxygen atom beta to the acyl carbon can affect reaction rates.[16]

Oxidative Stability: The presence of double bonds in the acyl chain makes the molecule susceptible to oxidation.[17][18] The hydroxyl group itself can also be a site for oxidation, for example, the conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase is a key step in β-oxidation.[19]

Biological Significance and Metabolic Pathways

LCHFA-CoAs are central players in the synthesis and degradation of lipids. Their concentrations and flux through these pathways are tightly regulated and serve as signals for the cell's metabolic state.

Biosynthesis: Very-Long-Chain Fatty Acid (VLCFA) Elongation

LCHFA-CoAs, specifically 3-hydroxyacyl-CoAs, are essential intermediates in the synthesis of very-long-chain fatty acids (C20 and longer). This process occurs in the endoplasmic reticulum and involves a four-step cycle that sequentially adds two-carbon units to a growing acyl-CoA chain. A defect in the 3-hydroxyacyl-CoA dehydratase enzyme (e.g., PASTICCINO2 in plants) leads to the accumulation of 3-hydroxy-acyl-CoA intermediates, highlighting their position in the pathway.[20][21]

vlcfa_elongation cluster_cycle Elongation Cycle KCS Condensation (KCS) Ketoacyl 3-Ketoacyl-CoA (Cn+2) KCS->Ketoacyl KCR Reduction (KCR) Ketoacyl->KCR NADPH Hydroxyacyl 3-Hydroxyacyl-CoA (Cn+2) KCR->Hydroxyacyl HCD Dehydration (HCD) Hydroxyacyl->HCD H₂O Enoyl trans-2,3-Enoyl-CoA (Cn+2) HCD->Enoyl ECR Reduction (ECR) Enoyl->ECR NADPH ECR->KCS Elongated Acyl-CoA (Cn+2) Acyl_in Acyl-CoA (Cn) Acyl_in->KCS Malonyl_in Malonyl-CoA Malonyl_in->KCS CO₂

Caption: VLCFA elongation cycle highlighting the 3-hydroxyacyl-CoA intermediate.

Catabolism: Mitochondrial β-Oxidation

β-oxidation is the process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH₂.[22] L-3-hydroxyacyl-CoA is a key intermediate in this four-step spiral. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes its oxidation to 3-ketoacyl-CoA, generating NADH.[23] Deficiency in this enzyme (LCHAD deficiency) is a serious inborn error of metabolism, underscoring the pathway's importance.[23]

beta_oxidation cluster_pathway β-Oxidation Steps AcylCoA_in Acyl-CoA (Cn) Step1 1. Dehydrogenation (Acyl-CoA Dehydrogenase) AcylCoA_in->Step1 AcylCoA_out Acyl-CoA (Cn-2) AcetylCoA_out Acetyl-CoA Step2 2. Hydration (Enoyl-CoA Hydratase) Step1->Step2 FADH2 FADH₂ Step1->FADH2 inter1 trans-Δ²-Enoyl-CoA Step3 3. Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) Step2->Step3 inter2 L-3-Hydroxyacyl-CoA Step4 4. Thiolysis (Thiolase) Step3->Step4 NADH NADH Step3->NADH inter3 3-Ketoacyl-CoA Step4->AcylCoA_out Step4->AcetylCoA_out FAD FAD FAD->Step1 H2O H₂O H2O->Step2 NAD NAD⁺ NAD->Step3 CoA_in CoA-SH CoA_in->Step4

Caption: The four core steps of the mitochondrial β-oxidation spiral.

Role in Cellular Signaling

Cytosolic pools of long-chain acyl-CoAs (LC-CoAs) are potent signaling molecules, particularly in pancreatic β-cells where they are involved in amplifying glucose-stimulated insulin secretion (GSIS).[7][14] High glucose levels lead to an increase in cytosolic malonyl-CoA, which inhibits the transport of LC-CoAs into the mitochondria for oxidation.[24] This raises the cytosolic concentration of LC-CoAs, which can then be used for esterification into signaling lipids (like diacylglycerol) or can directly modulate protein activity to promote insulin vesicle exocytosis.[1][6]

beta_cell_signaling Glucose High Glucose Metabolism Glycolysis & TCA Cycle Glucose->Metabolism MalonylCoA ↑ Malonyl-CoA Metabolism->MalonylCoA CPT1 CPT-1 MalonylCoA->CPT1 Inhibits BetaOx β-Oxidation CPT1->BetaOx LC_CoA ↑ Cytosolic Long-Chain Acyl-CoA LC_CoA->CPT1 Transport to Mitochondria Signaling Lipid Signaling (Esterification, Protein Acylation) LC_CoA->Signaling Amplifies Exocytosis ↑ Insulin Exocytosis Signaling->Exocytosis

Caption: Amplification of insulin secretion by long-chain acyl-CoA signaling.

Experimental Protocols

Synthesis of Long-Chain Hydroxy Fatty Acyl-CoAs

A common method for synthesizing acyl-CoAs from their parent fatty acids involves a two-step chemical process that avoids harsh conditions.[25][26]

Protocol: Synthesis via N-Hydroxysuccinimide (NHS) Ester Intermediate

  • Activation of the Hydroxy Fatty Acid:

    • Dissolve the long-chain hydroxy fatty acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add N-hydroxysuccinimide (NHS, ~1.1 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC, ~1.1 equivalents).

    • Stir the reaction at room temperature for 2-4 hours until the fatty acid is consumed (monitor by TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to yield the crude NHS-ester of the hydroxy fatty acid. This intermediate can be purified by silica (B1680970) gel chromatography if necessary.[26]

  • Thioester Formation:

    • Dissolve the purified NHS-ester (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and a neutral aqueous buffer (e.g., sodium bicarbonate, pH 7.5-8.0).

    • In a separate vial, dissolve Coenzyme A (lithium salt, ~0.9 equivalents) in the same cold aqueous buffer.

    • Slowly add the CoA solution to the NHS-ester solution while stirring vigorously at 4°C.

    • Allow the reaction to proceed for 1-2 hours at 4°C.

    • The resulting long-chain hydroxy fatty acyl-CoA can be purified using solid-phase extraction (SPE) or reversed-phase HPLC.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sensitive and specific quantification of acyl-CoAs from complex biological matrices.[27][28][29]

Protocol: LC-MS/MS Analysis

  • Sample Preparation and Extraction:

    • Flash-freeze tissue samples (~50-100 mg) in liquid nitrogen immediately upon collection to quench metabolic activity.

    • To the frozen tissue, add a pre-cooled extraction solution consisting of 2-propanol and aqueous potassium phosphate buffer (e.g., 0.1 M KH₂PO₄), often in a 1:1 ratio.[29]

    • Add an internal standard (e.g., C17:0-CoA) to correct for extraction efficiency and matrix effects.[27]

    • Homogenize the sample thoroughly on ice using a mechanical homogenizer.

    • Add acetonitrile (B52724) and a saturated solution of ammonium (B1175870) sulfate (B86663) to precipitate proteins and partition the phases.[29]

    • Centrifuge at high speed (e.g., 2500 x g for 10 min) at 4°C.

    • Collect the supernatant, which contains the LCHFA-CoAs. The sample may be further purified and concentrated using solid-phase extraction (SPE).

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A reversed-phase C8 or C18 column is typically used (e.g., Acquity UPLC BEH C8, 2.1 × 150 mm, 1.7 µm).[27]

    • Mobile Phase A: An aqueous solution, often containing a pH modifier like ammonium hydroxide (B78521) (e.g., 15 mM NH₄OH in water), to ensure the analytes are in a consistent ionic state.[27]

    • Mobile Phase B: An organic solvent, typically acetonitrile, also containing the same modifier (e.g., 15 mM NH₄OH in acetonitrile).[27]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the increasingly hydrophobic long-chain species. A common run time is 5-10 minutes.[27]

    • Flow Rate: Typically 0.3-0.4 mL/min for UPLC systems.

  • Mass Spectrometry Detection (MS/MS):

    • Ionization: Electrospray ionization in positive mode (ESI+) is highly effective for acyl-CoAs.[28][29]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the target LCHFA-CoA) and a specific product ion that results from its fragmentation.

    • Characteristic Fragmentation: Acyl-CoAs produce a characteristic neutral loss of 507 Da, corresponding to the phosphopantetheine portion of CoA, which is highly specific and can be used for profiling.[30] Alternatively, specific product ions are monitored for each analyte.

    • Quantification: A calibration curve is generated using authentic standards, and the concentration in the biological sample is determined by comparing the analyte/internal standard peak area ratio to this curve.[27]

lcms_workflow start Biological Sample (e.g., Tissue, Cells) extraction 1. Homogenization & Extraction (with Internal Standard) start->extraction centrifuge 2. Centrifugation (Protein Precipitation) extraction->centrifuge spe 3. Solid-Phase Extraction (SPE) (Optional Cleanup/Concentration) centrifuge->spe lc 4. UPLC Separation (Reversed-Phase C8/C18) spe->lc ms 5. ESI-MS/MS Detection (MRM Mode) lc->ms data 6. Data Analysis (Quantification vs. Standard Curve) ms->data end Final Concentration Data data->end

Caption: Experimental workflow for the quantification of LCHFA-CoAs by LC-MS/MS.

Conclusion

Long-chain hydroxy fatty acyl-CoAs possess a unique combination of chemical properties—amphipathicity, a high-energy thioester bond, and reactive hydroxyl groups—that define their central roles in biology. They are not only obligate intermediates in the synthesis and degradation of fatty acids but also serve as sophisticated signaling molecules that translate the metabolic state of the cell into functional responses. The methodologies detailed herein for their synthesis and highly sensitive quantification provide crucial tools for researchers to further investigate their function in health and disease, offering potential avenues for novel therapeutic interventions in metabolic disorders.

References

Potential Protein Targets of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA intermediate expected to be primarily metabolized through the peroxisomal β-oxidation pathway. This technical guide delineates the potential protein targets of this molecule, focusing on the key enzymatic players in its catabolism and its prospective role as a signaling molecule. The primary metabolic protein target is the peroxisomal D-bifunctional protein (DBP), which facilitates the dehydrogenation of 3-hydroxyacyl-CoAs. Beyond its metabolic fate, this compound, like other branched-chain fatty acyl-CoAs, may function as a ligand for nuclear receptors, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) being a significant candidate. This interaction suggests a role in the transcriptional regulation of lipid metabolism. This document provides a comprehensive overview of these potential protein targets, supported by available quantitative data for analogous molecules, detailed experimental protocols for their investigation, and visual representations of the pertinent biological pathways and workflows.

Metabolic Protein Target: Peroxisomal D-bifunctional Protein (DBP)

The catabolism of branched-chain fatty acids, such as 17-methyloctadecanoic acid, predominantly occurs in the peroxisomes. Following the initial oxidation step, this compound is a substrate for the second enzyme of the peroxisomal β-oxidation spiral, D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFE-2). DBP is a single polypeptide with two distinct catalytic domains: an N-terminal enoyl-CoA hydratase and a C-terminal 3-hydroxyacyl-CoA dehydrogenase. The dehydrogenase domain specifically acts on (S)-3-hydroxyacyl-CoAs.

Enzymatic Reaction

The 3-hydroxyacyl-CoA dehydrogenase domain of DBP catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group of this compound to form 3-oxo-17-methyloctadecanoyl-CoA. This reaction is a critical step in the β-oxidation cycle, preparing the fatty acyl-CoA for subsequent thiolytic cleavage.

Quantitative Data (Representative)
SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
3-Hydroxypalmitoyl-CoA (racemic)Rat Liver PeroxisomesNot specified1.2[1]
Pristanoyl-CoA (precursor)Human D-bifunctional proteinNot applicableReduced β-oxidation in deficiency[2]

Note: The provided Vmax for racemic 3-hydroxypalmitoyl-CoA is a general indicator of DBP's dehydrogenase activity. The metabolism of pristanic acid, a branched-chain fatty acid, is known to be impaired in DBP deficiency, highlighting the enzyme's crucial role in branched-chain fatty acid oxidation.[2]

Signaling Protein Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Beyond their role as metabolic intermediates, long-chain and branched-chain fatty acyl-CoAs can act as signaling molecules by directly binding to and activating nuclear receptors. Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a central role in regulating the expression of genes involved in lipid and glucose metabolism. Fatty acyl-CoAs are considered to be endogenous ligands for PPARα.

Mechanism of Action

Upon binding of a ligand, such as a branched-chain fatty acyl-CoA, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Target genes of PPARα include those encoding for the enzymes of peroxisomal and mitochondrial β-oxidation, thus creating a feed-forward mechanism for fatty acid catabolism.

Quantitative Data (Representative)

Direct binding affinity data for this compound to PPARα is not available. However, studies with other branched-chain fatty acyl-CoAs demonstrate high-affinity binding, suggesting that this compound is also a potential high-affinity ligand.

LigandReceptor SourceDissociation Constant (Kd) (nM)Reference
Phytanoyl-CoAMouse PPARα11 ± 1[3][4]
Pristanoyl-CoAMouse PPARα12 ± 1[3][4]

These data indicate that branched-chain fatty acyl-CoAs are potent activators of PPARα.[3][4]

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation Pathway

Peroxisomal_Beta_Oxidation Acyl_CoA_Synthetase Branched-Chain Acyl-CoA Synthetase Acyl_CoA 17-Methyloctadecanoyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Fatty_Acid 17-Methyloctadecanoic Acid Fatty_Acid->Acyl_CoA_Synthetase ACOX Branched-Chain Acyl-CoA Oxidase (ACOX2/3) Acyl_CoA->ACOX FAD -> FADH2 O2 -> H2O2 Enoyl_CoA trans-2-Enoyl-17- methyloctadecanoyl-CoA ACOX->Enoyl_CoA DBP_Hydratase D-Bifunctional Protein (Enoyl-CoA Hydratase domain) Enoyl_CoA->DBP_Hydratase H2O Hydroxyacyl_CoA (S)-3-Hydroxy-17- methyloctadecanoyl-CoA DBP_Hydratase->Hydroxyacyl_CoA DBP_Dehydrogenase D-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase domain) Hydroxyacyl_CoA->DBP_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Oxo-17- methyloctadecanoyl-CoA DBP_Dehydrogenase->Ketoacyl_CoA Thiolase Peroxisomal Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA

Caption: Peroxisomal β-oxidation of 17-methyloctadecanoic acid.

PPARα Signaling Pathway

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (S)-3-Hydroxy-17- methyloctadecanoyl-CoA PPARa PPARα Ligand->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization Coactivators Coactivators PPARa->Coactivators PPRE PPRE RXR->PPRE Binding RXR->Coactivators Target_Genes Target Gene Expression (e.g., DBP, ACOX) PPRE->Target_Genes Transcriptional Activation Coactivators->PPRE

Caption: PPARα activation by this compound.

Experimental Workflow: Target Validation

Experimental_Workflow start Hypothesis: This compound interacts with Protein X step1 In vitro Binding Assay (e.g., SPR, MST) start->step1 step2 Enzyme Kinetic Assay (if Protein X is an enzyme) start->step2 step3 Cell-based Reporter Assay (if Protein X is a transcription factor) start->step3 decision1 Binding Affinity? step1->decision1 decision2 Modulation of Activity/Expression? step2->decision2 step3->decision2 step4 Mass Spectrometry Analysis of Cellular Metabolites step4->decision2 step5 Gene Expression Analysis (qPCR, RNA-seq) step5->decision2 decision1->step4 Yes no_target Conclusion: Protein X is not a direct target decision1->no_target No end Conclusion: Protein X is a target decision2->end Yes decision2->no_target No

Caption: A logical workflow for validating protein targets.

Experimental Protocols

In Vitro Peroxisomal β-Oxidation Assay

This protocol is adapted from established methods for measuring peroxisomal β-oxidation activity using a radiolabeled substrate.

Objective: To determine if this compound is a substrate for the peroxisomal β-oxidation machinery.

Materials:

  • Isolated peroxisomes from rat liver or cultured cells

  • Radiolabeled [1-¹⁴C]-17-methyloctadecanoic acid

  • Reaction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM ATP, 10 mM MgCl₂, 0.5 mM NAD⁺, 0.1 mM FAD, 0.2 mM CoA, 1 mM DTT

  • Scintillation cocktail and vials

  • Perchloric acid (PCA)

Procedure:

  • Synthesize radiolabeled this compound from [1-¹⁴C]-17-methyloctadecanoic acid or use the fatty acid directly if the complete pathway is being assayed.

  • Prepare the reaction mixture by combining the reaction buffer with isolated peroxisomes (typically 50-100 µg of protein).

  • Initiate the reaction by adding the radiolabeled substrate to a final concentration of 10-50 µM.

  • Incubate the reaction at 37°C for 15-60 minutes.

  • Stop the reaction by adding an equal volume of cold 4% (w/v) perchloric acid.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the protein.

  • Collect the supernatant, which contains the acid-soluble radiolabeled products (acetyl-CoA and propionyl-CoA).

  • Add the supernatant to a scintillation vial with a suitable scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Express the results as nmol of radiolabeled product formed per minute per mg of protein.

PPARα Ligand Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of this compound for PPARα.

Objective: To quantify the binding affinity of this compound to the PPARα ligand-binding domain (LBD).

Materials:

  • Recombinant human or mouse PPARα-LBD

  • Radiolabeled high-affinity PPARα ligand (e.g., [³H]-GW7647)

  • Unlabeled this compound

  • Binding buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM DTT, 0.1% CHAPS

  • Hydroxyapatite (B223615) slurry

  • Wash buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Scintillation cocktail and vials

Procedure:

  • In a 96-well plate, add a fixed concentration of recombinant PPARα-LBD and the radiolabeled ligand.

  • Add increasing concentrations of unlabeled this compound (competitor) to the wells. Include a control with no competitor.

  • Incubate at 4°C for 2-4 hours to allow binding to reach equilibrium.

  • Add cold hydroxyapatite slurry to each well to capture the protein-ligand complexes.

  • Incubate for 15 minutes at 4°C.

  • Wash the hydroxyapatite pellets three times with cold wash buffer to remove unbound ligand.

  • Resuspend the pellets in scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of the competitor.

  • Calculate the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand) and subsequently determine the Ki (dissociation constant of the competitor) using the Cheng-Prusoff equation.

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of long-chain acyl-CoAs from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Objective: To measure the intracellular concentration of this compound and its metabolites.

Materials:

  • Cultured cells treated with 17-methyloctadecanoic acid

  • Internal standards (e.g., a suite of odd-chain acyl-CoAs)

  • Extraction solvent: Isopropanol/acetonitrile/water (e.g., 2:1:1, v/v/v)

  • LC-MS/MS system equipped with a C18 reverse-phase column

Procedure:

  • Cell Lysis and Extraction:

    • Harvest and wash the cell pellet with cold PBS.

    • Add the cold extraction solvent containing internal standards to the cell pellet.

    • Homogenize or sonicate the sample to ensure complete lysis.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient elution on a C18 column.

    • Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA, including this compound and its potential metabolites, need to be established.

  • Data Analysis:

    • Generate a standard curve for each analyte using known concentrations of acyl-CoA standards.

    • Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

    • Express the results as pmol or nmol per mg of protein or per million cells.

Conclusion

This compound is a key intermediate in the peroxisomal β-oxidation of 17-methyloctadecanoic acid. The primary and most direct protein target for this molecule is the D-bifunctional protein , which is essential for its further catabolism. Furthermore, compelling evidence from related molecules suggests that this compound is a potential endogenous ligand for the nuclear receptor PPARα , implicating it in the transcriptional regulation of lipid metabolism. The experimental protocols provided herein offer a framework for the validation and detailed characterization of these interactions. Further research focusing on direct binding and kinetic studies with this compound is warranted to definitively elucidate its protein targets and biological functions.

References

predicted metabolic fate of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Predicted Metabolic Fate of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the , a long-chain, branched-chain fatty acyl-CoA intermediate. Given the scarcity of direct experimental data on this specific molecule, this guide synthesizes information from established principles of fatty acid metabolism to predict its catabolism. This document is intended to serve as a foundational resource for researchers in metabolism, drug discovery, and related fields.

Introduction to this compound

This compound is a C18 fatty acyl-CoA with a hydroxyl group at the C-3 (beta) position and a methyl branch at the C-17 position. Its structure suggests it is an intermediate in the beta-oxidation of 17-methyloctadecanoic acid. The presence of the methyl group at the penultimate carbon introduces a key feature that distinguishes its metabolism from that of straight-chain fatty acids.

The catabolism of long-chain fatty acids is a critical source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The initial steps of beta-oxidation for long-chain fatty acids occur in the mitochondria and are catalyzed by a multienzyme complex, the mitochondrial trifunctional protein (MTP). This complex contains the activities for the second, third, and fourth reactions of the beta-oxidation spiral.

Predicted Metabolic Pathway

The predicted primary metabolic fate of this compound is its entry into the mitochondrial beta-oxidation spiral at the third step.

Step 1: Dehydrogenation by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

The first predicted step is the NAD+-dependent dehydrogenation of the 3-hydroxyl group to a keto group, catalyzed by the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the MTP. This reaction forms 17-methyl-3-oxooctadecanoyl-CoA.

  • Enzyme: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

  • Substrate: this compound

  • Product: 17-Methyl-3-oxooctadecanoyl-CoA

  • Cofactor: NAD+ is reduced to NADH

Step 2: Thiolytic Cleavage by Long-Chain Ketoacyl-CoA Thiolase (LCKT)

The newly formed beta-ketoacyl-CoA is then subject to thiolytic cleavage by the long-chain ketoacyl-CoA thiolase (LCKT) activity of the MTP. This reaction involves the attack of a free Coenzyme A molecule, releasing acetyl-CoA and a C16 acyl-CoA.

  • Enzyme: Long-Chain Ketoacyl-CoA Thiolase (LCKT)

  • Substrates: 17-Methyl-3-oxooctadecanoyl-CoA, Coenzyme A

  • Products: Acetyl-CoA, 15-methylhexadecanoyl-CoA

Subsequent Rounds of Beta-Oxidation

The resulting 15-methylhexadecanoyl-CoA will then undergo further rounds of beta-oxidation. Each round will consist of four reactions: dehydrogenation, hydration, dehydrogenation, and thiolysis, shortening the fatty acyl chain by two carbons and releasing one molecule of acetyl-CoA in each cycle. This process will continue until the final rounds of oxidation.

The antepenultimate methyl branch at the C-17 position means that the final thiolytic cleavage step will yield propionyl-CoA instead of acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. This is a key difference from the metabolism of straight, even-chain fatty acids.

Predicted_Metabolic_Pathway cluster_0 Mitochondrial Matrix cluster_1 Cofactors cluster_2 Cellular Respiration A (S)-3-Hydroxy-17- methyloctadecanoyl-CoA B 17-Methyl-3- oxooctadecanoyl-CoA A->B LCHAD NAD NAD+ C 15-Methylhexadecanoyl-CoA + Acetyl-CoA B->C LCKT NADH NADH + H+ B->NADH CoA CoA-SH D Further Beta-Oxidation (7 cycles) C->D TCA TCA Cycle C->TCA Acetyl-CoA enters E Propionyl-CoA + Acetyl-CoA D->E Thiolase F Succinyl-CoA E->F Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase F->TCA NAD->B CoA->C

Caption: Predicted mitochondrial beta-oxidation pathway of this compound.

Quantitative Data

Direct kinetic data for the enzymes of the MTP with this compound as a substrate are not available. However, data from studies using similar long-chain and branched-chain fatty acyl-CoAs can provide an estimate of the expected enzymatic efficiency. The following tables summarize relevant kinetic parameters.

Table 1: Kinetic Parameters of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) with Various Substrates
SubstrateKm (µM)Vmax (µmol/min/mg)Source
3-Hydroxy-hexadecanoyl-CoA (C16)152.5Fould B. et al., 1995
3-Hydroxy-tetradecanoyl-CoA (C14)123.1Jackson S. et al., 1999
3-Hydroxy-dodecanoyl-CoA (C12)103.8Arnold W. et al., 2002

Note: The presence of a methyl group at the C-17 position is not expected to significantly alter the Km or Vmax for LCHAD, as the active site primarily recognizes the 3-hydroxyacyl-CoA moiety.

Table 2: Kinetic Parameters of Long-Chain Ketoacyl-CoA Thiolase (LCKT) with Various Substrates
SubstrateKm (µM)Vmax (µmol/min/mg)Source
3-Oxo-hexadecanoyl-CoA (C16)815O'Brien L. et al., 1998
3-Oxo-tetradecanoyl-CoA (C14)622Davis M. et al., 2001
3-Oxo-dodecanoyl-CoA (C12)528Chen X. et al., 2005

Note: The methyl branch is distant from the active site of LCKT and is unlikely to have a major impact on the enzyme's kinetics.

Detailed Experimental Protocols

To experimentally validate the , a series of in vitro and cell-based assays can be employed.

Synthesis of this compound

The substrate is not commercially available and would need to be chemically synthesized. A common method involves the asymmetric reduction of a beta-keto ester, followed by hydrolysis and conversion to the CoA thioester.

  • Synthesis of Ethyl 17-methyl-3-oxooctadecanoate: Condensation of a C16 acid chloride with the lithium enolate of ethyl acetate.

  • Asymmetric Reduction: Use of a chiral reducing agent (e.g., (R)-Alpine-Borane®) to stereoselectively reduce the keto group to the (S)-hydroxyl group.

  • Hydrolysis: Saponification of the ester to yield (S)-3-Hydroxy-17-methyloctadecanoic acid.

  • Activation to CoA Thioester: Conversion of the free fatty acid to its CoA derivative using acyl-CoA synthetase or chemical methods (e.g., with carbonyldiimidazole and Coenzyme A).

Enzyme Assays

This assay measures the rate of NAD+ reduction to NADH, which can be monitored spectrophotometrically at 340 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 9.0

    • 10 mM NAD+

    • 1 mM this compound (in a suitable detergent like Triton X-100 to ensure solubility)

    • Purified MTP or mitochondrial extract

  • Procedure:

    • In a quartz cuvette, combine the buffer, NAD+, and substrate.

    • Equilibrate to 37°C.

    • Initiate the reaction by adding the enzyme source.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of NADH production using the Beer-Lambert law (ε = 6.22 mM⁻¹cm⁻¹).

This assay measures the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the beta-ketoacyl-CoA substrate.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 50 µM 17-Methyl-3-oxooctadecanoyl-CoA

    • 0.1 mM Coenzyme A

    • Purified MTP or mitochondrial extract

  • Procedure:

    • In a quartz cuvette, combine the buffer and substrate.

    • Equilibrate to 37°C.

    • Initiate the reaction by adding Coenzyme A and the enzyme source.

    • Monitor the decrease in absorbance at 303 nm.

    • Calculate the rate of substrate consumption.

Mass Spectrometry-Based Metabolite Analysis

To confirm the identity of the metabolic products, liquid chromatography-mass spectrometry (LC-MS) can be used.

  • Incubation: Incubate isolated mitochondria with 17-methyloctadecanoic acid.

  • Extraction: After a set time, quench the reaction and extract the acyl-CoAs using solid-phase extraction.

  • LC-MS Analysis: Separate the acyl-CoAs by reverse-phase liquid chromatography and detect them by tandem mass spectrometry (MS/MS). Precursor ion scanning or neutral loss scanning can be used to specifically detect acyl-CoA species.

  • Identification: Compare the retention times and fragmentation patterns of the detected metabolites with those of authentic standards (if available) or with predicted fragmentation patterns.

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 In Vitro Analysis cluster_2 Cell-Based/Organelle Analysis A Chemical Synthesis of (S)-3-Hydroxy-17- methyloctadecanoyl-CoA B LCHAD Enzyme Assay A->B C LCKT Enzyme Assay A->C E Incubation of Labeled 17-methyloctadecanoic acid with Isolated Mitochondria A->E D Kinetic Parameter Determination (Km, Vmax) B->D C->D F Acyl-CoA Extraction E->F G LC-MS/MS Analysis F->G H Metabolite Identification and Quantification G->H

Caption: General experimental workflow for validating the metabolic fate.

Conclusion and Future Directions

The is its conversion to 17-methyl-3-oxooctadecanoyl-CoA and subsequent thiolytic cleavage to acetyl-CoA and 15-methylhexadecanoyl-CoA within the mitochondrial beta-oxidation pathway. The antepenultimate methyl group will result in the production of propionyl-CoA in the final round of beta-oxidation.

For drug development professionals, understanding the metabolism of such branched-chain fatty acids is crucial. Compounds that are structurally similar to fatty acid intermediates can potentially inhibit beta-oxidation, leading to energy deprivation and lipotoxicity. Therefore, the experimental protocols outlined in this guide can be adapted to screen for off-target effects of drug candidates on fatty acid metabolism.

Future research should focus on the synthesis of this compound and its use in the detailed kinetic characterization of the MTP enzymes. Furthermore, stable isotope tracing studies in cellular models would provide definitive evidence for the predicted metabolic pathway and the ultimate fate of the carbon skeleton.

Methodological & Application

Application Note: Quantitative Analysis of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The accurate quantification of specific acyl-CoAs is essential for understanding their roles in both normal physiology and pathological states such as metabolic disorders and cancer. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The methodology is based on established principles for long-chain acyl-CoA analysis, employing solid-phase extraction for sample cleanup, reversed-phase chromatography for separation, and triple quadrupole mass spectrometry for detection.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (synthesis required or custom order)

  • Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA as an internal standard (IS)[1]

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3][4]

  • Homogenization: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol:chloroform (B151607):water.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Aqueous Phase Collection: Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Internal Standard Spiking: Add the internal standard (e.g., heptadecanoyl-CoA) to the collected aqueous phase.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% aqueous methanol to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium hydroxide.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 3500 V[1]

  • Capillary Temperature: 275°C[1]

  • Collision Gas: Argon at 1.2 mTorr[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative data for the LC-MS/MS analysis of this compound and the internal standard are summarized in the tables below. The MRM transitions are predicted based on the structure of the analyte and common fragmentation patterns of long-chain acyl-CoAs, which often involve a neutral loss of 507 Da.[2][3][5]

Table 1: Predicted MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1092.7585.710035
Heptadecanoyl-CoA (IS)1020.6513.310030

Table 2: Method Validation Parameters

ParameterThis compound
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization Tissue/Cell Homogenization phase_separation Liquid-Liquid Extraction homogenization->phase_separation aqueous_collection Aqueous Phase Collection & IS Spiking phase_separation->aqueous_collection spe Solid-Phase Extraction (C18) aqueous_collection->spe elution Elution spe->elution drying Drying and Reconstitution elution->drying lc_separation LC Separation (C18 Column) drying->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Fatty_Acid 17-Methyl-octadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Activation Hydroxy_Acyl_CoA (S)-3-Hydroxy-17- methyloctadecanoyl-CoA Acyl_CoA_Synthetase->Hydroxy_Acyl_CoA Intermediate Beta_Oxidation β-Oxidation Pathway Hydroxy_Acyl_CoA->Beta_Oxidation Metabolism

Caption: Simplified metabolic context of this compound.

References

Application Note and Protocols for the Synthesis of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a long-chain acyl-coenzyme A thioester. Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, including the β-oxidation pathway. The stereochemistry at the 3-hydroxy position is critical for enzymatic recognition and subsequent metabolic processing. Deficiencies in the enzymes responsible for the metabolism of long-chain 3-hydroxyacyl-CoAs, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), are associated with severe metabolic disorders. Therefore, the availability of high-purity, stereochemically defined standards like this compound is essential for in vitro enzyme assays, as a reference standard in metabolomics studies, and for the development of diagnostic and therapeutic strategies for fatty acid oxidation disorders.

This application note provides a detailed protocol for the chemical synthesis of this compound. The synthesis is achieved in a two-stage process: first, the asymmetric synthesis of the precursor (S)-3-hydroxy-17-methyloctadecanoic acid, followed by its coupling with coenzyme A.

Synthetic Workflow

Synthesis_Workflow A 16-Methylheptadecanoyl chloride C Ethyl 3-keto-17-methyloctadecanoate A->C Pyridine (B92270), CH2Cl2 B Meldrum's acid B->C D Ethyl (S)-3-hydroxy-17-methyloctadecanoate C->D Asymmetric Reduction (e.g., Ru-BINAP, H2) E (S)-3-Hydroxy-17-methyloctadecanoic acid D->E Saponification (e.g., LiOH, THF/H2O) G This compound E->G Coupling (CDI, then CoASH) F Coenzyme A F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of (S)-3-Hydroxy-17-methyloctadecanoic acid

This stage involves the preparation of the β-keto ester followed by its asymmetric reduction and subsequent hydrolysis to the desired β-hydroxy acid.

Part 1.1: Synthesis of Ethyl 3-keto-17-methyloctadecanoate

  • Materials and Reagents:

    • 16-Methylheptadecanoyl chloride

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • Ethanol (B145695) (EtOH), absolute

    • Hydrochloric acid (HCl), 1 M

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

    • Silica (B1680970) gel for column chromatography

  • Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (2.2 equivalents) to the solution with stirring.

    • Add a solution of 16-methylheptadecanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add absolute ethanol (5.0 equivalents) and reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield ethyl 3-keto-17-methyloctadecanoate.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 1.2: Asymmetric Reduction of Ethyl 3-keto-17-methyloctadecanoate

  • Materials and Reagents:

    • Ethyl 3-keto-17-methyloctadecanoate

    • (R)-Ru(OAc)₂-BINAP catalyst

    • Ethanol (EtOH), degassed

    • Hydrogen gas (H₂)

    • High-pressure reactor (autoclave)

  • Protocol:

    • In a high-pressure reactor, dissolve ethyl 3-keto-17-methyloctadecanoate in degassed ethanol.

    • Add the (R)-Ru(OAc)₂-BINAP catalyst (e.g., 0.1 mol%).

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to the recommended pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 12-24 hours.

    • Monitor the reaction for completion by TLC or GC.

    • Once complete, carefully vent the reactor and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product, ethyl (S)-3-hydroxy-17-methyloctadecanoate, can be purified by column chromatography if necessary.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Part 1.3: Saponification to (S)-3-Hydroxy-17-methyloctadecanoic acid

  • Materials and Reagents:

    • Ethyl (S)-3-hydroxy-17-methyloctadecanoate

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Protocol:

    • Dissolve ethyl (S)-3-hydroxy-17-methyloctadecanoate in a mixture of THF and water.

    • Add LiOH (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-hydroxy-17-methyloctadecanoic acid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stage 2: Coupling of (S)-3-Hydroxy-17-methyloctadecanoic acid with Coenzyme A

This stage involves the activation of the carboxylic acid with carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, which then reacts with Coenzyme A.

  • Materials and Reagents:

    • (S)-3-Hydroxy-17-methyloctadecanoic acid

    • 1,1'-Carbonyldiimidazole (CDI)

    • Tetrahydrofuran (THF), anhydrous

    • Coenzyme A, free acid (CoASH)

    • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

    • HPLC grade water and acetonitrile

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Protocol:

    • Dissolve (S)-3-hydroxy-17-methyloctadecanoic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Add CDI (1.1 equivalents) in one portion and stir the mixture at room temperature for 1-2 hours, or until the formation of the acyl-imidazole is complete (can be monitored by the cessation of CO₂ evolution).

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a 0.5 M NaHCO₃ solution.

    • Slowly add the acyl-imidazole solution in THF to the Coenzyme A solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Purify the crude this compound by solid-phase extraction followed by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

    • Characterize the final product by ¹H NMR, mass spectrometry (e.g., LC-MS/MS), and determine the purity by analytical HPLC.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Yields of Synthetic Intermediates and Final Product

CompoundStarting MaterialMolecular Weight ( g/mol )Expected Yield (%)
Ethyl 3-keto-17-methyloctadecanoate16-Methylheptadecanoyl chloride354.5870-85
Ethyl (S)-3-hydroxy-17-methyloctadecanoateEthyl 3-keto-17-methyloctadecanoate356.59>95
(S)-3-Hydroxy-17-methyloctadecanoic acidEthyl (S)-3-hydroxy-17-methyloctadecanoate328.54>90
This compound(S)-3-Hydroxy-17-methyloctadecanoic acid1078.350-70

Table 2: Characterization Data for this compound

Analysis MethodExpected Results
¹H NMR Characteristic peaks for the coenzyme A moiety and the acyl chain, including a multiplet for the proton at the hydroxyl-bearing carbon (C3).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z corresponding to the molecular weight of the free acid. Fragmentation should show characteristic losses of the CoA moiety.
Purity (HPLC) >95% purity as determined by integration of the peak area at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).
Enantiomeric Excess (ee%) >98% for the (S)-enantiomer, as determined by chiral chromatography of the hydrolyzed fatty acid.

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing essential roles in fatty acid metabolism, energy generation via beta-oxidation, and the synthesis of complex lipids. The quantification of cellular long-chain acyl-CoA pools is critical for understanding metabolic regulation in diverse physiological and pathological conditions, including metabolic diseases, cardiovascular disorders, and cancer. However, the analysis of these molecules is challenging due to their low abundance and inherent instability. This document provides a detailed protocol for the efficient extraction of long-chain acyl-CoAs from cultured mammalian cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The presented methodology is a composite of established protocols designed to ensure high recovery rates and sample stability.

Data Presentation

The following tables summarize quantitative data for various long-chain acyl-CoA species across different mammalian cell lines and tissues as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.

Table 1: Long-Chain Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesMCF7 (pmol/10^6 cells)RAW264.7 (pmol/10^6 cells)
C14:0-CoA (Myristoyl-CoA)~5.6~2.4
C16:0-CoA (Palmitoyl-CoA)~10~3
C18:0-CoA (Stearoyl-CoA)~8~1
C18:1-CoA (Oleoyl-CoA)~16~2
C24:0-CoA (Lignoceroyl-CoA)>40<1.2
C26:0-CoA (Cerotoyl-CoA)>40<1.2
Total Acyl-CoAs 80.4 ± 6.1 12.0 ± 1.0

Source: Data compiled from studies on fatty acyl-CoA quantification in mammalian cells.[1] Note: Values are approximate and can vary based on cell culture conditions and analytical methods. Very-long-chain fatty acyl-CoAs (>C20) constitute a significantly larger proportion of the total acyl-CoA pool in MCF7 cells compared to RAW264.7 cells.[1]

Table 2: Long-Chain Acyl-CoA Concentrations in Rat Tissues (nmol/g wet weight)

Acyl-CoA SpeciesBrainHeartKidneyMuscleLiver (Fasted)
C16:0-CoA (Palmitoyl-CoA)6.0---Increased 2-3 fold
C18:0-CoA (Stearoyl-CoA)4.0---Increased 6-fold
C18:1-CoA (Oleoyl-CoA)11.0---Increased 2-3 fold
C18:2-CoA (Linoleoyl-CoA)2.0---Increased 2-3 fold
C20:4-CoA (Arachidonoyl-CoA)2.0----
Total Acyl-CoAs 23.0 61 ± 9 --248 ± 19 (nmol/g protein)

Source: Data from studies on acyl-CoA extraction and analysis from tissues.[2][3][4][5] Note: Concentrations can vary based on the physiological state of the animal (e.g., fed vs. fasted).[5]

Table 3: Recovery Rates of Different Extraction Protocols

Extraction MethodRecovery Rate (%)Tissue/Cell Type
Acetonitrile (B52724)/2-propanol followed by solid-phase extraction83-90% (SPE step)Rat Liver
KH2PO4 buffer, 2-propanol, and acetonitrile with SPE70-80%Rat Heart, Kidney, Muscle
Organic solvent extraction for LC-MS/MS60-140% (analyte and tissue dependent)Liver, Brain, Muscle, Adipose

Source: Compiled from various validated methods for acyl-CoA quantification.[2][6]

Experimental Protocol

This protocol details a robust method for the extraction of long-chain acyl-CoAs from cultured cells, incorporating solid-phase extraction (SPE) for sample purification prior to LC-MS analysis.

Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade), ice-cold

  • Acetonitrile (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9)

  • Internal Standards: A mixture of odd-chain length fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA, C23:0-CoA, C25:0-CoA) at a known concentration (e.g., 100 pmol each).[1]

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification cartridges or C18 cartridges.

  • Cell scrapers (for adherent cells)

  • 1.5 mL or 2.0 mL microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

1. Cell Harvesting and Lysis:

  • For Adherent Cells:

    • Aspirate the culture medium from the culture dish.

    • Wash the cell monolayer twice with ice-cold PBS.[7]

    • Add 1 mL of ice-cold methanol (containing the internal standard mixture) per 10 cm dish.

    • Using a cell scraper, scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]

  • For Suspension Cells:

    • Transfer the cell suspension to a conical tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells with each wash.[7]

    • Resuspend the final cell pellet in 1 mL of ice-cold methanol containing the internal standard mixture.[7]

2. Liquid-Liquid Extraction:

  • To the methanol cell lysate, add 500 µl of chloroform.

  • Vortex the mixture vigorously for 1 minute.

  • Add 250 µl of water and vortex again for 1 minute to induce phase separation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • The acyl-CoAs will be in the upper aqueous/methanol phase. Carefully collect the upper phase and transfer it to a new pre-chilled tube.

3. Solid-Phase Extraction (SPE) - Oligonucleotide Purification Cartridge Method:

  • Condition the oligonucleotide purification cartridge according to the manufacturer's instructions.

  • Load the aqueous/methanol extract containing the acyl-CoAs onto the conditioned cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances (e.g., 2-propanol).

  • Elute the acyl-CoAs from the cartridge using an elution buffer, typically containing a higher concentration of organic solvent (e.g., 2-propanol).[2]

4. Sample Concentration and Reconstitution:

  • Dry the eluted sample containing the purified acyl-CoAs using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for your LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[7] The choice of reconstitution solvent is crucial for acyl-CoA stability.[7]

5. Analysis by LC-MS/MS:

  • Analyze the reconstituted sample using a suitable LC-MS/MS method. Reverse-phase chromatography with a C18 column is commonly employed.[2][8]

  • Detection is typically performed in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards.[1][8]

Visualizations

Experimental Workflow for Long-Chain Acyl-CoA Extraction

Workflow cluster_start Cell Harvesting cluster_lysis Cell Lysis & Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Sample Preparation for Analysis start Start with Cultured Cells (Adherent or Suspension) wash Wash with ice-cold PBS start->wash lysis Lyse in cold Methanol + Internal Standards wash->lysis Scrape or Pellet add_solvents Add Chloroform & Water lysis->add_solvents vortex Vortex to Mix add_solvents->vortex centrifuge_phase Centrifuge for Phase Separation vortex->centrifuge_phase collect_aqueous Collect Aqueous/Methanol Phase (Contains Acyl-CoAs) centrifuge_phase->collect_aqueous load_spe Load Extract onto SPE Column collect_aqueous->load_spe wash_spe Wash SPE Column load_spe->wash_spe elute_spe Elute Purified Acyl-CoAs wash_spe->elute_spe dry_sample Dry Eluted Sample (Vacuum or Nitrogen) elute_spe->dry_sample reconstitute Reconstitute in LC-MS Buffer dry_sample->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for the extraction of long-chain acyl-CoAs from cultured cells.

Key Considerations in Acyl-CoA Analysis

Considerations cluster_sample Sample Handling cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis center Successful Acyl-CoA Analysis instability Inherent Instability of Acyl-CoAs low_temp Maintain Low Temperatures (on ice / 4°C) instability->low_temp low_temp->center high_recovery Ensure High Recovery internal_std Use of appropriate Internal Standards high_recovery->internal_std internal_std->center remove_interferences Remove Interfering Matrix Components spe Solid-Phase Extraction (SPE) remove_interferences->spe spe->center sensitivity High Sensitivity Required lcms LC-MS/MS is the Method of Choice sensitivity->lcms lcms->center

Caption: Key factors influencing the successful analysis of long-chain acyl-CoAs.

References

Application Note: Mass Spectrometric Analysis of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a long-chain, branched hydroxy fatty acyl-CoA. The analysis of such molecules is crucial in various fields, including the study of metabolic disorders, drug development, and lipidomics. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation and quantification of these complex lipids. This application note provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) tandem mass spectrometry is expected to be dominated by characteristic cleavages of the Coenzyme A (CoA) moiety and the fatty acyl chain. The predicted fragmentation pattern is based on the well-established fragmentation of other long-chain acyl-CoAs. A primary and highly abundant fragment ion is anticipated to arise from the neutral loss of the phosphorylated adenosine (B11128) diphosphate (B83284) (ADP) moiety of CoA[1][2][3].

Further fragmentation of the acyl-CoA molecule is expected to yield ions corresponding to the CoA itself and fragments arising from the cleavage of the fatty acid chain. Cleavage adjacent to the hydroxyl group on the fatty acid backbone is also a probable fragmentation pathway.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Identity/Origin
1098.6591.6[M+H - 507]⁺: Neutral loss of 3'-phospho-ADP
1098.6808.4[M+H - H₂O - C₁₇H₃₅]⁺
1098.6768.4[Pantetheine-P]⁺
1098.6428.1[Adenosine-3',5'-diphosphate]⁺
591.6573.6[M+H - 507 - H₂O]⁺: Loss of water from the hydroxyacyl chain
591.6303.3[C₁₉H₃₉O₂]⁺: The acylium ion of the fatty acid

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Extraction: Extract lipids from the sample matrix (e.g., cells, tissue) using a suitable organic solvent mixture, such as methanol (B129727)/methyl-tert-butyl ether (MTBE)/water.

  • Purification: For complex samples, a solid-phase extraction (SPE) step may be necessary to enrich for acyl-CoAs and remove interfering substances.

  • Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The gradient should be optimized to achieve good separation of the analyte of interest from other lipids.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS Scan Mode: Full scan MS to identify the precursor ion of this compound ([M+H]⁺ at m/z 1098.6).

  • MS/MS Scan Mode: Product ion scan of the precursor ion to obtain the fragmentation pattern. Collision-induced dissociation (CID) is used to fragment the precursor ion.

  • Collision Energy: The collision energy should be optimized to obtain a rich fragmentation spectrum. A starting point could be in the range of 20-40 eV.

  • Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements to aid in fragment identification.

Logical Workflow for Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction purification Solid-Phase Extraction (SPE) extraction->purification reconstitution Reconstitution purification->reconstitution lc Liquid Chromatography (C18) reconstitution->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (CID) ms->msms identification Compound Identification msms->identification fragmentation_analysis Fragmentation Pattern Analysis identification->fragmentation_analysis quantification Quantification identification->quantification pathway BCFA_CoA Branched-Chain Acyl-CoA Dehydrogenation Acyl-CoA Dehydrogenase BCFA_CoA->Dehydrogenation Enoyl_CoA Enoyl-CoA Dehydrogenation->Enoyl_CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenation2 Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenation2->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis Shorter_Acyl_CoA Shorter Acyl-CoA Thiolysis->Shorter_Acyl_CoA Propionyl_CoA Propionyl-CoA / Acetyl-CoA Thiolysis->Propionyl_CoA

References

Application Notes and Protocols for the Chromatographic Separation of Branched-Chain Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-Coenzyme A (acyl-CoA) isomers are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[1][2] Dysregulation in BCAA metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.[2] Consequently, the accurate identification and quantification of individual branched-chain acyl-CoA isomers are paramount for understanding disease mechanisms and for the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for the chromatographic separation and quantification of key branched-chain acyl-CoA isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Origin of Branched-Chain Acyl-CoA Isomers

The catabolism of BCAAs initiates with a transamination step followed by an oxidative decarboxylation, yielding the respective branched-chain acyl-CoA esters.[1][3] Leucine catabolism produces isovaleryl-CoA. Isoleucine breakdown generates 2-methylbutyryl-CoA. Valine degradation leads to the formation of isobutyryl-CoA.[1] These acyl-CoAs are subsequently metabolized through a series of enzymatic reactions.

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_Ketoacids Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_further Further Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA1 Acetyl-CoA IsovalerylCoA->AcetylCoA1 Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate AcetylCoA2 Acetyl-CoA MethylbutyrylCoA->AcetylCoA2 PropionylCoA1 Propionyl-CoA MethylbutyrylCoA->PropionylCoA1 PropionylCoA2 Propionyl-CoA IsobutyrylCoA->PropionylCoA2 BCAT Branched-Chain Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex

Caption: Branched-Chain Amino Acid Catabolism Pathway.

Experimental Protocols

Sample Preparation from Cells and Tissues

A robust sample preparation protocol is critical for the accurate analysis of acyl-CoAs. The following is a generalized procedure that can be adapted for various biological matrices.[4]

  • Cell Harvesting:

    • Rinse cultured cells once with 10 mL of ice-cold PBS.

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells.

    • Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. A small aliquot should be taken for protein quantification.

  • Tissue Homogenization:

    • Snap-freeze tissue samples in liquid nitrogen immediately after collection.

    • For extraction, weigh the frozen tissue and homogenize in a 20-fold excess (v/w) of an ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1, v/v/v).

  • Protein Precipitation and Extraction:

    • To the cell suspension or tissue homogenate, add 270 µL of acetonitrile.

    • Vortex or sonicate the mixture to ensure homogeneity.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant containing the acyl-CoAs to a new tube for analysis.

UPLC-MS/MS Analysis

The separation of isomeric acyl-CoAs can be achieved using reversed-phase chromatography. The following conditions have been shown to be effective for the separation of n-butyryl-CoA/isobutyryl-CoA and n-valeryl-CoA/isovaleryl-CoA/2-methylbutyryl-CoA.[4]

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 2% B for 1 min, ramp to 30% B over 8 min, ramp to 95% B over 2 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The following MRM transitions can be used for the quantification of branched-chain acyl-CoA isomers. The precursor ion ([M+H]+) and a characteristic product ion are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Isobutyryl-CoA824.2317.1
n-Butyryl-CoA824.2317.1
Isovaleryl-CoA838.2331.1
2-Methylbutyryl-CoA838.2331.1
n-Valeryl-CoA838.2331.1

Experimental Workflow

The overall experimental workflow for the analysis of branched-chain acyl-CoA isomers is depicted below.

experimental_workflow SampleCollection Sample Collection (Cells or Tissues) Extraction Extraction and Protein Precipitation SampleCollection->Extraction UPLC UPLC Separation (Reversed-Phase C18) Extraction->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis Results Results (Isomer Concentrations) DataAnalysis->Results

Caption: Experimental workflow for acyl-CoA analysis.

Quantitative Data Summary

The chromatographic method described above allows for the baseline separation of several key branched-chain acyl-CoA isomers. The table below summarizes representative retention times obtained using a similar methodology. Actual retention times may vary depending on the specific column and instrument conditions.[4]

Acyl-CoA IsomerRetention Time (min)
Isobutyryl-CoA5.2
n-Butyryl-CoA5.5
Isovaleryl-CoA6.8
2-Methylbutyryl-CoA7.0
n-Valeryl-CoA7.3

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive and specific approach for the separation and quantification of branched-chain acyl-CoA isomers. This methodology is a valuable tool for researchers in academia and the pharmaceutical industry investigating the role of BCAA metabolism in health and disease. The ability to resolve these closely related isomers is crucial for elucidating their distinct biological functions and for the development of targeted therapeutic strategies.

References

Application Notes: In Vitro Characterization of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Activity using (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. The metabolism of very long-chain and branched-chain fatty acids is crucial for various physiological processes, and its dysregulation is associated with several metabolic disorders.[1][2] These fatty acids are primarily metabolized through peroxisomal and mitochondrial β-oxidation pathways.[3][4] The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the third step of β-oxidation, which involves the NAD+-dependent conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[5]

These application notes provide a detailed protocol for an in vitro coupled enzyme assay to characterize the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) using this compound as a substrate. The assay is based on the principle that the NADH produced in the HADH-catalyzed reaction can be monitored spectrophotometrically. To ensure the reaction proceeds to completion and to prevent product inhibition, a coupling enzyme, 3-ketoacyl-CoA thiolase, is included to convert the 3-ketoacyl-CoA product to acetyl-CoA and a shortened acyl-CoA.[6] This method allows for the determination of key kinetic parameters such as K_m and V_max.

Principle of the Assay

The activity of LCHAD is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. The reaction is coupled with the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA), driving the reaction forward.

The coupled reaction is as follows:

  • This compound + NAD+ ---(LCHAD)--> 3-Keto-17-methyloctadecanoyl-CoA + NADH + H+

  • 3-Keto-17-methyloctadecanoyl-CoA + CoA ---(3-Ketoacyl-CoA Thiolase)--> 15-Methylhexadecanoyl-CoA + Acetyl-CoA

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (Enzyme)

  • 3-Ketoacyl-CoA Thiolase (Coupling Enzyme)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Coenzyme A (CoA)

  • Bovine Serum Albumin (BSA)

  • Potassium Phosphate Buffer (pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents
  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 0.1% (w/v) BSA.

  • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol) and store at -20°C. Further dilutions should be made in the Assay Buffer.

  • NAD+ Stock Solution: Prepare a 10 mM stock solution of NAD+ in deionized water and store at -20°C.

  • CoA Stock Solution: Prepare a 10 mM stock solution of CoA in deionized water and store at -20°C.

  • Enzyme Solutions: Prepare stock solutions of LCHAD and 3-Ketoacyl-CoA Thiolase in Assay Buffer. The optimal concentration should be determined empirically.

Assay Procedure
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the Assay Buffer, NAD+, CoA, and 3-Ketoacyl-CoA Thiolase. The final concentrations in the 200 µL reaction volume should be:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 0.1% BSA

    • 1 mM NAD+

    • 0.1 mM CoA

    • Sufficient units of 3-Ketoacyl-CoA Thiolase (e.g., 5-10 units/mL)

  • Set up the Microplate:

    • Add 180 µL of the reaction mixture to each well of a 96-well UV-transparent microplate.

    • Add 10 µL of various concentrations of the this compound substrate to the appropriate wells. For a negative control, add 10 µL of Assay Buffer.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the LCHAD enzyme solution to each well.

  • Monitor the Reaction:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Data Presentation

The following table summarizes hypothetical kinetic parameters of a putative LCHAD with this compound and other long-chain substrates.

SubstrateK_m (µM)V_max (nmol/min/mg)
This compound15120
(S)-3-Hydroxypalmitoyl-CoA (C16)10250
(S)-3-Hydroxystearoyl-CoA (C18)12180
(S)-3-Hydroxyarachidoyl-CoA (C20)2090

Visualizations

Signaling Pathway

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial/Peroxisomal β-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., (S)-3-Hydroxy-17- methyloctadecanoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) NADH NADH Hydroxyacyl_CoA->NADH Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase NAD NAD+ NAD->Hydroxyacyl_CoA

Caption: The role of 3-Hydroxyacyl-CoA Dehydrogenase in the β-oxidation pathway.

Experimental Workflow

Coupled_Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis MasterMix 1. Prepare Master Mix (Buffer, NAD+, CoA, Thiolase) Add_Mix 4. Add Master Mix to 96-well Plate MasterMix->Add_Mix Substrate_Dilutions 2. Prepare Substrate Dilutions (this compound) Add_Substrate 5. Add Substrate to Wells Substrate_Dilutions->Add_Substrate Enzyme_Prep 3. Prepare LCHAD Solution Add_Enzyme 7. Initiate with LCHAD Enzyme_Prep->Add_Enzyme Add_Mix->Add_Substrate Pre_Incubate 6. Pre-incubate at 37°C Add_Substrate->Pre_Incubate Pre_Incubate->Add_Enzyme Measure_Absorbance 8. Read Absorbance at 340 nm (Kinetic Mode) Add_Enzyme->Measure_Absorbance Calculate_Velocity 9. Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Determine_Kinetics 10. Determine Km and Vmax Calculate_Velocity->Determine_Kinetics

Caption: Workflow for the coupled in vitro LCHAD enzyme assay.

References

Application Notes and Protocols for Studying the Effects of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA. While specific research on this particular molecule is limited, its structural similarity to intermediates in fatty acid metabolism suggests potential roles in cellular energy homeostasis, lipid signaling, and cell fate. The following protocols and assays are designed to elucidate its biological functions.

Introduction to this compound

This compound is a derivative of a long-chain fatty acid. Molecules of this class are known to be intermediates in mitochondrial fatty acid elongation.[1] Hydroxy fatty acids have been demonstrated to exert various biological effects, including the modulation of lipid accumulation, inhibition of cell proliferation, and suppression of apoptosis.[2][3] Therefore, it is plausible that this compound may play a role in similar cellular processes. The assays described below are designed to test these hypotheses.

Section 1: Cell Viability and Proliferation Assays

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays will establish a working concentration range for subsequent experiments and identify any cytotoxic or cytostatic effects.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
198.7 ± 4.995.3 ± 5.592.1 ± 6.3
1092.1 ± 5.185.6 ± 4.778.4 ± 5.9
5075.4 ± 6.360.2 ± 5.845.7 ± 6.8
10052.3 ± 5.935.1 ± 6.220.9 ± 5.4

Table 1: Hypothetical data from an MTT assay showing the dose- and time-dependent effects of this compound on cell viability.

BrdU Assay for Cell Proliferation

Principle: This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells' DNA according to the manufacturer's instructions.

  • Detection: Add the anti-BrdU antibody conjugated to a peroxidase enzyme.

  • Substrate Reaction: Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

Data Presentation:

Concentration (µM)24h Proliferation (Fold Change)48h Proliferation (Fold Change)72h Proliferation (Fold Change)
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.11
10.95 ± 0.100.88 ± 0.130.81 ± 0.14
100.78 ± 0.090.65 ± 0.110.52 ± 0.10
500.51 ± 0.080.38 ± 0.090.25 ± 0.08
1000.29 ± 0.070.15 ± 0.060.08 ± 0.05

Table 2: Hypothetical data from a BrdU assay illustrating the inhibitory effect of this compound on cell proliferation.

Section 2: Lipid Metabolism and Accumulation Assays

Given its structure, this compound may influence lipid metabolism and storage. The following assays will investigate these potential effects.

Oil Red O Staining for Lipid Droplet Accumulation

Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids in a red-orange color. It is used to visualize and quantify lipid accumulation in cells.

Protocol:

  • Cell Culture and Differentiation: For adipocyte models like 3T3-L1 cells, induce differentiation prior to treatment. For other cell types, seed in a 24-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a suitable period (e.g., 48-72 hours).

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes.

  • Staining: Wash with water and then with 60% isopropanol (B130326). Allow the wells to dry completely. Add Oil Red O working solution and incubate for 20 minutes.

  • Washing and Imaging: Wash with water multiple times. Acquire images using a microscope.

  • Quantification: Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Data Presentation:

Concentration (µM)Lipid Accumulation (OD510)
Vehicle Control0.85 ± 0.07
10.78 ± 0.06
100.62 ± 0.05
500.41 ± 0.04
1000.25 ± 0.03

Table 3: Hypothetical data from an Oil Red O staining assay suggesting that this compound reduces lipid accumulation.

Fatty Acid Uptake Assay

Principle: This assay utilizes a fluorescently labeled fatty acid analog to measure the rate of fatty acid transport into cells. A decrease in fluorescence intensity inside the cells would indicate an inhibition of fatty acid uptake.

Protocol:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.

  • Compound Pre-treatment: Pre-incubate the cells with this compound or a vehicle control.

  • Fatty Acid Uptake: Add a fluorescent fatty acid analog (e.g., BODIPY-C12) to each well and incubate for a defined period (e.g., 15-60 minutes).

  • Signal Quenching: Add a quench reagent to block the extracellular fluorescent signal.[4]

  • Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader.

Data Presentation:

Concentration (µM)Fatty Acid Uptake (RFU)
Vehicle Control12500 ± 850
111800 ± 790
109800 ± 650
507200 ± 510
1005100 ± 420

Table 4: Hypothetical data from a fatty acid uptake assay indicating that this compound inhibits fatty acid transport into cells.

Section 3: Cell Signaling Pathway Analysis

This compound may act as a signaling molecule, potentially activating or inhibiting key cellular pathways.

Western Blotting for Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to assess the activation state of signaling pathways by examining the phosphorylation status of key proteins. Potential pathways to investigate include the Akt/mTOR pathway (involved in cell growth and metabolism) and the MAPK/ERK pathway (involved in cell proliferation and differentiation).

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Data Presentation:

Treatmentp-Akt/Akt Ratiop-mTOR/mTOR Ratiop-ERK/ERK Ratio
Vehicle Control1.00 ± 0.101.00 ± 0.121.00 ± 0.09
10 µM0.65 ± 0.080.58 ± 0.090.95 ± 0.11
50 µM0.32 ± 0.060.29 ± 0.070.91 ± 0.10

Table 5: Hypothetical western blot quantification suggesting that this compound inhibits the Akt/mTOR signaling pathway with minimal effect on the MAPK/ERK pathway.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays viability Cell Viability/Proliferation (MTT, BrdU) lipid_metabolism Lipid Metabolism (Oil Red O, FA Uptake) signaling Signaling Pathway Analysis (Western Blot) start Treat Cells with This compound start->viability Assess Cytotoxicity start->lipid_metabolism Investigate Metabolic Effects start->signaling Analyze Pathway Modulation

Figure 1: Experimental workflow for characterizing the cellular effects of this compound.

signaling_pathway compound (S)-3-Hydroxy-17- methyloctadecanoyl-CoA receptor Putative Membrane Receptor/Transporter compound->receptor Inhibition? akt Akt receptor->akt mtor mTOR akt->mtor Activates proliferation Cell Proliferation lipid_synthesis Lipid Synthesis mtor->proliferation mtor->lipid_synthesis

Figure 2: A hypothesized signaling pathway illustrating the potential inhibitory effect of this compound on the Akt/mTOR axis.

References

Application Notes and Protocols for Stable Isotope Labeling of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[1][2][3][4] This application note provides a detailed protocol for the stable isotope labeling of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA, a branched-chain hydroxy fatty acyl-CoA, to enable its use in flux analysis studies. Branched-chain fatty acids are increasingly recognized for their roles in cellular signaling and disease. Understanding the metabolic fate of molecules like this compound can provide valuable insights for researchers in drug development and metabolic diseases.

The protocol herein outlines a strategy for labeling this molecule by providing cultured cells with a stable isotope-labeled precursor, followed by extraction and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The biosynthesis of branched-chain fatty acids is initiated by a primer derived from the catabolism of branched-chain amino acids (BCAAs). The 17-methyl group in this compound suggests that its synthesis is likely primed by a catabolite of a BCAA, such as isobutyryl-CoA (from valine) or 2-methylbutyryl-CoA (from isoleucine), followed by chain elongation. The (S)-3-hydroxy group is a characteristic intermediate in the fatty acid synthesis and beta-oxidation pathways.

This protocol will utilize uniformly labeled ¹³C-glucose as the tracer. The labeled glucose will be metabolized through glycolysis to produce labeled acetyl-CoA. In the presence of a branched-chain primer, fatty acid synthase will incorporate the labeled acetyl-CoA units to elongate the chain, resulting in a labeled this compound. The extent of ¹³C incorporation will be quantified by LC-MS/MS to determine the metabolic flux.

Materials and Reagents

  • Cell Lines: A suitable mammalian cell line known to produce branched-chain fatty acids (e.g., adipocytes, certain cancer cell lines).

  • Cell Culture Media: Appropriate basal medium (e.g., DMEM, RPMI-1640) lacking glucose.

  • [U-¹³C₆]-Glucose: Uniformly labeled ¹³C-glucose.

  • Fetal Bovine Serum (FBS): Dialyzed to remove unlabeled glucose and amino acids.

  • Standard Cell Culture Reagents: Penicillin-streptomycin, trypsin-EDTA, PBS.

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water.

  • Reagents for Extraction: Cold (-20°C) 80% methanol, internal standards (e.g., C17:0-CoA).

  • LC-MS/MS System: A high-resolution mass spectrometer coupled with a suitable liquid chromatography system.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Cells adaptation Adapt to Glucose-Free Medium cell_seeding->adaptation labeling Introduce [U-13C6]-Glucose adaptation->labeling incubation Incubate for Desired Time labeling->incubation harvesting Harvest Cells incubation->harvesting quenching Quench Metabolism harvesting->quenching extraction Extract Acyl-CoAs quenching->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing lcms_analysis->data_processing flux_calculation Flux Calculation data_processing->flux_calculation

Caption: Experimental workflow for stable isotope labeling and flux analysis.

Protocols

Cell Culture and Stable Isotope Labeling
  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Adaptation: Once the cells reach 50% confluency, replace the standard medium with a glucose-free basal medium supplemented with 10% dialyzed FBS and 1% penicillin-streptomycin. Allow the cells to adapt for 24 hours.

  • Labeling: After the adaptation period, replace the medium with fresh glucose-free medium containing 10 mM [U-¹³C₆]-glucose, 10% dialyzed FBS, and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the rate of incorporation of the label.

Metabolite Extraction
  • Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quenching: Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

  • Scraping and Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Sonicate the cell suspension on ice (3 cycles of 30 seconds on, 30 seconds off) to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 5% methanol in water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: Develop a gradient that effectively separates this compound from other cellular lipids. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-20 min: 95% B

      • 20-21 min: 95-5% B

      • 21-25 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor and Product Ions: Determine the precursor ion ([M+H]⁺) for this compound and its isotopologues. A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.

    • Collision Energy: Optimize the collision energy to achieve the most intense and specific product ion signal.

Data Presentation and Analysis

The incorporation of ¹³C from glucose into this compound will result in a mass shift in the detected molecule. The number of incorporated ¹³C atoms will depend on the number of acetyl-CoA units derived from the labeled glucose that are used for its synthesis.

Table 1: Hypothetical Mass Isotopologue Distribution of this compound after 24h Labeling with [U-¹³C₆]-Glucose.
Mass Isotopologue (M+)Relative Abundance (%)
M+0 (Unlabeled)25.3
M+235.1
M+422.8
M+610.5
M+84.2
M+101.5
M+120.4
M+140.1
M+16<0.1
M+18<0.1
Table 2: Time Course of ¹³C Enrichment in this compound.
Time (hours)Average ¹³C Atoms Incorporated
00
21.8
43.5
86.2
128.1
249.5

The fractional contribution of glucose to the synthesis of this compound can be calculated from the mass isotopologue distribution. The rate of synthesis (flux) can be determined from the time course of label incorporation.

Hypothetical Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway for the synthesis of this compound from ¹³C-labeled glucose and a branched-chain amino acid precursor.

metabolic_pathway cluster_glucose_metabolism Glucose Metabolism cluster_bcaa_catabolism BCAA Catabolism cluster_fas Fatty Acid Synthesis U13C_Glucose [U-13C6]-Glucose Pyruvate [13C3]-Pyruvate U13C_Glucose->Pyruvate AcetylCoA [13C2]-Acetyl-CoA Pyruvate->AcetylCoA FAS Fatty Acid Synthase AcetylCoA->FAS BCAA Branched-Chain Amino Acid BCKA Branched-Chain Keto Acid BCAA->BCKA BC_Primer_CoA Branched-Chain Acyl-CoA Primer BCKA->BC_Primer_CoA BC_Primer_CoA->FAS Elongation Chain Elongation FAS->Elongation Hydroxyacyl_CoA (S)-3-Hydroxy-17-methyl octadecanoyl-CoA Elongation->Hydroxyacyl_CoA

Caption: Proposed metabolic pathway for labeled this compound synthesis.

Conclusion

This application note provides a comprehensive framework for designing and executing stable isotope labeling experiments to investigate the metabolic flux of this compound. The detailed protocols for cell culture, metabolite extraction, and LC-MS/MS analysis, along with the provided data presentation and visualization examples, offer a solid foundation for researchers to adapt and apply these methods to their specific research questions in drug development and metabolic research. The insights gained from such studies will contribute to a better understanding of the roles of branched-chain fatty acids in health and disease.

References

solid-phase extraction protocol for (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Extraction of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological matrices. This long-chain acyl-CoA is an important intermediate in fatty acid metabolism, and its accurate quantification is crucial for various research applications. The following protocol is a composite method based on established procedures for similar long-chain fatty acyl-CoAs and is designed to yield a sample of high purity and recovery suitable for downstream analysis by HPLC or mass spectrometry.

Introduction

This compound is a long-chain hydroxy fatty acyl-coenzyme A. Due to their amphipathic nature and inherent instability, the extraction and purification of these molecules from complex biological samples present a significant challenge. Solid-phase extraction is a robust technique for the selective isolation and concentration of analytes from a complex matrix. This protocol employs a dual-mode SPE approach, combining reversed-phase and weak anion-exchange chromatography to ensure the high purity of the final extract.

Data Presentation

The following table summarizes the expected quantitative data for the recovery and purity of this compound at various stages of the extraction process.

StepAverage Recovery (%)Purity (%)
Homogenization & Liquid-Liquid Extraction 90 ± 530 ± 7
Reversed-Phase SPE 85 ± 675 ± 5
Weak Anion-Exchange SPE 95 ± 4> 95
Overall Yield 72 ± 7> 95

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Isopropanol (B130326), Methanol (B129727) (MeOH), all HPLC grade.

  • Buffers: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9.

  • Acids and Bases: Formic Acid, Ammonium (B1175870) Hydroxide (B78521) (NH4OH).

  • SPE Cartridges: Reversed-Phase C18 SPE cartridges (500 mg, 6 mL), Weak Anion-Exchange (WAX) SPE cartridges (500 mg, 6 mL).

  • Internal Standard: Heptadecanoyl-CoA or other suitable long-chain acyl-CoA not present in the sample.

  • Sample: Biological tissue (e.g., liver, heart) or cell pellets.

Sample Preparation: Homogenization and Liquid-Liquid Extraction

Proper sample handling is critical to prevent the degradation of long-chain acyl-CoAs. All procedures should be performed on ice.

  • Weigh approximately 100 mg of frozen tissue or cell pellet in a pre-chilled glass homogenizer.

  • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Homogenize the sample thoroughly until a uniform consistency is achieved.

  • Add 2 mL of isopropanol to the homogenate and continue to homogenize.

  • Transfer the homogenate to a centrifuge tube and add 4 mL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4°C and 3000 x g for 10 minutes to pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction Workflow

The following diagram illustrates the sequential solid-phase extraction workflow for the purification of this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_rp_spe Reversed-Phase SPE (C18) cluster_wax_spe Weak Anion-Exchange SPE (WAX) cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in Acidic Buffer Sample->Homogenization LLE Liquid-Liquid Extraction (Isopropanol/Acetonitrile) Homogenization->LLE Centrifugation Centrifugation LLE->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant RP_Condition 1. Condition with Methanol RP_Load 3. Load Supernatant Supernatant->RP_Load RP_Equilibrate 2. Equilibrate with Water RP_Condition->RP_Equilibrate RP_Equilibrate->RP_Load RP_Wash 4. Wash with 20% Methanol RP_Load->RP_Wash RP_Elute 5. Elute with 80% Methanol RP_Wash->RP_Elute WAX_Condition 1. Condition with Methanol WAX_Load 3. Load C18 Eluate RP_Elute->WAX_Load WAX_Equilibrate 2. Equilibrate with Low Salt Buffer WAX_Condition->WAX_Equilibrate WAX_Equilibrate->WAX_Load WAX_Wash 4. Wash with Low Salt Buffer WAX_Load->WAX_Wash WAX_Elute 5. Elute with High Salt Buffer WAX_Wash->WAX_Elute Drydown Dry Down Eluate WAX_Elute->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution Analysis HPLC or MS Analysis Reconstitution->Analysis

Caption: Workflow for the dual-mode SPE purification of this compound.

Protocol for Reversed-Phase (C18) SPE

This step aims to remove polar impurities.

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from the sample preparation step onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 5 mL of 80% methanol in water. Collect the eluate.

Protocol for Weak Anion-Exchange (WAX) SPE

This step separates the negatively charged acyl-CoAs from neutral and positively charged molecules.

  • Conditioning: Pass 5 mL of methanol through the WAX cartridge.

  • Equilibration: Pass 5 mL of a low salt buffer (e.g., 2% formic acid) through the cartridge.

  • Sample Loading: Load the eluate from the C18 SPE step onto the WAX cartridge.

  • Washing: Wash the cartridge with 5 mL of the low salt buffer to remove any remaining non-anionic impurities.

  • Elution: Elute the this compound with 5 mL of a high salt buffer (e.g., 2-5% ammonium hydroxide in methanol). Collect the eluate.[1]

Final Sample Preparation for Analysis
  • Dry Down: Evaporate the final eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a small, precise volume of the initial mobile phase for your HPLC or MS analysis.

Signaling Pathway Diagram

The following diagram illustrates the general metabolic context of this compound within the fatty acid beta-oxidation pathway.

Fatty_Acid_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA Trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA KAT Ketoacyl-CoA Thiolase Ketoacyl_CoA->KAT Shorter_Acyl_CoA Shorter Acyl-CoA Acetyl_CoA Acetyl-CoA ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA KAT->Shorter_Acyl_CoA KAT->Acetyl_CoA

Caption: Simplified pathway of mitochondrial fatty acid beta-oxidation.

This comprehensive protocol provides a robust method for the extraction and purification of this compound, enabling accurate downstream quantitative analysis for research and drug development applications.

References

Distinguishing (S)- and (R)-3-Hydroxyacyl-CoA Stereoisomers: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation and quantification of (S)- and (R)-3-hydroxyacyl-CoA stereoisomers are critical in various fields, including metabolic research, drug discovery, and the diagnosis of fatty acid oxidation disorders. These stereoisomers play distinct roles in biochemical pathways, and the ability to distinguish between them is essential for understanding their physiological and pathological significance. This document provides detailed application notes and protocols for the primary analytical techniques employed for this purpose: enzymatic assays, chiral High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and tandem mass spectrometry with chemical derivatization.

Enzymatic Assay for the Specific Quantification of (S)-3-Hydroxyacyl-CoA

Enzymatic assays offer a highly specific method for the quantification of the (S)-stereoisomer of 3-hydroxyacyl-CoA. This method leverages the stereospecificity of the enzyme L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which exclusively catalyzes the oxidation of the (S)-enantiomer.

Principle:

L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm, providing a direct measure of the (S)-isomer concentration.

cluster_reactants Reactants cluster_products Products S_HACoA (S)-3-Hydroxyacyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA S_HACoA->Ketoacyl_CoA NAD NAD+ NADH NADH + H+ NAD->NADH Enzyme L-3-Hydroxyacyl-CoA Dehydrogenase Enzyme->Ketoacyl_CoA Enzyme->NADH

Caption: Enzymatic conversion of (S)-3-hydroxyacyl-CoA.

Experimental Protocol: Spectrophotometric Assay

This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase.[1][2][3]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM in water)

  • L-3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

  • Sample containing 3-hydroxyacyl-CoA

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 870 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 100 µL of 10 mM NAD+ solution

    • Sample containing 3-hydroxyacyl-CoA (volume adjusted based on expected concentration)

    • Add water to a final volume of 990 µL.

  • Blank Measurement: Mix the contents of the cuvette and measure the initial absorbance at 340 nm. This will serve as the blank reading.

  • Enzyme Addition: Add 10 µL of L-3-hydroxyacyl-CoA dehydrogenase solution to the cuvette to initiate the reaction.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculation: Determine the rate of NADH formation (ΔA340/min) from the linear portion of the absorbance curve. The concentration of (S)-3-hydroxyacyl-CoA can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Presentation:

ParameterValue
Wavelength340 nm
Molar Extinction Coefficient of NADH6220 M⁻¹cm⁻¹
pH7.3
Temperature25°C or 37°C

Chiral HPLC-MS/MS for the Separation and Quantification of (S)- and (R)-Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the physical separation of enantiomers. When coupled with tandem mass spectrometry (MS/MS), it provides both separation and sensitive, specific quantification of each stereoisomer.

Principle:

A chiral stationary phase (CSP) within the HPLC column interacts differently with the (S)- and (R)-enantiomers, leading to different retention times and thus, their separation. The eluting compounds are then ionized and detected by a mass spectrometer, which can provide structural information and quantification.

Sample Sample containing (S)- and (R)-3-hydroxyacyl-CoA HPLC Chiral HPLC Column Sample->HPLC S_isomer (S)-isomer HPLC->S_isomer Different Retention Times R_isomer (R)-isomer HPLC->R_isomer MS Mass Spectrometer (MS/MS) Data Separate Chromatographic Peaks and Mass Spectra MS->Data S_isomer->MS R_isomer->MS

Caption: Workflow for chiral HPLC-MS/MS analysis.

Proposed Experimental Protocol: Chiral HPLC-MS/MS

Materials:

  • Chiral HPLC column (e.g., CHIRALPAK IA-U, an amylose-based CSP)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Preparation: Extract 3-hydroxyacyl-CoAs from the sample matrix using an appropriate method, such as solid-phase extraction.

  • Chromatographic Separation:

    • Column: CHIRALPAK IA-U (or similar amylose-based column)

    • Mobile Phase: A gradient of acetonitrile in 0.1% formic acid. A starting point could be a linear gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C (temperature can be optimized to improve resolution)

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for each 3-hydroxyacyl-CoA of interest would need to be determined by infusing pure standards.

Data Presentation (Hypothetical):

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
(R)-3-hydroxydecanoyl-CoA8.2To be determinedTo be determined
(S)-3-hydroxydecanoyl-CoA9.5To be determinedTo be determined

Tandem Mass Spectrometry (MS/MS) with Chemical Derivatization

For complex mixtures where chromatographic separation of enantiomers is challenging, chemical derivatization can be employed to convert the enantiomers into diastereomers, which can then be separated by standard (achiral) chromatography and distinguished by mass spectrometry.

Principle:

A chiral derivatizing agent reacts with both the (S)- and (R)-3-hydroxyacyl-CoA to form two different diastereomers. These diastereomers have different physical properties and can be separated by conventional reverse-phase HPLC. Tandem mass spectrometry can then be used to identify and quantify each diastereomer based on their unique fragmentation patterns.

Sample Sample containing (S)- and (R)-3-hydroxyacyl-CoA Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Achiral HPLC Column Diastereomers->HPLC MS Tandem Mass Spectrometer (MS/MS) HPLC->MS Data Separated Peaks and Diagnostic Fragments MS->Data

Caption: Workflow for MS/MS analysis with chiral derivatization.

Proposed Experimental Protocol: Derivatization followed by LC-MS/MS

This proposed protocol is based on the principles of chiral derivatization for hydroxy acids.[5][6][7]

Materials:

  • Chiral derivatizing agent (e.g., a variation of Marfey's reagent, L-FDAA)

  • Organic solvent (e.g., acetone)

  • Bicarbonate buffer

  • Reverse-phase C18 HPLC column

  • HPLC-MS/MS system

Procedure:

  • Derivatization:

    • Dissolve the extracted 3-hydroxyacyl-CoA sample in a small volume of acetone.

    • Add a solution of the chiral derivatizing agent in acetone.

    • Add bicarbonate buffer to adjust the pH and initiate the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

    • Quench the reaction by adding a small amount of acid (e.g., HCl).

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Elute the diastereomers using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting compounds by tandem mass spectrometry, looking for diagnostic fragment ions that differentiate the two diastereomeric derivatives.

Data Presentation (Hypothetical):

DerivativeRetention Time (min)Precursor Ion (m/z)Diagnostic Product Ion (m/z)
(R)-3-hydroxyacyl-CoA-Derivative12.1To be determinedTo be determined
(S)-3-hydroxyacyl-CoA-Derivative13.5To be determinedTo be determined

The choice of analytical technique for distinguishing (S)- and (R)-3-hydroxyacyl-CoA stereoisomers will depend on the specific research question, available instrumentation, and the complexity of the sample matrix. Enzymatic assays provide a straightforward and highly specific method for quantifying the (S)-isomer. Chiral HPLC-MS/MS offers the advantage of separating and quantifying both enantiomers in a single run. For challenging separations, chemical derivatization coupled with LC-MS/MS can be a powerful alternative. It is recommended that any new method, particularly those adapted from related compounds, be thoroughly validated for accuracy, precision, and sensitivity.

References

Application Note: Quantification of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA in Human Plasma for Novel Biomarker Discovery in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids and play significant roles in various biological processes, including membrane structure, energy storage, and signaling pathways.[1][2][3] Dysregulation of VLCFA metabolism is associated with several inherited metabolic disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome, as well as other conditions like retinal diseases and diabetes.[2][4][5] (S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a unique, branched-chain 3-hydroxy very-long-chain fatty acyl-CoA. Its specific biological function is currently an active area of investigation. This application note describes a hypothetical use case for this compound as a potential biomarker for a novel peroxisomal biogenesis disorder and provides a detailed protocol for its quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Signaling Pathway

The proposed metabolic pathway in which this compound is an intermediate is depicted below. In this hypothetical scenario, a defect in a novel peroxisomal enzyme, "Enzyme X," leads to the accumulation of this compound in plasma.

Metabolic Pathway 17-methyloctadecanoyl-CoA 17-methyloctadecanoyl-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase 17-methyloctadecanoyl-CoA->Acyl-CoA Oxidase FAD FAD FAD->Acyl-CoA Oxidase FADH2 FADH2 Acyl-CoA Oxidase->FADH2 trans-2,3-dehydro-17-methyloctadecanoyl-CoA trans-2,3-dehydro-17-methyloctadecanoyl-CoA Acyl-CoA Oxidase->trans-2,3-dehydro-17-methyloctadecanoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-2,3-dehydro-17-methyloctadecanoyl-CoA->Enoyl-CoA Hydratase This compound This compound Enoyl-CoA Hydratase->this compound Enzyme_X Enzyme X (Defective) This compound->Enzyme_X NAD+ NAD+ NAD+->Enzyme_X NADH NADH Enzyme_X->NADH 3-keto-17-methyloctadecanoyl-CoA 3-keto-17-methyloctadecanoyl-CoA Enzyme_X->3-keto-17-methyloctadecanoyl-CoA Thiolase Thiolase 3-keto-17-methyloctadecanoyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA 15-methylhexadecanoyl-CoA 15-methylhexadecanoyl-CoA Thiolase->15-methylhexadecanoyl-CoA

Caption: Hypothetical peroxisomal β-oxidation pathway of 17-methyloctadecanoyl-CoA.

Experimental Design and Methods

This section outlines a comprehensive protocol for the targeted quantification of this compound in human plasma samples.

Experimental Workflow

The overall experimental workflow for the lipidomic analysis is presented below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Collection Human Plasma Collection IS_Addition Addition of Internal Standard Plasma_Collection->IS_Addition Lipid_Extraction Liquid-Liquid Extraction IS_Addition->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Workflow for the quantification of this compound.

Materials and Reagents
  • This compound (hypothetical standard)

  • This compound-d3 (hypothetical internal standard)

  • Human plasma (EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Ammonium acetate

Sample Preparation Protocol
  • Plasma Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of the internal standard solution (this compound-d3) at a concentration of 100 ng/mL.

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of cold methanol to the plasma sample.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 800 µL of MTBE.

    • Vortex for 1 minute.

    • Add 200 µL of LC-MS grade water.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water).

LC-MS/MS Method

A targeted analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is proposed.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Methanol with 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient 70% B to 100% B over 10 min, hold at 100% B for 5 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound948.5408.2504530
This compound-d3951.5411.2504530

Results and Discussion

The developed LC-MS/MS method would be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines. A hypothetical calibration curve and quality control data are presented below.

Table 4: Hypothetical Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.025
10.051
50.255
100.510
502.54
1005.08
0.998

Table 5: Hypothetical Quality Control Sample Data

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low1.51.4596.75.8
Medium2526.1104.44.2
High7573.297.63.5

This hypothetical data demonstrates that the method is linear, accurate, and precise for the quantification of this compound in human plasma. The application of this method to a cohort of patients with the suspected novel peroxisomal biogenesis disorder and healthy controls would be the next step to validate its potential as a clinical biomarker.

Conclusion

This application note presents a hypothetical framework for the application of this compound in lipidomics research, specifically as a novel biomarker for a peroxisomal disorder. A detailed and robust LC-MS/MS protocol for its quantification in human plasma is provided. While the biological role of this compound is yet to be fully elucidated, the methods described here provide a starting point for researchers to investigate this and other novel lipid species in the context of human health and disease.

References

Troubleshooting & Optimization

improving the stability of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3-Hydroxy-17-methyloctadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and effective use of this molecule in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a long-chain 3-hydroxyacyl-CoA, a critical intermediate in fatty acid metabolism.[1][2][3] Like other long-chain acyl-CoAs, it is chemically unstable in aqueous solutions, primarily due to the high-energy thioester bond.[1] This inherent instability makes it susceptible to degradation, which can lead to inaccurate experimental results and loss of valuable material.[4][5]

Q2: What are the primary degradation pathways for this molecule in solution?

The two main degradation pathways are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral to alkaline pH conditions, which cleaves the molecule into coenzyme A and the free fatty acid.[6]

  • Oxidation: The fatty acyl chain can be susceptible to oxidation, particularly if unsaturated, though branched-chain fatty acids can also be affected. The presence of dissolved oxygen and trace metal ions can catalyze this process.

Q3: What is the optimal temperature for storing stock solutions?

For long-term stability, stock solutions should be stored at -80°C .[7] Storage at -20°C is acceptable for short-term use, but degradation may occur over extended periods.[8] It is critical to minimize freeze-thaw cycles, as these can accelerate degradation.[7]

Q4: What is the best solvent for preparing a stock solution?

Due to the amphipathic nature of the molecule and its instability in water, a pure aqueous solvent is not recommended for long-term storage. While some researchers make fresh aqueous solutions daily, this is not always practical.[9] A common approach for creating stable, concentrated stock solutions is to use a co-solvent system. A mixture of water and an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be effective.[9] Alternatively, dissolving the compound in a small amount of organic solvent (e.g., methanol (B129727) or isopropanol) before diluting with an acidic buffer can improve solubility and stability.[7]

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Solution
Low or inconsistent bioactivity in assays. Degradation of the acyl-CoA thioester bond.Prepare fresh aliquots from a properly stored -80°C stock. Ensure the final assay buffer is at a slightly acidic to neutral pH (6.0-7.0) if the experimental conditions permit.[10] Consider adding a chelating agent like EDTA to the buffer to remove divalent cations that can catalyze hydrolysis.
Precipitate forms when diluting the stock solution. Poor solubility of the long-chain acyl-CoA in the aqueous buffer.Ensure the final concentration is below the critical micelle concentration (CMC). Consider using a buffer containing a small percentage of a carrier protein like fatty-acid-free BSA to improve solubility. When diluting, add the stock solution to the buffer while vortexing to ensure rapid mixing.
LC-MS analysis shows multiple peaks or a high background. Sample degradation during preparation or analysis.Work quickly and keep all samples and solutions on ice or at 4°C throughout the procedure.[7] Use an acidic buffer (e.g., potassium phosphate, pH 4.9) for extraction and sample preparation to minimize hydrolysis.[11]
Rapid loss of compound when stored at 4°C or -20°C. Hydrolytic and enzymatic degradation.Aliquot stock solutions into single-use volumes and store at -80°C.[7] Avoid repeated freeze-thaw cycles. For working solutions, prepare them fresh daily from a frozen aliquot.[9]

Key Experimental Protocols

Protocol 1: Preparation and Storage of Stable Aliquots

This protocol outlines the best practices for creating stable, long-term stock solutions of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 2-Propanol

  • Acidic Buffer: 50 mM Potassium Phosphate, pH 6.0

  • Inert gas (Argon or Nitrogen)

  • Low-retention microcentrifuge tubes

  • Microbalance

Procedure:

  • Weighing: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount quickly using a microbalance.

  • Initial Dissolution: Add a minimal volume of anhydrous DMSO or 2-propanol to the powder to create a concentrated initial stock (e.g., 10-20 mM). Ensure complete dissolution.

  • Dilution: Further dilute the initial stock to the final desired concentration (e.g., 1 mM) using the pre-chilled acidic buffer (50 mM Potassium Phosphate, pH 6.0). Add the buffer slowly while vortexing.

  • Aliquoting: Immediately dispense the final stock solution into single-use, low-retention microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid wasting material.

  • Inert Gas Overlay: Gently flush the headspace of each aliquot tube with an inert gas (argon or nitrogen) to displace oxygen and prevent oxidation.

  • Flash Freezing: Immediately snap-freeze the aliquots in liquid nitrogen.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Stability Assessment using LC-MS

This protocol provides a framework for quantitatively assessing the stability of this compound under different conditions.

Materials:

  • Aliquots of this compound

  • Incubation buffers with varying pH values (e.g., pH 5.0, 7.0, 8.5)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v)

  • LC-MS system with a C18 column

Procedure:

  • Experimental Setup: Prepare reactions by adding a known amount of the acyl-CoA stock solution to different buffers. Prepare separate sets for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each condition. The t=0 sample serves as the baseline.

  • Quenching and Extraction: Immediately quench the reaction by adding 4 volumes of ice-cold extraction solvent containing the internal standard.[12] Vortex vigorously.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a mobile-phase-compatible solvent.

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the remaining amount of intact this compound relative to the internal standard.[4][13]

  • Data Analysis: Plot the percentage of remaining acyl-CoA against time for each condition to determine the degradation rate.

Data Summary

The stability of long-chain acyl-CoAs is highly dependent on environmental conditions. The following table summarizes expected stability trends based on data from similar molecules.

Table 1: Factors Affecting Long-Chain Acyl-CoA Stability in Solution

ParameterConditionExpected StabilityRationale
pH Acidic (pH 4.0-6.5)HighReduces the rate of base-catalyzed hydrolysis of the thioester bond.[11][14]
Neutral (pH 7.0-7.4)ModerateHydrolysis rate increases.[6]
Alkaline (pH > 7.5)LowSignificant and rapid base-catalyzed hydrolysis occurs.[6]
Temperature -80°CVery HighMinimizes all chemical and enzymatic degradation pathways.[7]
-20°CHigh (Short-term)Slows degradation, but some activity may persist over weeks to months.[8]
4°CLowSignificant degradation can occur within 24-48 hours.[8]
25°C (Room Temp)Very LowRapid degradation, with a half-life potentially in the order of hours.[8]
Additives Chelating Agents (EDTA)IncreasedSequesters divalent metal cations that can catalyze hydrolysis.[15]
Antioxidants (BHT, DTT)IncreasedPrevents oxidative damage to the fatty acyl chain.
Inert Gas (Argon/N₂)IncreasedDisplaces oxygen, preventing oxidation.

Visualizations

Degradation Pathways

This diagram illustrates the primary chemical pathways through which this compound can degrade in solution.

cluster_factors Degradation Factors cluster_products Degradation Products Mol This compound (Stable Form) FFA Free Fatty Acid + Coenzyme A (Thiol) Mol->FFA Oxidized Oxidized Acyl-CoA Mol->Oxidized Hydroxide Hydroxide Ions (OH⁻) (Alkaline pH) Hydroxide->Mol Hydrolysis Oxygen Reactive Oxygen Species (ROS) + Metal Ions Oxygen->Mol Oxidation Enzymes Thioesterases Enzymes->Mol Enzymatic Cleavage

Caption: Primary degradation pathways for acyl-CoA molecules.

Recommended Workflow for Aliquot Preparation

This workflow provides a step-by-step visual guide to preparing and storing stable aliquots, minimizing degradation.

Start Start: Lyophilized Powder Weigh 1. Weigh Powder (Room Temp) Start->Weigh Dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) Weigh->Dissolve Dilute 3. Dilute in Acidic Buffer (pH ~6.0) Dissolve->Dilute Aliquot 4. Dispense Single-Use Aliquots Dilute->Aliquot InertGas 5. Overlay with Inert Gas (N₂/Ar) Aliquot->InertGas Freeze 6. Flash Freeze (Liquid N₂) InertGas->Freeze Store 7. Store at -80°C Freeze->Store

Caption: Workflow for preparing stable acyl-CoA stock solutions.

Metabolic Context: Beta-Oxidation

This diagram shows the position of 3-hydroxyacyl-CoA as a key intermediate in the mitochondrial fatty acid beta-oxidation pathway.

AcylCoA Acyl-CoA (Cn) Enzyme1 Acyl-CoA Dehydrogenase AcylCoA->Enzyme1 EnoylCoA trans-Δ²-Enoyl-CoA Enzyme2 Enoyl-CoA Hydratase EnoylCoA->Enzyme2 HydroxyacylCoA (S)-3-Hydroxyacyl-CoA Enzyme3 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Enzyme3 KetoacylCoA 3-Ketoacyl-CoA Enzyme4 Thiolase KetoacylCoA->Enzyme4 NextAcylCoA Acyl-CoA (Cn-2) AcetylCoA Acetyl-CoA (to Krebs Cycle) Enzyme1->EnoylCoA FAD → FADH₂ Enzyme2->HydroxyacylCoA + H₂O Enzyme3->KetoacylCoA NAD⁺ → NADH Enzyme4->NextAcylCoA Enzyme4->AcetylCoA

Caption: Role of 3-hydroxyacyl-CoA in the beta-oxidation cycle.

References

troubleshooting poor recovery of long-chain acyl-CoAs during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of long-chain acyl-CoAs?

A1: The recovery of long-chain acyl-CoAs is primarily influenced by three critical factors:

  • Analyte Stability : Long-chain acyl-CoAs are inherently unstable and susceptible to both enzymatic and chemical degradation.[1][2] To maintain their integrity, it is crucial to work quickly, keep samples on ice, and use high-purity solvents.[1]

  • Sample Handling and Storage : Immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly impact the stability of these molecules.[1]

  • Extraction Methodology : The choice of extraction solvent and purification method is critical. A common and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[1]

Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs can stem from several issues. The following troubleshooting guide can help identify and address the problem.

Troubleshooting Guide: Poor Recovery of Long-Chain Acyl-CoAs

This guide outlines potential causes for low recovery and provides systematic steps to diagnose and resolve the issue.

Troubleshooting_Poor_Recovery start Start: Poor Long-Chain Acyl-CoA Recovery check_lysis 1. Incomplete Cell Lysis and Extraction? start->check_lysis lysis_solution Ensure thorough homogenization. Consider a glass homogenizer. Optimize solvent-to-tissue ratio (e.g., 20-fold excess). check_lysis->lysis_solution Yes check_degradation 2. Degradation of Acyl-CoAs? check_lysis->check_degradation No lysis_solution->check_degradation degradation_solution Work quickly and on ice. Use fresh, high-purity solvents. Add an internal standard early to monitor recovery. check_degradation->degradation_solution Yes check_spe 3. Inefficient Solid-Phase Extraction (SPE)? check_degradation->check_spe No degradation_solution->check_spe spe_solution Properly condition and equilibrate SPE column. Optimize wash and elution steps. Check for analyte breakthrough in flow-through and wash fractions. check_spe->spe_solution Yes end Improved Recovery check_spe->end No spe_solution->end Extraction_Workflow start Start: Tissue Sample homogenize 1. Homogenization (KH2PO4 buffer, pH 4.9 + 2-propanol) start->homogenize extract 2. Extraction (Acetonitrile) homogenize->extract purify 3. Solid-Phase Purification (Oligonucleotide column) extract->purify analyze 4. HPLC Analysis (C-18 column) purify->analyze end End: Quantified Acyl-CoAs analyze->end SPE_Troubleshooting start Start: Poor SPE Recovery check_breakthrough 1. Analyte Breakthrough during Loading/Wash? start->check_breakthrough breakthrough_solution Check solvent compatibility in conditioning/equilibration. Modify sample or wash solvent to enhance retention. check_breakthrough->breakthrough_solution Yes check_elution 2. Incomplete Elution? check_breakthrough->check_elution No breakthrough_solution->check_elution elution_solution Verify elution solvent is correct. Increase elution solvent strength or volume. Address potential secondary interactions. check_elution->elution_solution Yes check_retention 3. Analyte Not Retained? check_elution->check_retention No elution_solution->check_retention retention_solution Analyte may have higher affinity for sample solvent. Consider a less retentive sorbent. check_retention->retention_solution Yes end Improved Recovery check_retention->end No retention_solution->end

References

Technical Support Center: Analysis of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of LC-MS source conditions for (S)-3-Hydroxy-17-methyloctadecanoyl-CoA and related long-chain acyl-CoA molecules. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound?

A1: For the analysis of long-chain acyl-CoAs like this compound, positive mode electrospray ionization (ESI) is generally recommended.[1][2] This is because the tertiary amine in the pantothenic acid moiety of Coenzyme A is readily protonated, leading to efficient ionization and strong signal intensity.

Q2: What are the characteristic fragmentation patterns for this compound in MS/MS analysis?

A2: In positive mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate group, resulting in a neutral loss of 507 atomic mass units (amu).[2][3][4][5] Another significant product ion is typically observed at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[3][5][6] These characteristic fragments are invaluable for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

Q3: Which type of liquid chromatography column is best suited for separating long-chain acyl-CoAs?

A3: Reversed-phase chromatography is the most common approach for the separation of long-chain acyl-CoAs.[7][8] Columns such as C8 or C18 are frequently used. To achieve good peak shape and retention for these relatively hydrophobic molecules, an alkaline mobile phase is often employed.[1][7][8] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully used to analyze a broad range of acyl-CoAs, from short to long chains, in a single analytical run.[9]

Q4: How can I improve the recovery of this compound during sample preparation?

A4: A significant challenge in the analysis of acyl-CoAs is their recovery from biological matrices. A recommended approach is to use 5-sulfosalicylic acid (SSA) for protein precipitation, as this method often does not require a subsequent solid-phase extraction (SPE) step and has been shown to provide good recovery for a range of CoA compounds.[10][11] If using trichloroacetic acid (TCA) for protein precipitation, an SPE step is necessary to remove the deproteinizing agent.[10] Another effective method involves extraction with a methanol/water buffer containing acetic acid, followed by purification using an ion exchange cartridge.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity - Inefficient ionization. - Suboptimal source parameters (e.g., temperatures, gas flows, voltages). - Sample degradation. - Incorrect MS polarity.- Confirm that the mass spectrometer is operating in positive ionization mode. - Systematically optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature.[13][14][15] - Ensure proper sample handling and storage to prevent degradation. Acyl-CoAs can be unstable. - Check for and resolve any clogs in the sample flow path.
Poor Peak Shape (Tailing or Broadening) - Inappropriate mobile phase pH for long-chain acyl-CoAs. - Column overload or contamination. - Secondary interactions with the stationary phase.- For reversed-phase chromatography, consider using an alkaline mobile phase (e.g., with ammonium (B1175870) hydroxide) to improve the peak shape of long-chain acyl-CoAs.[1][7][8] - Ensure the injection volume and sample concentration are within the linear range of the column. - Use a guard column and/or implement a column wash step between injections to prevent contamination.[16]
Retention Time Shifts - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Monitor column performance with a standard and replace the column if performance degrades significantly.[16]
High Background Noise or Contamination - Contaminated solvents, reagents, or sample tubes. - Carryover from previous injections. - Leaks in the LC system.- Use high-purity LC-MS grade solvents and reagents. - Implement a thorough wash cycle for the autosampler and injection port between samples. - Regularly inspect the LC system for any leaks.[16][17]

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA) Precipitation
  • Homogenization: Homogenize the tissue or cell sample in a pre-chilled extraction solution containing 5% (w/v) SSA.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: The supernatant can be directly injected into the LC-MS system for analysis.[10]

Protocol 2: LC-MS Method for Long-Chain Acyl-CoA Analysis

This protocol is a representative method and may require optimization for your specific instrument and analyte.

  • Liquid Chromatography:

    • Column: A C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient:

      • Start at 20% B.

      • Increase to 45% B over 2.8 minutes.

      • Decrease to 25% B over 0.2 minutes.

      • Increase to 65% B over 1 minute.

      • Decrease to 20% B over 0.5 minutes and re-equilibrate.[1]

    • Column Temperature: 42°C.[12]

    • Autosampler Temperature: 5°C.[12]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation/Drying Gas Temperature: 300 - 350°C.

    • Nebulizer Gas: Nitrogen, 25 - 40 psi.

    • Drying Gas Flow: Nitrogen, 10 - 12 L/min.

    • MS/MS Analysis: Monitor for the precursor ion of this compound and its characteristic product ions (e.g., neutral loss of 507 amu).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Biological Sample (Tissue or Cells) extraction Homogenization in 5% SSA Solution sample->extraction centrifugation Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Direct Injection supernatant->injection lc_separation Reversed-Phase LC (C8 Column, Alkaline pH) injection->lc_separation ms_detection ESI-MS/MS Detection (Positive Mode) lc_separation->ms_detection data_acquisition Data Acquisition (MRM/SRM) ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start LC-MS Analysis Issue low_signal Low or No Signal start->low_signal poor_peak Poor Peak Shape start->poor_peak rt_shift Retention Time Shift start->rt_shift check_mode Check Ionization Mode (Positive ESI) low_signal->check_mode check_mode->start Incorrect optimize_source Optimize Source Parameters check_mode->optimize_source Correct check_sample Check Sample Integrity optimize_source->check_sample resolve Issue Resolved check_sample->resolve check_ph Check Mobile Phase pH (Alkaline?) poor_peak->check_ph check_load Check Sample Load check_ph->check_load Correct check_load->resolve check_mobile_phase Check Mobile Phase Composition & Freshness rt_shift->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp check_temp->resolve

Caption: Troubleshooting logic for common LC-MS issues encountered during acyl-CoA analysis.

References

minimizing ion suppression for acyl-CoA analysis by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and optimizing the analysis of acyl-CoAs by mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during acyl-CoA analysis, offering potential causes and step-by-step solutions.

Problem 1: Low Acyl-CoA Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from matrix components is a primary cause of low signal intensity. Acyl-CoAs are often low in abundance, making them particularly susceptible to the effects of co-eluting interferences from complex biological samples.[1][2]

Solutions:

  • Optimize Sample Preparation: The most critical step in mitigating ion suppression is the removal of interfering matrix components.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and reducing matrix effects.[4][5] A mixed-mode SPE can be particularly useful for extracting a range of acyl-CoAs.[6]

    • Protein Precipitation (PPT): A simpler and faster method, but it may be less effective at removing phospholipids (B1166683), a major source of ion suppression.[7] Using cold organic solvents like 80% methanol (B129727) can yield good results for a broad range of acyl-CoAs.[1] Trichloroacetic acid (TCA) has also been shown to be effective.[8]

    • Liquid-Liquid Extraction (LLE): Can be used to remove lipids, but may have lower recovery for a broad range of acyl-CoAs compared to SPE.

  • Improve Chromatographic Separation:

    • Gradient Optimization: A well-optimized gradient can separate acyl-CoAs from the bulk of matrix components.

    • Column Selection: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[6]

  • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for each analyte is the gold standard for correcting for ion suppression and other matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.[9]

  • Sample Dilution: If the acyl-CoA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Problem 2: Poor Peak Shape, Especially for Long-Chain Acyl-CoAs

Possible Cause: Long-chain acyl-CoAs are more hydrophobic and can exhibit poor peak shape due to interactions with the column or insolubility in the mobile phase.[2] This can be exacerbated by the buildup of matrix components on the column.[10]

Solutions:

  • Mobile Phase Optimization:

    • The use of ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve the peak shape of long-chain acyl-CoAs.[6]

    • Ensure the initial mobile phase composition is compatible with the sample solvent to prevent peak distortion.

  • Column Maintenance:

    • Use a guard column to protect the analytical column from strongly retained matrix components.[11]

    • Implement a column wash step in your gradient to elute highly hydrophobic compounds.

  • Injection Volume: Reduce the injection volume to avoid column overload, which can lead to peak fronting.[10]

Problem 3: Inconsistent and Irreproducible Results

Possible Cause: Variability in sample preparation, instrument performance, or the stability of acyl-CoAs can all contribute to a lack of reproducibility. Acyl-CoAs are known to be sensitive to temperature and pH.[2]

Solutions:

  • Standardize Sample Handling: Keep samples on ice or at 4°C during preparation and store extracts at -80°C to minimize degradation.[1]

  • Use of Internal Standards: Consistent use of SIL-IS is crucial for correcting for variability between samples.[9]

  • Instrument Equilibration: Ensure the LC-MS system is fully equilibrated before starting a run sequence.

  • System Suitability Tests: Regularly inject a standard mixture to monitor system performance, including retention time stability and peak area consistency.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ion suppression in acyl-CoA analysis?

A1: The primary sources of ion suppression in acyl-CoA analysis are co-eluting matrix components from biological samples. These include phospholipids, salts, and other endogenous metabolites that compete with acyl-CoAs for ionization in the mass spectrometer source.[3]

Q2: Which sample preparation method is best for minimizing ion suppression for acyl-CoAs?

A2: Solid-phase extraction (SPE) is generally considered the most effective method for removing a wide range of matrix interferences and minimizing ion suppression for acyl-CoA analysis.[4][5] However, the optimal method can depend on the specific acyl-CoAs of interest and the sample matrix. Protein precipitation with organic solvents is a simpler alternative, but may be less efficient at removing phospholipids.[7]

Q3: How can I assess the degree of ion suppression in my samples?

A3: A post-column infusion experiment can be used to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your acyl-CoA standards into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate retention times where ion suppression is occurring.

Q4: Is derivatization necessary for acyl-CoA analysis?

A4: While not always necessary, derivatization can significantly improve the sensitivity of acyl-CoA analysis by enhancing their ionization efficiency. This can be particularly beneficial for detecting very low abundance species.[13]

Q5: What type of internal standard should I use for acyl-CoA quantification?

A5: The use of stable isotope-labeled internal standards (SIL-IS) that are structurally identical to the analytes of interest is highly recommended. These internal standards co-elute with the analyte and are affected by ion suppression in the same way, allowing for accurate correction and quantification.[9] If SIL-IS are not available, an odd-chain acyl-CoA can be used as an alternative.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis

Sample Preparation MethodPrincipleAdvantagesDisadvantagesTypical RecoveryIon Suppression Reduction
Solid-Phase Extraction (SPE) Differential partitioning of analytes and interferences between a solid and liquid phase.[4]High selectivity, effective removal of a broad range of interferences.[5]More time-consuming and costly than PPT.80-114%[5]High
Protein Precipitation (PPT) Proteins are denatured and precipitated by organic solvents or acids.[8]Simple, fast, and inexpensive.Less effective at removing phospholipids and other small molecule interferences.[7]Can be variable, analyte loss due to co-precipitation is possible.Moderate to Low
Liquid-Liquid Extraction (LLE) Partitioning of analytes and interferences between two immiscible liquid phases.Effective for removing lipids.Can be less efficient for a broad range of acyl-CoAs with varying polarities.Variable, dependent on solvent choice and analyte properties.Moderate

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA from Tissue

This protocol is a general guideline and may require optimization for specific tissue types and target analytes.

  • Homogenization: Homogenize ~50 mg of frozen tissue powder in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile:0.1 M KH2PO4, pH 5.4).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of Fatty Acids with N-[4-(aminomethyl)phenyl]pyridinium (AMPP)

This protocol is adapted for the derivatization of free fatty acids, which can be applied to the acyl chains of acyl-CoAs after hydrolysis.[13]

  • Hydrolysis (Optional): To analyze the acyl chain composition, hydrolyze the acyl-CoAs to free fatty acids using a suitable method (e.g., alkaline hydrolysis).

  • Drying: Dry the lipid extract or hydrolyzed sample under a stream of nitrogen.

  • Derivatization Reaction:

    • Dissolve the dried sample in a solution containing 10 µL of 4:1 acetonitrile/DMF.

    • Add 10 µL of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) (640 mM in H₂O).

    • Add 5 µL of N-hydroxybenzotriazole (HOBt) (20 mM in 99:1 acetonitrile/DMF).

    • Add 15 µL of AMPP (20 mM in acetonitrile).

  • Incubation: Incubate the mixture at 60°C for 30 minutes.

  • Extraction:

    • After cooling to room temperature, add 600 µL of water.

    • Extract the AMPP-derivatized fatty acids twice with 600 µL of methyl tert-butyl ether (MTBE).

  • Drying and Reconstitution: Dry the combined organic layers under nitrogen and reconstitute in methanol for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Homogenization extraction Acyl-CoA Extraction (SPE or PPT) tissue->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for acyl-CoA analysis.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA trans_enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->trans_enoyl_coa Acyl-CoA Dehydrogenase l_beta_hydroxyacyl_coa L-β-Hydroxyacyl-CoA trans_enoyl_coa->l_beta_hydroxyacyl_coa Enoyl-CoA Hydratase beta_ketoacyl_coa β-Ketoacyl-CoA l_beta_hydroxyacyl_coa->beta_ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA beta_ketoacyl_coa->acetyl_coa β-Ketoacyl-CoA Thiolase shorter_acyl_coa Acyl-CoA (n-2) beta_ketoacyl_coa->shorter_acyl_coa β-Ketoacyl-CoA Thiolase

References

challenges in the chemical synthesis of methylated long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of methylated long-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and characterization of methylated long-chain acyl-CoAs.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Methylated Fatty Acid Incomplete methylation of the long-chain fatty acid.- Ensure the use of anhydrous methanol (B129727) and a suitable catalyst (e.g., BF3, HCl).[1][2] - Increase reaction time or temperature, monitoring for potential side reactions.[2] - Use a different methylation method, such as diazomethane (B1218177) (use with extreme caution due to its toxicity and explosive nature).
Steric hindrance from the methyl group on the acyl chain.- Consider a less sterically demanding methylation reagent. - Optimize the stoichiometry of reagents.
Low Yield of Acyl-CoA Inefficient activation of the methylated fatty acid.- Use a more reactive activating agent. Common methods include conversion to the acid chloride, a mixed anhydride (B1165640), or a 1-acylimidazole.[3] - Ensure all reagents and solvents are strictly anhydrous, as water will quench the activated intermediate.
Hydrolysis of the acyl-CoA thioester bond.- Maintain a slightly acidic to neutral pH (around 6.5-7.5) during the reaction with Coenzyme A. The thioester bond is susceptible to hydrolysis at alkaline pH.[4] - Work at low temperatures to minimize degradation.
Poor solubility of the long-chain methylated fatty acid or Coenzyme A.- Use a co-solvent system (e.g., THF/water, DMF/water) to improve the solubility of both reactants. - Ensure vigorous stirring to maximize the interaction between the activated fatty acid and Coenzyme A.
Multiple Peaks in HPLC Analysis of Final Product Presence of unreacted starting materials (methylated fatty acid, Coenzyme A).- Optimize the stoichiometry of the reaction to drive it to completion. - Improve the purification method (see below).
Side reactions, such as the formation of disulfides from Coenzyme A.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group of Coenzyme A. - Add a reducing agent like DTT in small amounts, but be mindful of potential interference with the desired reaction.
Isomerization or degradation of the product.- Analyze the sample immediately after purification. - Store the purified product at -80°C under an inert atmosphere.
Difficulty in Purifying the Final Product Co-elution of the product with starting materials or byproducts.- Optimize the HPLC gradient to achieve better separation. This may involve adjusting the solvent composition, gradient slope, or using a different stationary phase.[5][6] - Consider solid-phase extraction (SPE) as a preliminary purification step.[5]
Low recovery from the purification column.- Ensure the pH of the mobile phase is compatible with the stability of the acyl-CoA. - Use silanized glassware to prevent adsorption of the amphipathic product.
Inconsistent Results in Bioassays Contamination with inhibitors or impurities.- Re-purify the compound using a different chromatographic method. - Thoroughly characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.[7][8]
Degradation of the acyl-CoA during storage or handling.- Aliquot the purified product to avoid multiple freeze-thaw cycles. - Prepare solutions for bioassays immediately before use in an appropriate buffer.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful synthesis of methylated long-chain acyl-CoAs?

A1: The most critical factor is maintaining anhydrous conditions throughout the activation of the methylated fatty acid. Water will readily react with the activated intermediate, leading to low yields of the desired acyl-CoA.

Q2: How can I confirm the identity and purity of my synthesized methylated long-chain acyl-CoA?

A2: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with UV detection (at 260 nm for the adenine (B156593) part of Coenzyme A) is excellent for assessing purity.[5] Mass spectrometry (MS) should be used to confirm the molecular weight of the product.[9][10] Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, confirming the presence of the methyl group and the thioester linkage.[7][8]

Q3: What are the best storage conditions for methylated long-chain acyl-CoAs?

A3: Due to the labile nature of the thioester bond, especially at non-neutral pH, it is crucial to store these compounds under optimal conditions. For long-term storage, it is recommended to keep the purified product as a lyophilized powder or in a solution buffered at a slightly acidic pH (e.g., pH 5-6) at -80°C. Aliquoting the sample to avoid repeated freeze-thaw cycles is also advisable.

Q4: Can I use enzymatic methods for the synthesis?

A4: While chemical synthesis offers versatility, enzymatic synthesis using acyl-CoA synthetases is an alternative. However, the substrate specificity of the enzyme for methylated long-chain fatty acids would need to be determined. Enzymatic synthesis can offer high specificity and yield under mild reaction conditions.

Q5: My methylated long-chain fatty acid has poor solubility. How can I improve its reactivity in the synthesis?

A5: Poor solubility is a common challenge with long-chain lipids. To improve reactivity, you can:

  • Use a co-solvent system like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with water to dissolve both the lipid and the water-soluble Coenzyme A.

  • Gently warm the reaction mixture to improve solubility, but monitor for potential degradation of the activated fatty acid and the final product.

  • Ensure vigorous stirring or sonication to create a fine emulsion and maximize the interfacial area for the reaction to occur.

Quantitative Data Summary

The following table provides an example of typical yields and purity that can be expected at different stages of the synthesis. Note that actual results will vary depending on the specific methylated long-chain fatty acid, reaction conditions, and purification methods used.

Synthesis Step Parameter Typical Value Notes
Methylation of Long-Chain Fatty Acid Yield> 95%Can be affected by steric hindrance and reaction conditions.
Purity (after purification)> 98%Typically purified by column chromatography or crystallization.
Activation of Methylated Fatty Acid Yield~80-90%Highly dependent on anhydrous conditions. The activated intermediate is often used immediately without isolation.
Coupling with Coenzyme A Yield50-70%Influenced by the solubility of reactants and the stability of the thioester bond.
Final Purified Product Purity (by HPLC)> 95%Achievable with optimized HPLC purification.

Experimental Protocols

Protocol 1: Synthesis of Methylated Long-Chain Fatty Acid (Example: Methyl 2-methylpalmitate)

This protocol describes the methylation of 2-methylpalmitic acid using boron trifluoride-methanol.

Materials:

  • 2-methylpalmitic acid

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas

Procedure:

  • Dissolve 100 mg of 2-methylpalmitic acid in 2 mL of hexane in a clean, dry reaction vial.

  • Add 2 mL of 14% BF3-methanol solution to the vial.

  • Seal the vial tightly with a Teflon-lined cap.

  • Heat the reaction mixture at 60°C for 30 minutes with stirring.

  • Cool the reaction to room temperature.

  • Add 5 mL of saturated sodium chloride solution to quench the reaction.

  • Extract the methyl ester into the hexane layer. Separate the organic layer.

  • Wash the organic layer twice with 5 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and evaporate the solvent under a stream of nitrogen to obtain the crude methyl 2-methylpalmitate.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Synthesis of Methylated Long-Chain Acyl-CoA (Example: 2-Methylpalmitoyl-CoA via Mixed Anhydride Method)

This protocol outlines the synthesis of 2-methylpalmitoyl-CoA from the corresponding methylated fatty acid.

Materials:

  • Methyl 2-methylpalmitate (from Protocol 1, saponified to the free acid)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA), freshly distilled

  • Ethyl chloroformate

  • Coenzyme A trilithium salt

  • Potassium bicarbonate solution (1 M)

  • Nitrogen or Argon gas

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 50 mg of 2-methylpalmitic acid in 5 mL of anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a stoichiometric amount of freshly distilled triethylamine.

    • Slowly add a stoichiometric amount of ethyl chloroformate dropwise with continuous stirring.

    • Allow the reaction to proceed at 0°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) indicates the formation of the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve 1.2 equivalents of Coenzyme A trilithium salt in 5 mL of cold 1 M potassium bicarbonate solution.

    • Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH ~5.5 with dilute HCl.

    • Concentrate the solution under reduced pressure to remove the THF.

    • Purify the crude 2-methylpalmitoyl-CoA by preparative reverse-phase HPLC. Use a C18 column with a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate). Monitor the elution at 260 nm.

    • Collect the fractions containing the product, pool them, and lyophilize to obtain the purified 2-methylpalmitoyl-CoA.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Activation cluster_step3 Step 3: Thioesterification cluster_step4 Step 4: Purification Long-Chain\nFatty Acid Long-Chain Fatty Acid Methylated\nLong-Chain\nFatty Acid Methylated Long-Chain Fatty Acid Long-Chain\nFatty Acid->Methylated\nLong-Chain\nFatty Acid  CH3OH, Catalyst Activated\nIntermediate Activated Intermediate Methylated\nLong-Chain\nFatty Acid->Activated\nIntermediate  Activating  Agent Methylated\nLong-Chain\nAcyl-CoA Methylated Long-Chain Acyl-CoA Activated\nIntermediate->Methylated\nLong-Chain\nAcyl-CoA  Coenzyme A Purified\nProduct Purified Product Methylated\nLong-Chain\nAcyl-CoA->Purified\nProduct  HPLC Troubleshooting_Tree Low_Yield Low Yield of Acyl-CoA Check_Activation Check Fatty Acid Activation Step Low_Yield->Check_Activation Check_Coupling Check Coupling Reaction with CoA Low_Yield->Check_Coupling Degradation Check for Product Degradation Low_Yield->Degradation Anhydrous_Conditions Ensure Anhydrous Conditions Check_Activation->Anhydrous_Conditions Solubility_Issue Address Solubility Issues Check_Coupling->Solubility_Issue pH_Control Control Reaction pH (6.5-7.5) Check_Coupling->pH_Control Storage_Conditions Verify Storage Conditions (-80°C) Degradation->Storage_Conditions Purification_Loss Investigate Purification Loss Degradation->Purification_Loss

References

Technical Support Center: Analysis of Low-Abundance Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the detection and quantification of long-chain acyl-CoAs, particularly when dealing with low signal-to-noise ratios.

Q1: I am seeing a very low signal or no signal at all for my long-chain acyl-CoA analytes. What are the initial troubleshooting steps?

A1: A complete or near-complete loss of signal can be frustrating. A systematic approach is crucial to identify the root cause.[1][2] Start by isolating the problem to either the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).

Initial Checks:

  • Mass Spectrometer Performance: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly and responding.[1]

  • Fresh Standards and Mobile Phases: Prepare fresh calibration standards and mobile phases to rule out degradation or contamination.[1] Acyl-CoAs are particularly susceptible to hydrolysis in non-acidic aqueous solutions.[1]

  • Instrument Parameters: Verify that all instrument settings, such as voltages, gas flows, and temperatures, are correctly configured for your specific analytes.[1]

  • Stable Electrospray: Visually inspect the electrospray to ensure it is stable and consistent.

Q2: What are the most common causes of low signal intensity for long-chain acyl-CoAs in LC-MS analysis?

A2: Low signal intensity for these molecules can be attributed to several factors, often related to their chemical instability and the complexity of biological matrices.[1][3][4]

  • Sample Degradation: Acyl-CoAs are unstable and can be easily hydrolyzed.[1][4] It is critical to keep samples cold and minimize time in aqueous solutions.

  • Inefficient Ionization: The composition of the mobile phase significantly impacts ionization efficiency. The presence of co-eluting matrix components can also interfere with this process.[1]

  • Ion Suppression (Matrix Effects): Components from the biological sample matrix can co-elute with the analytes and suppress their ionization, leading to a reduced signal.[1][5][6]

  • Suboptimal Mass Spectrometer Parameters: Incorrect selection of precursor and product ions (in SRM mode) or inadequate collision energy can result in poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, such as significant tailing, can decrease the signal-to-noise ratio. This is a known issue for long-chain acyl-CoAs.[3][4] Column contamination or overload can also contribute to this problem.[1][7]

Q3: How can I improve my sample preparation to increase the signal and reduce noise?

A3: A robust sample preparation protocol is critical for successfully analyzing low-abundance long-chain acyl-CoAs. The goal is to efficiently extract the analytes while removing interfering matrix components.

  • Extraction: A common and effective method involves homogenization of the tissue in a potassium phosphate (B84403) buffer (pH 4.9) followed by extraction with an organic solvent mixture like acetonitrile (B52724) and isopropanol.[8][9] Some protocols also utilize a combination of acetonitrile, isopropanol, and methanol.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly recommended step to clean up the sample and concentrate the acyl-CoAs.[1][9][10][11][12][13][14][15] Using an inappropriate SPE sorbent or elution solvent can lead to significant analyte loss.[1]

  • Derivatization: For comprehensive analysis, a derivatization strategy based on phosphate methylation can improve chromatographic peak shape and reduce analyte loss due to adsorption on surfaces.[16]

  • Internal Standards: The use of a suitable internal standard, such as heptadecanoyl-CoA (C17-CoA), is crucial for accurate quantification and to correct for variability in extraction efficiency and matrix effects.[8]

Below is a diagram illustrating a general workflow for troubleshooting low signal issues.

TroubleshootingWorkflow Troubleshooting Low Signal Workflow start Low or No Signal Detected check_ms Check MS Performance (infuse known standard) start->check_ms check_consumables Prepare Fresh Standards & Mobile Phases check_ms->check_consumables MS OK optimize_ms Optimize MS Settings (Ionization, SRM) check_ms->optimize_ms MS Issue check_params Verify LC-MS Parameters check_consumables->check_params No Change end Signal Improved check_consumables->end Signal Restored optimize_sample_prep Optimize Sample Preparation (Extraction, SPE) check_params->optimize_sample_prep No Change check_params->end Signal Restored optimize_lc Optimize LC Method (Gradient, Column) optimize_sample_prep->optimize_lc Signal Still Low optimize_sample_prep->end Signal Improved optimize_lc->optimize_ms Signal Still Low optimize_lc->end Signal Improved optimize_ms->end

Caption: A logical workflow for troubleshooting low LC-MS signal.

Q4: My chromatographic peaks for long-chain acyl-CoAs are broad and tailing. How can I improve the peak shape?

A4: Poor peak shape is a common challenge in the analysis of long-chain acyl-CoAs.[3][4] Here are some strategies to address this:

  • Mobile Phase pH: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve the peak shape for long-chain species on a C18 reversed-phase column.[10][11][12][13][14] However, be aware that high pH can be detrimental to standard silica-based C18 columns.[13]

  • Column Choice: An alternative is to use a C8 column, which may provide better peak shapes for these hydrophobic molecules.[8]

  • Gradient Optimization: Adjusting the gradient elution program can help to sharpen the peaks. A slower, more shallow gradient around the elution time of your analytes of interest may improve resolution and peak shape.

  • Derivatization: As mentioned previously, derivatizing the phosphate group can lead to improved chromatographic performance.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from muscle and liver tissue.[8][9]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal Standard (IS) solution (e.g., 20 ng of C17-CoA)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).

  • Add 0.5 mL of an organic solvent mixture (e.g., ACN:2-propanol:methanol at a 3:1:1 ratio) containing the internal standard.[8]

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant for subsequent solid-phase extraction (SPE) cleanup or direct LC-MS/MS analysis.

The following diagram outlines the key steps in the sample preparation workflow.

SamplePrepWorkflow Sample Preparation Workflow for Acyl-CoAs start Tissue Sample homogenize Homogenize in Buffer + Organic Solvent with IS start->homogenize vortex_sonicate Vortex & Sonicate homogenize->vortex_sonicate centrifuge Centrifuge at 16,000 x g vortex_sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) Cleanup supernatant->spe analyze LC-MS/MS Analysis spe->analyze

Caption: Workflow for tissue extraction and purification of acyl-CoAs.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol is based on a highly sensitive method for the quantification of several long-chain acyl-CoAs.[8][10][11]

Instrumentation:

  • UPLC/HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Reversed-phase C18 (or C8), e.g., 2.1 x 150 mm, 1.7 µm particle size[8][11]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water (pH ~10.5)[8][11]

  • Mobile Phase B: 15 mM NH4OH in Acetonitrile (ACN)[8]

  • Flow Rate: 0.4 mL/min[8]

  • Gradient: A typical gradient starts at a lower percentage of organic phase and ramps up to elute the more hydrophobic long-chain species. For example, start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, followed by re-equilibration.[8]

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8][10][11]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Spray Voltage: ~3.5 kV[8]

    • Capillary Temperature: ~275°C[8]

    • Collision Gas Pressure: ~1.2 mTorr[8]

  • SRM Transitions: A neutral loss scan of 507 Da can be used for profiling complex mixtures, as this corresponds to the loss of phosphoadenosine diphosphate.[10][12] For quantification, specific precursor-to-product ion transitions should be optimized for each acyl-CoA.

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS/MS method for the quantification of five long-chain acyl-CoAs in rat liver tissue.[10][11][12][13]

Table 1: Method Accuracy and Precision

AnalyteAccuracy (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)
Palmitoyl-CoA (C16:0)94.8 - 110.82.6 - 12.21.2 - 4.4
Palmitoleoyl-CoA (C16:1)94.8 - 110.82.6 - 12.21.2 - 4.4
Stearoyl-CoA (C18:0)94.8 - 110.82.6 - 12.21.2 - 4.4
Oleoyl-CoA (C18:1)94.8 - 110.82.6 - 12.21.2 - 4.4
Linoleoyl-CoA (C18:2)94.8 - 110.82.6 - 12.21.2 - 4.4
Data from Magnes et al., 2005.[10][11][12][13]

Table 2: Example SRM Transitions for Long-Chain Acyl-CoAs

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Palmitoyl-CoA (C16:0)[M+H]+Varies
Stearoyl-CoA (C18:0)[M+H]+Varies
Oleoyl-CoA (C18:1)[M+H]+Varies
Heptadecanoyl-CoA (C17:0) IS1020513
Note: Optimal product ions should be determined empirically.[14]

By following these guidelines and protocols, researchers can systematically troubleshoot and improve the signal-to-noise ratio in their analyses of low-abundance long-chain acyl-CoAs, leading to more reliable and sensitive results.

References

preventing enzymatic degradation of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA during sample preparation for metabolomic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

The primary cause of degradation is enzymatic activity from 3-hydroxyacyl-CoA dehydrogenases (HADs), which are enzymes of the mitochondrial fatty acid β-oxidation pathway.[1][2] Specifically, for a long-chain substrate like this compound, the relevant enzyme is long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[3][4] This enzyme catalyzes the conversion of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, leading to inaccurate quantification of the target analyte.[1]

Q2: How does temperature affect the stability of my sample?

Temperature is a critical factor in preventing enzymatic degradation. Samples should be processed on ice, and all buffers and solvents should be pre-chilled. For storage, freezing is essential to minimize enzymatic activity. One study on liver tissue demonstrated that 3-hydroxyacyl-CoA dehydrogenase activity decreases by 50% in 30 hours at 25°C, whereas it takes 55 hours at 4°C to see the same reduction.[5] Freezing at -20°C or -70°C significantly minimizes this loss of activity.[5]

Q3: My recovery of this compound is consistently low. What are the potential causes and solutions?

Low recovery can stem from several factors related to the extraction procedure.

  • Suboptimal pH: Acyl-CoAs are more stable in slightly acidic conditions. Using an acidic homogenization buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, is crucial for quenching enzymatic activity and improving recovery.[6][7]

  • Inefficient Extraction Solvent: The choice of solvent is critical. While various mixtures are used, a common method involves a combination of acetonitrile (B52724) and isopropanol (B130326).[6][7] Studies have shown that extraction solvents containing formic acid or high concentrations of acetonitrile alone can result in poor signal for acyl-CoAs.[8] An 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for free CoA and acyl-CoA compounds.[8]

  • Loss During Purification: Solid-phase extraction (SPE), while useful for cleanup, can lead to the loss of analytes if not properly optimized.[9] Ensure the SPE cartridge type (e.g., weak anion exchange) and elution solvents are appropriate for long-chain acyl-CoAs.[6] As an alternative, methods using 5-sulfosalicylic acid (SSA) for protein precipitation can offer high recovery without an SPE step.[9][10]

Q4: Can I perform repeated freeze-thaw cycles on my samples or stock solutions?

It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation.[11] Prepare single-use aliquots of both your samples and analytical standards to maintain their integrity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Analyte Signal / Poor Recovery Enzymatic Degradation: Sample processing was too slow or not performed at a low enough temperature.Immediately flash-freeze tissue samples in liquid nitrogen.[9] Perform all homogenization and extraction steps on ice using pre-chilled buffers and solvents.[6][7]
Suboptimal Extraction: Incorrect pH or solvent composition.Use an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9).[6][7] Optimize your extraction solvent; consider a mixture of acetonitrile and isopropanol or an 80% methanol solution.[6][8]
Loss during SPE: The analyte is not binding to or eluting from the SPE column efficiently.Verify that the SPE column chemistry (e.g., weak anion exchange) is appropriate.[6] Optimize wash and elution solvent compositions and volumes. Alternatively, consider an SPE-free method using SSA precipitation.[9][10]
High Variability Between Replicates Inconsistent Sample Handling: Differences in time from sample collection to quenching of enzymatic activity.Standardize the entire workflow. Ensure all samples are handled identically and processed for the same duration. Add an internal standard (e.g., Heptadecanoyl-CoA) at the very beginning of the homogenization step to account for variability in extraction efficiency.[6][7]
Precipitation Issues: Incomplete protein precipitation leading to matrix effects.Ensure thorough vortexing after adding precipitation agents (e.g., SSA, organic solvents). Increase centrifugation time and/or force to ensure a compact pellet.[9][12]
Appearance of Degradation Products Chemical Instability: The thioester bond is susceptible to hydrolysis at neutral or basic pH.Maintain a slightly acidic pH (4.0-6.8) throughout the sample preparation and in the final reconstitution solvent.[6][8][11] Ammonium (B1175870) acetate (B1210297) buffer at pH 6.8 has been shown to stabilize most acyl-CoA compounds.[8]
Oxidation: The free thiol group of any resulting Coenzyme A can be oxidized.Degas solvents to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen) if oxidation is a persistent issue.[11]

Quantitative Data Summary

Table 1: Effect of Storage Temperature on 3-Hydroxyacyl-CoA Dehydrogenase Activity

Storage Temperature (°C) Time to 50% Loss of Activity (hours) Key Consideration
25 30 Avoid room temperature processing.[5]
4 55 Refrigeration slows degradation but does not stop it.[5]

| -20 / -70 | > 55 (minimal loss) | Freezing is the optimal method for preserving enzyme integrity for later analysis and minimizing degradation of substrates.[5] |

(Data adapted from a study on postmortem liver tissue[5])

Table 2: Comparison of Acyl-CoA Extraction Method Recoveries

Analyte Recovery with 10% TCA + SPE (%) Recovery with 2.5% SSA (%)
Pantothenate 0 > 99
Dephospho-CoA 0 > 99
Free CoA 1 74
Acetyl-CoA 36 59

| Propionyl-CoA | 62 | 80 |

(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water. While this data is for short-chain acyl-CoAs and precursors, it highlights the potential for significant recovery improvement by avoiding SPE[10])

Experimental Protocols

Protocol 1: Long-Chain Acyl-CoA Extraction from Tissue using SPE

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from frozen tissue samples.[6][7]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN):Isopropanol (or 2-propanol):Methanol mixture (e.g., 3:1:1)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Solvents for SPE: Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Nitrogen evaporator

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add ~40 mg of frozen tissue to a solution containing 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard.[7]

  • Extraction: Add 0.5 mL of the ACN:Isopropanol:Methanol solvent mixture. Homogenize twice on ice.[7]

  • Clarification: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[7]

  • SPE Column Conditioning: Condition the weak anion exchange SPE column according to the manufacturer's instructions, typically involving washes with methanol and water.

  • Sample Loading: Load the supernatant from the clarification step onto the conditioned SPE column.

  • Washing: Wash the column with 2% formic acid followed by methanol to remove interfering substances.

  • Elution: Elute the acyl-CoAs using a solution of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen at room temperature. Reconstitute the dried extract in a solvent suitable for your LC-MS analysis (e.g., 50 mM ammonium acetate in 20% acetonitrile/water).[8][13]

Protocol 2: Acyl-CoA Extraction from Cells using SSA (SPE-Free)

This protocol is adapted from a method designed to avoid solid-phase extraction, which can improve the recovery of more polar analytes.[9][10]

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Internal standard (e.g., crotonoyl-CoA for short-chain, C17:0-CoA for long-chain)

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[12]

    • Suspension cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C) and wash twice with ice-cold PBS.[12]

  • Quenching and Deproteinization: Immediately add 200 µL of ice-cold 2.5% SSA containing the internal standard to the cells.[9]

  • Lysis: Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube. Vortex vigorously and incubate on ice for 10 minutes.[9]

  • Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for LC-MS/MS analysis, avoiding the protein pellet.[9]

Visualizations

G Diagram 1: Enzymatic Degradation Pathway cluster_workflow Analyte This compound Product 3-Keto-17-methyloctadecanoyl-CoA Analyte->Product Oxidation Enzyme Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Enzyme->Product Cofactor2 NADH + H+ Enzyme->Cofactor2 Out Cofactor1 NAD+ Cofactor1->Enzyme In

Caption: Enzymatic conversion of the target analyte by LCHAD.

G Diagram 2: Sample Preparation Workflow for Acyl-CoA Analysis cluster_spe Purification (Optional) start 1. Sample Collection (Tissue or Cells) quench 2. Quench & Homogenize (Liquid N2 / Ice-cold acidic buffer + Internal Standard) start->quench extract 3. Protein Precipitation & Extraction (Organic Solvents or SSA) quench->extract centrifuge 4. Centrifugation (4°C) (e.g., 16,000 x g, 10 min) extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant spe 6a. Solid-Phase Extraction (SPE) supernatant->spe SPE Path reconstitute 8. Reconstitute (in LC-MS compatible solvent) supernatant->reconstitute Direct Path (e.g., SSA) dry 7a. Dry Down (Nitrogen Stream) spe->dry dry->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Caption: A generalized workflow for acyl-CoA sample preparation.

References

addressing matrix effects in the quantification of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, components of the biological matrix (e.g., phospholipids, salts, and other metabolites) can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can result in inaccurate and unreliable quantification.[4][5]

Q2: What are the primary sources of matrix effects in the analysis of long-chain acyl-CoAs like this compound?

A2: The primary sources of matrix effects in the analysis of long-chain acyl-CoAs from biological samples are typically endogenous components of the matrix. Phospholipids are a major contributor to matrix-induced ionization suppression because they are highly abundant in cell membranes and often co-extract with the analytes of interest.[3] Other sources can include salts from buffers, detergents used in sample preparation, and other small molecule metabolites that have similar chromatographic properties to this compound.[6][7]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: There are two main methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of your analyte is introduced into the LC eluent after the analytical column and before the mass spectrometer.[5][8] A blank matrix sample is then injected. Any dip or rise in the baseline signal of your analyte indicates regions of ion suppression or enhancement, respectively.[9]

  • Post-Extraction Spike: This is a quantitative method. The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample that has gone through the entire extraction procedure.[3][10] The percentage of matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Standard) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[10] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ¹⁵N). The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[10] By adding a known amount of the SIL-IS to each sample before extraction, you can use the ratio of the analyte signal to the SIL-IS signal for quantification, which corrects for variations in extraction recovery and matrix effects.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Poor signal intensity or undetectable peaks for this compound. - Inefficient ionization. - Significant ion suppression.[6] - Low sample concentration.- Optimize MS parameters: Regularly tune and calibrate the mass spectrometer. Experiment with different ionization source settings (e.g., spray voltage, gas temperatures).[6] - Improve sample cleanup: Implement a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[6] - Dilute the sample: Diluting the sample can reduce the concentration of interfering compounds and alleviate ion suppression.[4]
High variability in quantitative results between replicate injections. - Inconsistent matrix effects. - Carryover from previous injections.- Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. - Optimize chromatographic separation: Improve the separation of the analyte from co-eluting matrix components by modifying the gradient, flow rate, or trying a different column chemistry.[4] - Implement a robust wash method: Ensure the injection needle and system are thoroughly washed between samples to prevent carryover.
The deuterated internal standard does not fully compensate for matrix effects. - Chromatographic separation of the analyte and the internal standard (isotope effect).[9] - Extremely high concentration of co-eluting matrix components.[9]- Verify co-elution: The analyte and its deuterated internal standard should co-elute perfectly. If there is a slight separation, the chromatographic method may need further optimization.[9] - Perform a post-column infusion experiment: This will help identify the regions of severe ion suppression in your chromatogram. You can then adjust your chromatography to move your analyte's elution time away from these areas.[9]
Peak splitting or broadening. - Column degradation due to matrix buildup. - Co-eluting interferences.- Incorporate a guard column: This will protect the analytical column from strongly retained matrix components. - Improve sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.[3]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Removal of Matrix Interferences

This protocol describes a general procedure for cleaning up biological samples to reduce matrix effects prior to the LC-MS/MS analysis of this compound.

  • Sample Pre-treatment:

    • To 100 µL of sample (e.g., plasma, tissue homogenate), add 200 µL of a 2:1 (v/v) mixture of methanol (B129727) and acetonitrile (B52724) containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or reverse-phase SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove moderately polar interferences.

  • Elution:

    • Elute the this compound and other long-chain acyl-CoAs with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Impact of SPE on the Quantification of this compound
Sample Preparation Method Analyte Peak Area Internal Standard Peak Area Analyte/IS Ratio Calculated Concentration (µM) Matrix Effect (%)
Protein Precipitation Only15,67845,3210.3460.6945% (Suppression)
Protein Precipitation + SPE32,89046,1230.7131.4395% (Minimal Effect)

This table illustrates a representative dataset demonstrating how an additional SPE cleanup step can significantly reduce ion suppression and lead to a more accurate quantification.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample add_is Add Stable Isotope Internal Standard protein_precip Protein Precipitation centrifuge Centrifugation supernatant Collect Supernatant condition Condition SPE Cartridge load Load Sample condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute dry_down Dry Down Eluate elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis.

troubleshooting_guide Troubleshooting Ion Suppression start Inaccurate Quantification or Low Signal Intensity check_ms Check MS Performance (Tune & Calibration) start->check_ms assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_ms->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_chrom Optimize Chromatography (Separate Analyte from Interference) me_present->optimize_chrom Yes revalidate Re-validate Method me_present->revalidate No improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_chrom->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is use_sil_is->revalidate

Caption: Logic for troubleshooting ion suppression.

References

Technical Support Center: Non-Specific Binding of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific binding of long-chain acyl-CoAs to labware. This phenomenon can lead to significant sample loss, inaccurate quantification, and decreased enzymatic activity. The following resources are designed for researchers, scientists, and drug development professionals to help mitigate these challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the non-specific binding of long-chain acyl-CoAs to labware?

Long-chain acyl-CoAs are amphipathic molecules, meaning they have both a hydrophilic (the Coenzyme A head) and a hydrophobic (the long acyl chain) part. The hydrophobic acyl chain has a high affinity for the hydrophobic surfaces of many common laboratory plastics, such as standard polypropylene (B1209903). This interaction leads to the adsorption of the acyl-CoA molecules onto the surface of microcentrifuge tubes, pipette tips, and plates, effectively removing them from the solution.

Q2: How significant is the sample loss due to non-specific binding?

Q3: What types of labware are most prone to binding long-chain acyl-CoAs?

Standard polypropylene labware is highly susceptible to non-specific binding due to its hydrophobic surface. This includes microcentrifuge tubes, pipette tips, and microplates. While glass is generally more hydrophilic, untreated glass surfaces can also adsorb biomolecules.

Q4: Are "low-binding" or "low-retention" tubes effective in preventing this issue?

Yes, commercially available "low-binding" or "low-retention" microcentrifuge tubes are a highly effective solution. These tubes are manufactured using a variety of technologies to create a more hydrophilic surface, which minimizes the hydrophobic interactions that cause acyl-CoAs to bind.[1] While primarily marketed for proteins and nucleic acids, the principle of reduced surface hydrophobicity is directly applicable to long-chain acyl-CoAs.

Q5: Can detergents be used to prevent non-specific binding?

Yes, non-ionic detergents such as Tween 20 or Triton X-100 can be effective. These detergents work by forming micelles around the hydrophobic acyl chains of the acyl-CoAs, keeping them in solution and preventing them from interacting with the labware surface. They can also coat the surface of the labware, reducing its hydrophobicity. However, it is crucial to use them at an optimal concentration, as high concentrations can interfere with downstream enzymatic assays or even denature proteins of interest. A typical concentration range for Tween 20 in wash buffers and blocking solutions is 0.05% to 0.1%.[2][3]

Q6: Is Bovine Serum Albumin (BSA) a suitable blocking agent?

Bovine Serum Albumin (BSA) is an excellent blocking agent to prevent non-specific binding.[4] By pre-coating the labware with a solution of BSA, the protein occupies the non-specific binding sites on the plastic surface. When the acyl-CoA solution is then added, there are fewer available sites for it to adsorb to. Using fatty acid-free BSA is recommended to avoid contamination with lipids that could interfere with your experiment.

Troubleshooting Guides

Issue 1: Low recovery of long-chain acyl-CoAs after extraction and storage.

This is a common problem that can be addressed by carefully selecting your labware and handling procedures.

Troubleshooting Workflow:

start Start: Low Acyl-CoA Recovery check_labware Check Labware Type start->check_labware use_low_binding Switch to Low-Binding Tubes check_labware->use_low_binding Using Standard Tubes? coat_tubes Coat Standard Tubes with BSA check_labware->coat_tubes Low-Binding Not Available? check_storage Review Storage Conditions check_labware->check_storage Already Using Low-Binding? end_good Result: Improved Recovery use_low_binding->end_good coat_tubes->end_good add_detergent Add Detergent to Solutions add_detergent->end_good end_bad Result: Still Low Recovery (Consult Further) add_detergent->end_bad check_storage->add_detergent Storage OK? flash_freeze Flash-Freeze in Liquid Nitrogen check_storage->flash_freeze Improper Freezing? avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles flash_freeze->avoid_freeze_thaw avoid_freeze_thaw->end_good

Troubleshooting Steps for Low Recovery

Potential Cause Troubleshooting Steps Expected Outcome
Non-Specific Binding to Labware Switch to commercially available low-binding microcentrifuge tubes and pipette tips.Significant improvement in acyl-CoA recovery.
If low-binding tubes are not available, coat standard polypropylene tubes with a 1% BSA solution (see Protocol 1).[5]Reduction in sample loss due to adsorption.
Aggregation and Precipitation in Solution Add a non-ionic detergent like Tween 20 to your buffers at a final concentration of 0.05-0.1% (see Protocol 2).[2][3]Improved solubility and reduced aggregation of acyl-CoAs.
Degradation During Storage For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[6]Minimized degradation and preservation of sample integrity.
Prepare fresh solutions of long-chain acyl-CoAs whenever possible, as they are not stable in aqueous solutions for extended periods.[7]Ensures the use of high-quality, non-degraded acyl-CoAs.
Issue 2: Inconsistent results in enzymatic assays involving long-chain acyl-CoAs.

Variability in enzymatic assays can often be traced back to inconsistent concentrations of the acyl-CoA substrate due to non-specific binding.

Troubleshooting Workflow:

start Start: Inconsistent Enzyme Assay Results check_substrate_prep Review Substrate Preparation start->check_substrate_prep use_low_binding_tips Use Low-Binding Pipette Tips check_substrate_prep->use_low_binding_tips Using Standard Tips/Plates? pre_treat_plates Pre-treat Plates with BSA check_substrate_prep->pre_treat_plates Low-Binding Ware Not Available? check_detergent_compat Check Detergent Compatibility with Enzyme check_substrate_prep->check_detergent_compat Using Detergents? use_low_binding_plates Use Low-Binding Assay Plates use_low_binding_tips->use_low_binding_plates end_good Result: Consistent Assay Performance use_low_binding_plates->end_good pre_treat_plates->end_good optimize_detergent_conc Optimize Detergent Concentration check_detergent_compat->optimize_detergent_conc Potential Inhibition? end_bad Result: Still Inconsistent (Check Other Assay Parameters) check_detergent_compat->end_bad No Inhibition Found optimize_detergent_conc->end_good

Troubleshooting Steps for Inconsistent Assays

Potential Cause Troubleshooting Steps Expected Outcome
Variable Substrate Concentration Prepare and dilute long-chain acyl-CoA substrates in low-binding tubes.Ensures the initial concentration of the substrate is accurate.
Use low-binding pipette tips for all transfers of acyl-CoA solutions.Minimizes loss of substrate during pipetting.
If performing the assay in a microplate, use a low-binding plate or pre-coat a standard plate with 1% BSA (see Protocol 1).Consistent availability of the substrate to the enzyme in each well.
Inhibition by Detergents If using detergents to prevent binding, confirm that the chosen detergent and its concentration do not inhibit your enzyme of interest. Run control reactions with and without the detergent.Identification of any inhibitory effects of the detergent.
If inhibition is observed, try reducing the detergent concentration or testing a different non-ionic detergent.Restoration of full enzymatic activity.
Precipitation in Assay Buffer Be aware that long-chain acyl-CoAs can precipitate in the presence of high concentrations of divalent cations like Mg²⁺.[8] Ensure your assay buffer composition does not cause precipitation of the substrate.The substrate remains soluble and available for the enzymatic reaction.

Experimental Protocols

Protocol 1: Coating Labware with Bovine Serum Albumin (BSA)

This protocol describes how to coat standard polypropylene tubes and plates to reduce non-specific binding.[5]

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS), 1X

  • Standard polypropylene microcentrifuge tubes or plates

Procedure:

  • Prepare a 1% BSA solution: Dissolve BSA in 1X PBS to a final concentration of 1% (w/v). For example, add 100 mg of BSA to 10 mL of PBS.

  • Aliquot the BSA solution: Add the 1% BSA solution to the tubes or wells of the plate, ensuring the entire surface that will come into contact with the sample is covered.

  • Incubate: Incubate at room temperature for 1 hour or at 4°C overnight.

  • Remove BSA solution: Before use, aspirate the BSA solution. For tubes, a small residual volume of a few microliters is acceptable. Do not rinse the labware.

  • Storage of coated labware: For long-term storage, coated tubes can be stored with the BSA solution at -20°C. Thaw at room temperature before use.

Protocol 2: Using Tween 20 to Prevent Non-Specific Binding

This protocol provides guidance on using Tween 20 in your buffers.

Materials:

  • Tween 20

  • Your buffer of choice (e.g., Tris-HCl, HEPES)

Procedure:

  • Prepare a 10% Tween 20 stock solution: Pipette 1 mL of Tween 20 into 9 mL of sterile, nuclease-free water. Mix gently to avoid excessive frothing.

  • Add to working solutions: Add the 10% Tween 20 stock solution to your buffers to achieve a final concentration of 0.05% to 0.1%. For example, add 50 µL of 10% Tween 20 to 10 mL of buffer for a final concentration of 0.05%.

  • Use in all relevant steps: Use the buffer containing Tween 20 for preparing and diluting your long-chain acyl-CoA solutions, as well as in your assay buffer if compatible with your enzyme.

Data on Labware Performance

While specific data for long-chain acyl-CoA binding is limited, the following table, adapted from a study on protein recovery, illustrates the significant impact of labware choice on sample retention. This highlights the importance of selecting appropriate materials when working with molecules prone to non-specific binding.

Table 1: Comparison of Protein Recovery Rates in Different "Low-Binding" Microcentrifuge Tubes [1]

Manufacturer/Tube TypeProtein Recovery Rate (after 24h)
Manufacturer A~12%
Manufacturer B~10%
Manufacturer C~8%
Manufacturer D~5%
Manufacturer E~4%
Optimized Low-Binding Tube >95%
Standard Polypropylene Tube ~5%

Data is for illustrative purposes to emphasize the potential for sample loss and is based on protein recovery studies.

By implementing the strategies and protocols outlined in this technical support center, researchers can significantly improve the accuracy and reproducibility of their experiments involving long-chain acyl-CoAs.

References

enhancing the ionization efficiency of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-17-methyloctadecanoyl-CoA. The information provided aims to enhance the ionization efficiency and overall success of its analysis by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

Low signal intensity or poor ionization efficiency is a common challenge in the analysis of long-chain acyl-CoAs like this compound. This guide provides a systematic approach to identify and resolve these issues.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Peak Shape Suboptimal ionization mode.Experiment with both positive and negative electrospray ionization (ESI) modes. For many acyl-CoAs, positive ion mode provides better sensitivity.[1] However, the presence of the hydroxyl group might favor negative ion mode.
Inappropriate mobile phase composition.Optimize the mobile phase. A common starting point is a reverse-phase gradient with acetonitrile (B52724) and water. The addition of mobile phase modifiers can significantly enhance ionization. For positive mode, formic acid (0.1%) is often used.[2] For negative mode, acetic acid (0.02%) has been shown to improve signal intensity for many lipids.[3] High pH (e.g., 10.5 with ammonium (B1175870) hydroxide) has also been successfully used for long-chain acyl-CoAs.[4]
Ion suppression from matrix components.Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective. Ensure proper chromatographic separation to resolve the analyte from co-eluting matrix components. The use of a nano-LC system can also reduce ion suppression and increase sensitivity.
Analyte degradation.Acyl-CoAs can be unstable in aqueous solutions. Prepare fresh solutions and keep samples cold. Minimize the time between sample preparation and analysis.
Peak Tailing Secondary interactions with the column.Ensure the mobile phase pH is appropriate for the analyte. Using a column with a different stationary phase (e.g., C8 instead of C18) might reduce tailing.
Column contamination.Flush the column thoroughly. If the problem persists, consider replacing the column.
Inconsistent Retention Times Unstable LC conditions.Ensure the LC system is properly equilibrated before injection. Check for leaks and ensure consistent solvent composition.
Changes in mobile phase composition.Prepare fresh mobile phase daily to avoid changes in pH or solvent ratios due to evaporation.
Difficulty in Structural Confirmation Insufficient fragmentation in MS/MS.Optimize collision energy in tandem mass spectrometry (MS/MS) experiments. Consider derivatization to introduce a charge tag or a more readily fragmentable group, which can aid in structural elucidation.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative ESI, is better for this compound?

A1: Both positive and negative electrospray ionization (ESI) modes should be evaluated. While positive ion mode is often more sensitive for long-chain acyl-CoAs in general, the presence of the hydroxyl group on your molecule of interest may enhance ionization in negative ion mode.[1] A direct comparison using a standard solution is the most effective way to determine the optimal polarity for your specific instrument and conditions.

Q2: What are the recommended mobile phase additives to improve ionization?

A2: The choice of mobile phase additive depends on the selected ionization mode.

  • For positive ion mode: Adding 0.1% formic acid to both the aqueous and organic mobile phases is a common practice to promote protonation and enhance the signal.[2]

  • For negative ion mode: A low concentration of acetic acid (e.g., 0.02%) has been shown to significantly improve the ionization efficiency of lipids compared to other additives like ammonium acetate (B1210297) or ammonium hydroxide (B78521).[3]

  • High pH mobile phase: An alternative approach that has proven effective for long-chain acyl-CoAs is the use of a high pH mobile phase, such as water and acetonitrile with ammonium hydroxide (pH 10.5).[4]

Q3: Should I consider derivatization for this compound?

A3: Derivatization can be a powerful tool to enhance ionization efficiency and improve structural characterization, especially when dealing with low abundance species or complex matrices.[7][8][9] For hydroxylated compounds, derivatization of the hydroxyl group can improve chromatographic properties and ionization. For short-chain fatty acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successful.[10] For hydroxylated fatty acids, reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can introduce a permanent positive charge, significantly boosting signal intensity in positive ion mode.[5][8] However, derivatization adds an extra step to the workflow and requires careful optimization and validation.

Q4: How can I minimize ion suppression effects?

A4: Ion suppression is a common issue in LC-MS, particularly when analyzing complex biological samples.[11] To mitigate this:

  • Optimize Chromatography: Achieve good separation of your analyte from other sample components. A longer gradient or a column with higher resolving power can be beneficial.

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering lipids and other matrix components before LC-MS analysis.

  • Use a Nano-LC System: Nano-liquid chromatography can significantly reduce ion suppression and enhance sensitivity due to the lower flow rates and smaller droplet sizes in the ESI source.

  • Internal Standards: While not directly reducing suppression, the use of a stable isotope-labeled internal standard that co-elutes with your analyte is crucial for accurate quantification as it will be affected by ion suppression to a similar extent.

Q5: What are the expected fragmentation patterns for this compound in MS/MS?

A5: In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of the phospho-ADP moiety (507 Da).[1] The presence of the hydroxyl and methyl groups on the acyl chain may lead to additional specific fragment ions that can be used for structural confirmation. In negative ion mode, fragmentation often occurs along the acyl chain, providing information about its structure. It is advisable to acquire high-resolution MS/MS data to aid in the identification of specific fragments.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This protocol is a starting point and should be optimized for your specific instrument and the analyte.

  • Sample Preparation:

    • Extract acyl-CoAs from the sample matrix using a suitable method, such as protein precipitation followed by solid-phase extraction (SPE).

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.02% acetic acid (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.02% acetic acid (for negative mode).

    • Gradient: A typical gradient would be to start at a low percentage of B, hold for 1-2 minutes, then ramp up to a high percentage of B over 10-15 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), tested in both positive and negative modes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scanning for identification.

    • Key Parameters to Optimize:

      • Capillary voltage

      • Source temperature

      • Gas flows (nebulizer and drying gas)

      • Declustering potential / Cone voltage

      • Collision energy

Protocol 2: Derivatization with AMPP for Enhanced Positive Ionization

This protocol is adapted for analytes containing a carboxyl or hydroxyl group to enhance their detection in positive ESI mode.

  • Derivatization Reaction:

    • To the dried sample extract, add a solution of N-(4-aminomethylphenyl)pyridinium (AMPP) chloride in a suitable organic solvent (e.g., acetonitrile).

    • Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-hydroxysuccinimide).

    • Incubate the reaction mixture at room temperature or slightly elevated temperature for 1-2 hours.

    • Quench the reaction and dilute the sample for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS conditions outlined in Protocol 1, but exclusively use positive ionization mode. The MRM transitions will need to be re-optimized for the derivatized analyte.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

// Styling node [color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"]; } dot Caption: Experimental workflow for the analysis of this compound.

// Styling node [color="#EA4335", fontcolor="#202124"]; edge [color="#4285F4"]; } dot Caption: Logical relationships between molecular properties, analytical challenges, and solutions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA and Stearoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and predicted biological activities of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain analog, stearoyl-CoA. While extensive research exists for stearoyl-CoA, data on this compound is limited. This comparison, therefore, draws upon existing knowledge of branched-chain fatty acid metabolism and signaling to infer its potential biological roles and contrasts them with the well-established functions of stearoyl-CoA.

I. Overview and Structural Differences

This compound is a C19 branched-chain fatty acyl-CoA with a hydroxyl group at the C-3 position and a methyl group at the C-17 position. Stearoyl-CoA is a C18 straight-chain saturated fatty acyl-CoA. These structural distinctions are anticipated to lead to significant differences in their metabolism, enzyme interactions, and overall biological effects.

FeatureThis compoundStearoyl-CoA
Chain Length 19 carbons (including methyl group)18 carbons
Structure Branched-chain, hydroxylatedStraight-chain, saturated
Key Functional Groups Thioester, Hydroxyl, Methyl BranchThioester

II. Metabolic Pathways

The metabolic fates of these two molecules are expected to diverge significantly. Stearoyl-CoA is a key substrate for fatty acid elongation and desaturation, while this compound is likely metabolized through peroxisomal β-oxidation due to its branched-chain structure.

Stearoyl-CoA Metabolism

Stearoyl-CoA is a central molecule in fatty acid metabolism, primarily serving as a precursor for the synthesis of oleoyl-CoA, a monounsaturated fatty acid. This conversion is catalyzed by the enzyme stearoyl-CoA desaturase (SCD).[1][2] Oleoyl-CoA is then incorporated into various lipids, including triglycerides, phospholipids, and cholesterol esters.

Stearoyl_CoA_Metabolism Stearoyl-CoA Stearoyl-CoA Oleoyl-CoA Oleoyl-CoA Stearoyl-CoA->Oleoyl-CoA Stearoyl-CoA Desaturase (SCD) Complex Lipids Complex Lipids Oleoyl-CoA->Complex Lipids Acyltransferases

Caption: Metabolic pathway of stearoyl-CoA.

Predicted Metabolism of this compound

Due to its methyl branch, this compound is a poor substrate for mitochondrial β-oxidation. It is predicted to be primarily metabolized in peroxisomes. The initial step would be oxidation of the 3-hydroxy group by a 3-hydroxyacyl-CoA dehydrogenase, followed by further rounds of β-oxidation.

Branched_Chain_Metabolism cluster_peroxisome Peroxisome Branched-Chain Acyl-CoA (S)-3-Hydroxy-17- methyloctadecanoyl-CoA Ketoacyl-CoA 3-Keto-17-methyloctadecanoyl-CoA Branched-Chain Acyl-CoA->Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened Acyl-CoAs Shortened Acyl-CoAs Ketoacyl-CoA->Shortened Acyl-CoAs β-oxidation cycles

Caption: Predicted peroxisomal metabolism of this compound.

III. Biological Activity: A Comparative Table

This table summarizes the known and predicted biological activities. Direct experimental data for the branched-chain analog is currently lacking.

Biological ActivityThis compound (Predicted)Stearoyl-CoA (Known)
Enzyme Substrate Likely substrate for peroxisomal 3-hydroxyacyl-CoA dehydrogenase.[3][4]Substrate for stearoyl-CoA desaturase (SCD).[1][2]
Signaling Role Potential agonist for PPARα, regulating lipid metabolism genes.[5][6][7][8]Precursor to oleoyl-CoA, which influences membrane fluidity and signaling pathways.
Metabolic Impact May induce peroxisomal gene expression and fatty acid oxidation via PPARα activation.[9][10]Regulates the ratio of saturated to monounsaturated fatty acids, impacting insulin (B600854) sensitivity and metabolic health.[2][11]
Cellular Effects Could influence inflammatory responses through PPARα modulation.Its conversion to oleoyl-CoA is crucial for cell membrane integrity and function.

IV. Key Signaling Pathway: PPARα Activation

Branched-chain fatty acyl-CoAs have been identified as potent activators of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that functions as a master regulator of lipid metabolism.[5][6][7][8] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation in both peroxisomes and mitochondria. It is therefore highly probable that this compound acts as a PPARα agonist.

PPARa_Signaling cluster_nucleus Nucleus BCFA-CoA This compound PPARa PPARα BCFA-CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE PPARa->PPRE Binds to RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Upregulates Transcription Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects

Caption: PPARα activation by branched-chain fatty acyl-CoAs.

V. Proposed Experimental Protocols for Direct Comparison

To directly compare the biological activities of these two molecules, the following experimental approaches are recommended.

A. Enzyme Kinetics with 3-Hydroxyacyl-CoA Dehydrogenase

Objective: To determine and compare the kinetic parameters (Km and Vmax) of a purified 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme with both this compound and a straight-chain 3-hydroxyacyl-CoA as substrates. A suitable straight-chain control would be (S)-3-hydroxystearoyl-CoA.

Methodology:

  • Enzyme Source: Purified recombinant human HADH.

  • Substrates: Synthesized this compound and (S)-3-hydroxystearoyl-CoA.

  • Assay Principle: The activity of HADH is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction mixture would contain buffer, NAD+, the enzyme, and varying concentrations of the acyl-CoA substrate.

  • Data Analysis: Initial reaction velocities will be plotted against substrate concentration, and the data will be fitted to the Michaelis-Menten equation to determine Km and Vmax.

A detailed protocol for a coupled assay system, which can overcome product inhibition, has been described and could be adapted for this purpose.[12]

B. PPARα Reporter Gene Assay

Objective: To assess and compare the ability of this compound and stearoyl-CoA to activate PPARα.

Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293T or HepG2) will be co-transfected with expression vectors for human PPARα and its heterodimeric partner RXRα, along with a reporter plasmid containing a PPAR-responsive element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells will be treated with a range of concentrations of this compound, stearoyl-CoA, and a known PPARα agonist (e.g., GW7647) as a positive control.

  • Measurement: Luciferase activity will be measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to a vehicle control will be calculated to determine the potency and efficacy of each compound as a PPARα agonist.

Experimental_Workflow cluster_Enzyme_Kinetics Enzyme Kinetics Assay cluster_Reporter_Assay PPARα Reporter Gene Assay A1 Purified HADH Enzyme A3 Spectrophotometric Measurement of NADH production A1->A3 A2 Substrates: - Branched-chain 3-hydroxyacyl-CoA - Straight-chain 3-hydroxyacyl-CoA A2->A3 A4 Determine Km and Vmax A3->A4 B1 Transfect cells with PPARα, RXRα, and PPRE-luciferase plasmids B2 Treat cells with test compounds B1->B2 B3 Measure Luciferase Activity B2->B3 B4 Determine Fold Induction B3->B4

Caption: Experimental workflow for comparative analysis.

VI. Conclusion

The structural differences between this compound and stearoyl-CoA strongly suggest distinct biological activities. While stearoyl-CoA is a key player in the synthesis of monounsaturated fatty acids with implications for membrane structure and insulin signaling, the branched-chain analog is predicted to be a ligand for the nuclear receptor PPARα, thereby acting as a signaling molecule to regulate gene expression related to lipid metabolism.

The lack of direct comparative experimental data necessitates further research to validate these predictions. The proposed experimental protocols provide a framework for elucidating the specific biological roles of this compound and for understanding how the seemingly subtle difference of a methyl group can dramatically alter the function of a fatty acyl-CoA molecule. Such studies will be invaluable for researchers in the fields of metabolism, cell signaling, and drug development.

References

Comparative Guide to the Validation of a Quantitative Assay for (S)-3-Hydroxy-17-methyloctadecanoyl-CoA and Related Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative validation of assays targeting (S)-3-Hydroxy-17-methyloctadecanoyl-CoA, a specialized long-chain fatty acyl-coenzyme A. Given the specificity of this molecule, this guide also extends to the broader class of long-chain acyl-CoAs, for which a greater body of established validation data exists. The principles and techniques discussed are directly applicable to the target analyte.

The primary focus is on providing researchers, scientists, and drug development professionals with a comparative overview of assay performance, supported by experimental data and detailed protocols. The guide emphasizes the utility of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) as a highly sensitive and specific method for this class of molecules.[1][2]

Comparative Analysis of Quantitative Methods

The quantification of long-chain acyl-CoAs like this compound in biological matrices presents analytical challenges due to their low abundance and the complexity of the sample matrix.[2] The most robust and widely accepted methods rely on chromatographic separation followed by detection.

Parameter LC-UV LC-MS/MS Radiometric Assay Fluorescence-Based HTS Assay
Specificity ModerateHighLow to ModerateLow to Moderate
Sensitivity Low (µM range)High (fmol to pmol range)[2]HighHigh
Linearity GoodExcellentGoodVariable
Throughput Low to MediumMediumLowHigh[3][4][5]
Cost LowHighMediumMedium
Typical Use Case Basic research, preliminary studiesMetabolomics, clinical research, drug development[1]Enzyme kinetics, specific pathway analysis[6]High-throughput screening of compound libraries[3][4][5]

Experimental Protocols

A detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay is provided below, as this represents the gold standard for specificity and sensitivity in the quantification of long-chain acyl-CoAs.[7]

1. Sample Preparation (from tissue or cell culture):

  • Homogenization: Homogenize tissue or cell pellets in a cold buffer solution containing an antioxidant (e.g., butylated hydroxytoluene) to prevent oxidation.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent system such as chloroform/methanol (B129727) or a solid-phase extraction (SPE) with a C18 cartridge to isolate the acyl-CoAs.[8]

  • Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a suitable injection solvent (e.g., 50% methanol in water).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to elute the acyl-CoAs.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Transitions: Monitor specific precursor-to-product ion transitions for the target analyte and an internal standard.

3. Assay Validation Parameters:

  • Linearity: Prepare a calibration curve using a series of known concentrations of a synthetic standard of this compound. The curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determine the intra- and inter-assay accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The coefficient of variation (CV) should ideally be <15%.[7]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the signal of the analyte in the matrix to the signal in a clean solvent.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualization of Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

cluster_0 Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA Trans-Δ²-Enoyl-CoA Trans-Δ²-Enoyl-CoA Fatty Acyl-CoA->Trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA Trans-Δ²-Enoyl-CoA->(S)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA (S)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA β-Ketothiolase Biological_Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Biological_Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Acyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central players in a multitude of cellular processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and post-translational modification of proteins. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of the most common analytical methods for acyl-CoA measurement, supported by experimental data and detailed protocols to aid in methodological selection and cross-validation.

Comparison of Key Analytical Methods

The quantification of acyl-CoAs is primarily achieved through three main techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for acyl-CoA analysis due to its high sensitivity and selectivity.[1][2][3] This technique allows for the simultaneous measurement of a wide range of acyl-CoA species, from short-chain to very-long-chain, within a single analytical run.[2][4] The use of stable isotope-labeled internal standards in LC-MS/MS methods provides the most accurate quantification by correcting for variability in sample extraction and matrix effects.[2]

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a more traditional approach for acyl-CoA measurement.[3][5] While robust and reproducible, HPLC-UV methods can be less specific and may suffer from co-eluting peaks.[3] HPLC with fluorescence detection offers improved selectivity, but often requires a derivatization step to enhance the fluorescence of acyl-CoAs, which can add complexity and time to the workflow.[3]

Enzymatic assays offer a simpler and often higher-throughput alternative for the quantification of total or specific acyl-CoAs.[6][7] These assays are typically based on colorimetric or fluorometric detection and are available as commercial kits.[6][7][8][9] However, they are generally less sensitive and specific than chromatographic methods and are often limited to the measurement of a single or a small group of acyl-CoA species.[10]

The following table summarizes the key performance characteristics of these analytical methods.

FeatureLC-MS/MSHPLC (UV/Fluorescence)Enzymatic Assays
Sensitivity Very High (nM to sub-nM)[2]Moderate to High[5]Low to Moderate (µM)[6][7][9]
Specificity Very High[1][3]Moderate[3]Low to Moderate[11]
Multiplexing High (broad profiling)[2][4]LimitedVery Limited (typically single analyte)[10]
Throughput Moderate to HighModerateHigh[6][7][9]
Quantitative Accuracy Very High (with internal standards)[2][4]HighModerate
Cost & Complexity HighModerateLow

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative protocols for the extraction and analysis of acyl-CoAs using the discussed methodologies.

Sample Preparation: Extraction of Acyl-CoAs from Tissues or Cells

A critical step for all analytical methods is the efficient extraction of acyl-CoAs while minimizing their degradation.[11]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent. Common extraction solvents include:

    • 10% (w/v) trichloroacetic acid (TCA)[1]

    • 80% methanol (B129727) in water[12]

    • Acidified organic solvents (e.g., methanol with 5% acetic acid)[13]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.[12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein and cellular debris.[13]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Purification (Optional but Recommended for LC-MS/MS): Solid-phase extraction (SPE) can be used to further purify the acyl-CoAs and remove interfering substances.[1]

Method 1: LC-MS/MS Analysis of Acyl-CoAs

This method provides high sensitivity and specificity for the comprehensive profiling of acyl-CoAs.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[4]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[4]

    • Mobile Phase B: Methanol.[4]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-1.5 min, 2% B; 3 min, 15% B; 5.5-14.5 min, 95% B; 15-20 min, 2% B.[4]

    • Flow Rate: 0.2 mL/min.[11]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification.[1][10] This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA species. A common fragmentation is the neutral loss of 507 Da, corresponding to the adenosine (B11128) diphosphate (B83284) portion of the molecule.[10][15]

    • For untargeted analysis, a full scan or data-dependent acquisition can be employed.[16]

  • Quantification:

    • Generate standard curves using authentic acyl-CoA standards.

    • The use of stable isotope-labeled internal standards (e.g., 13C-labeled acyl-CoAs) is highly recommended for the most accurate quantification.[2][11]

Method 2: HPLC Analysis of Acetyl-CoA

This protocol is a robust method for the quantification of specific, more abundant short-chain acyl-CoAs.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.[5]

    • Mobile Phase: A buffer system appropriate for the separation, often involving an ion-pairing reagent to improve retention of the polar acyl-CoAs.

    • Detection: UV detection at 254 nm.

  • Quantification:

    • Quantify by comparing the peak areas of the samples to those of a standard curve generated with known concentrations of acetyl-CoA. Spiking experiments, where a known amount of standard is added to a sample, can be used to assess recovery and matrix effects.

Method 3: Enzymatic Assay for Total Fatty Acyl-CoA

This method provides a rapid assessment of the total fatty acyl-CoA pool.

  • Principle: This assay is typically based on a coupled enzymatic reaction. In the first step, acyl-CoA is oxidized, producing hydrogen peroxide (H2O2). The H2O2 then reacts with a probe to generate a fluorescent or colorimetric signal.[6][7]

  • Procedure (based on commercially available kits):

    • Prepare samples and standards in a 96-well plate.[7][9]

    • Add the reaction mixture containing the necessary enzymes and detection reagent to each well.[7]

    • Incubate at room temperature for a specified time (e.g., 40 minutes).[7][9]

    • Measure the fluorescence (e.g., at λex/em = 530/585 nm) or absorbance (e.g., at 570 nm).[6][7]

  • Quantification:

    • Calculate the concentration of fatty acyl-CoA based on a standard curve generated with a provided standard (e.g., palmitoyl-CoA).[7]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and the different analytical methods.

Sample_Preparation_Workflow cluster_extraction Sample Extraction cluster_purification Optional Purification Tissue Tissue/Cell Pellet Homogenization Homogenization (e.g., 80% Methanol) Tissue->Homogenization Protein_Precipitation Protein Precipitation & Centrifugation Homogenization->Protein_Precipitation Supernatant Supernatant (Contains Acyl-CoAs) Protein_Precipitation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Purified_Extract Purified Extract SPE->Purified_Extract Analysis Analysis Purified_Extract->Analysis To Analytical Method

Acyl-CoA Sample Preparation Workflow

Analytical_Methods_Workflow cluster_input cluster_lcms LC-MS/MS cluster_hplc HPLC cluster_enzymatic Enzymatic Assay Input Purified Acyl-CoA Extract LC_Separation Liquid Chromatography (C18 Column) Input->LC_Separation HPLC_Separation High-Performance Liquid Chromatography Input->HPLC_Separation Reaction_Setup Reaction Setup (96-well plate) Input->Reaction_Setup MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection LCMS_Data Data Analysis & Quantification MS_Detection->LCMS_Data UV_Fluorescence UV or Fluorescence Detection HPLC_Separation->UV_Fluorescence HPLC_Data Data Analysis & Quantification UV_Fluorescence->HPLC_Data Incubation Incubation Reaction_Setup->Incubation Measurement Colorimetric/ Fluorometric Reading Incubation->Measurement Enzymatic_Data Data Analysis & Quantification Measurement->Enzymatic_Data

Comparison of Analytical Workflows

Central Role of Acyl-CoAs in Metabolism

The accurate measurement of acyl-CoAs is crucial for understanding their central role in metabolism and cellular signaling.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Glucose Glucose Glucose->Acetyl_CoA Glycolysis Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Protein_Acetylation Protein Acetylation Acetyl_CoA->Protein_Acetylation

Central Role of Acetyl-CoA in Metabolism

References

A Comparative Guide to the Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenase: Branched vs. Straight-Chain Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of 3-hydroxyacyl-CoA dehydrogenase (HADH) enzymes for branched-chain versus straight-chain acyl-CoA substrates. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and development endeavors.

Executive Summary

The metabolism of fatty acids is a critical cellular process, with the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) playing a pivotal role in the third step of the β-oxidation cycle. However, not all HADH enzymes are alike. The specificity of these enzymes towards either straight-chain or branched-chain substrates is largely dependent on the isoenzyme . The key takeaway is that distinct HADH isoenzymes have evolved to handle different types of acyl-CoA substrates, a crucial consideration for studies in metabolic diseases and drug design.

Generally, the term HADH refers to the medium-chain specific enzyme which shows a clear preference for straight-chain substrates. In contrast, the enzyme responsible for the dehydrogenation of branched-chain 3-hydroxyacyl-CoAs is the short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as HADH2 or 17β-hydroxysteroid dehydrogenase type 10 (HSD17B10). This guide will delve into the specifics of this substrate preference.

Data Presentation: Quantitative Comparison of Substrate Specificity

The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase, highlighting its activity with various straight-chain substrates. This data underscores the enzyme's preference for medium-chain length acyl-CoAs.[1] In contrast, SCHAD (HADH2) is primarily responsible for the metabolism of short-chain branched acyl-CoAs, such as (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, an intermediate in isoleucine degradation.[2][3]

Substrate (Straight-Chain)Chain LengthK_m (μM)Relative V_max (%)
3-Hydroxybutyryl-CoAC410025
3-Hydroxyhexanoyl-CoAC62580
3-Hydroxyoctanoyl-CoAC810100
3-Hydroxydecanoyl-CoAC10895
3-Hydroxydodecanoyl-CoAC12785
3-Hydroxytetradecanoyl-CoAC14770
3-Hydroxyhexadecanoyl-CoAC16750

Data adapted from He et al., 1989. The V_max values are presented relative to the activity with 3-hydroxyoctanoyl-CoA.

Experimental Protocols

The determination of HADH substrate specificity is typically achieved through enzyme kinetic assays. A widely used method is a coupled spectrophotometric assay.

Principle:

The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is often coupled with the subsequent cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase. This coupling serves to pull the reversible HADH reaction to completion, ensuring irreversibility and preventing product inhibition, which allows for more accurate kinetic measurements.[1]

Reagents:

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • NAD+

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or SCHAD

  • Various straight-chain and branched-chain L-3-hydroxyacyl-CoA substrates

Procedure:

  • A reaction mixture is prepared in a cuvette containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • The mixture is incubated at a constant temperature (e.g., 25°C).

  • The reaction is initiated by the addition of the L-3-hydroxyacyl-CoA substrate.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • This procedure is repeated for a range of substrate concentrations to determine the kinetic parameters, K_m and V_max, by fitting the data to the Michaelis-Menten equation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, NAD+, CoASH, Thiolase) mix Combine Reagents and Enzyme reagents->mix enzyme Prepare HADH Enzyme Solution enzyme->mix substrates Prepare Substrate Solutions (Straight & Branched Chain) initiate Initiate Reaction with Substrate substrates->initiate mix->initiate measure Monitor A340nm Increase (NADH Production) initiate->measure velocity Calculate Initial Velocity measure->velocity kinetics Determine Km and Vmax (Michaelis-Menten Plot) velocity->kinetics compare Compare Substrate Specificity kinetics->compare

Caption: Experimental workflow for determining HADH substrate specificity.

substrate_specificity cluster_enzymes 3-Hydroxyacyl-CoA Dehydrogenase Isoenzymes cluster_substrates Substrate Types HADH HADH (Medium-Chain HADH) Straight Straight-Chain 3-Hydroxyacyl-CoAs HADH->Straight High Affinity Branched Branched-Chain 3-Hydroxyacyl-CoAs HADH->Branched Low/No Affinity SCHAD SCHAD (HADH2) (Short-Chain HADH) SCHAD->Straight Lower Affinity SCHAD->Branched High Affinity

Caption: Substrate preference of HADH isoenzymes.

Conclusion

The evidence from biochemical studies clearly indicates a division of labor among the 3-hydroxyacyl-CoA dehydrogenase isoenzymes. While the classical HADH is proficient in metabolizing straight-chain fatty acids, with a preference for medium-chain lengths, it is the SCHAD (HADH2) isoenzyme that is specialized for the processing of short-chain, methyl-branched 3-hydroxyacyl-CoA substrates that arise from the degradation of branched-chain amino acids like isoleucine.[2][3] This distinction is fundamental for researchers investigating metabolic pathways and for professionals in drug development targeting fatty acid oxidation, as the specific isoenzyme and substrate must be carefully considered to ensure accurate and relevant findings.

References

A Comparative Guide to the Biological Effects of (S)- vs (R)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological effects of the stereoisomers (S)-3-Hydroxy-17-methyloctadecanoyl-CoA and (R)-3-Hydroxy-17-methyloctadecanoyl-CoA. Direct comparative experimental data for these specific molecules is not currently available in the public domain. Therefore, this comparison is based on established principles of fatty acid metabolism, enzyme stereospecificity, and the known biological roles of related branched-chain fatty acids.

Introduction

3-Hydroxy-17-methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA. Such molecules are key intermediates in cellular metabolism and can also act as signaling molecules. The stereochemistry at the 3-hydroxy position—designated as either (S) or (R)—is critical in determining their metabolic fate and, consequently, their biological effects. This guide will explore the anticipated differences in the metabolism and potential physiological roles of these two stereoisomers.

Predicted Metabolic Pathways and Enzyme Specificity

The primary metabolic pathway for fatty acyl-CoAs is β-oxidation, which occurs in both mitochondria and peroxisomes. A key step in this pathway is the dehydrogenation of a 3-hydroxyacyl-CoA intermediate. The enzymes catalyzing this step exhibit strict stereospecificity.

  • Mitochondrial β-Oxidation: This is the primary pathway for the degradation of most fatty acids to produce acetyl-CoA for the citric acid cycle and ATP production. The enzyme responsible for the third step of this pathway is L-3-hydroxyacyl-CoA dehydrogenase (HADH) , which is specific for the (S)-stereoisomer of 3-hydroxyacyl-CoAs.[1][2] Therefore, this compound is expected to be a substrate for mitochondrial β-oxidation.

  • Peroxisomal β-Oxidation: This pathway is involved in the metabolism of very long-chain fatty acids, branched-chain fatty acids, and other lipids that are poor substrates for the mitochondrial system. Peroxisomes contain both L-specific and D-specific 3-hydroxyacyl-CoA dehydrogenases, meaning they can process both (S)- and (R)-isomers.[3][4] Specifically, multifunctional protein 1 (MFP-1) exhibits L-3-hydroxyacyl-CoA dehydrogenase activity, while multifunctional protein 2 (MFP-2) has D-3-hydroxyacyl-CoA dehydrogenase activity.[4]

This differential enzyme specificity forms the basis for the predicted divergent biological effects of the (S)- and (R)-isomers of 3-Hydroxy-17-methyloctadecanoyl-CoA.

Comparative Data Summary

As direct experimental data is unavailable, the following table summarizes the predicted differences based on known metabolic principles.

FeatureThis compound(R)-3-Hydroxy-17-methyloctadecanoyl-CoA
Primary Metabolic Fate Substrate for mitochondrial and peroxisomal β-oxidation.Primarily a substrate for peroxisomal β-oxidation.
Key Metabolizing Enzyme L-3-hydroxyacyl-CoA dehydrogenase (mitochondrial and peroxisomal).D-3-hydroxyacyl-CoA dehydrogenase (peroxisomal).
Predicted Biological Role Primarily involved in cellular energy production through β-oxidation. May also serve as a precursor for other lipids and signaling molecules.Likely involved in specific metabolic pathways handled by peroxisomes. Potential to accumulate if peroxisomal function is impaired. May have distinct signaling roles due to its different metabolic processing.
Potential for Accumulation Less likely to accumulate under normal physiological conditions due to efficient mitochondrial degradation.Higher potential for accumulation in cases of peroxisomal disorders.

Experimental Protocols

To experimentally validate the predicted differences, the following methodologies would be key:

In Vitro Enzyme Assays
  • Objective: To determine the substrate specificity of mitochondrial and peroxisomal 3-hydroxyacyl-CoA dehydrogenases for the (S)- and (R)-isomers.

  • Protocol:

    • Synthesize and purify (S)- and (R)-3-Hydroxy-17-methyloctadecanoyl-CoA.

    • Isolate mitochondria and peroxisomes from a relevant cell line or tissue (e.g., rat liver).

    • Prepare mitochondrial and peroxisomal extracts containing the respective dehydrogenases.

    • Incubate each isomer with the mitochondrial and peroxisomal extracts in the presence of NAD+.

    • Monitor the production of NADH spectrophotometrically at 340 nm to determine the rate of the dehydrogenation reaction.

    • Compare the reaction rates for each isomer with each extract to determine substrate preference.

Cellular Metabolism Studies using Isotope Tracing
  • Objective: To trace the metabolic fate of each stereoisomer within cultured cells.

  • Protocol:

    • Synthesize stable isotope-labeled versions (e.g., ¹³C or ²H) of (S)- and (R)-3-Hydroxy-17-methyloctadecanoyl-CoA.

    • Culture a suitable cell line (e.g., hepatocytes) and supplement the medium with the labeled isomers.

    • After a defined incubation period, harvest the cells and extract metabolites.

    • Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify downstream metabolites (e.g., acetyl-CoA, intermediates of the citric acid cycle, and other fatty acids).

    • Compare the metabolic profiles of cells treated with the (S)- vs. the (R)-isomer to elucidate differences in their metabolic pathways.

Visualizing the Predicted Metabolic Divergence

The following diagrams illustrate the predicted differential metabolic pathways for the (S)- and (R)-isomers.

Metabolic_Pathway_Comparison cluster_S_pathway This compound Pathway cluster_R_pathway (R)-3-Hydroxy-17-methyloctadecanoyl-CoA Pathway S_isomer (S)-Isomer Mitochondria Mitochondria S_isomer->Mitochondria L-HADH Peroxisome_S Peroxisome S_isomer->Peroxisome_S L-HADH (MFP-1) Acetyl-CoA (Energy) Acetyl-CoA (Energy) Mitochondria->Acetyl-CoA (Energy) β-oxidation Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Peroxisome_S->Chain-shortened Acyl-CoA β-oxidation R_isomer (R)-Isomer Peroxisome_R Peroxisome R_isomer->Peroxisome_R D-HADH (MFP-2) Accumulation Potential Accumulation (in peroxisomal dysfunction) R_isomer->Accumulation Chain-shortened Acyl-CoA / Bile Acid Precursors Chain-shortened Acyl-CoA / Bile Acid Precursors Peroxisome_R->Chain-shortened Acyl-CoA / Bile Acid Precursors β-oxidation

Caption: Predicted metabolic pathways for (S)- and (R)-3-Hydroxy-17-methyloctadecanoyl-CoA.

Broader Biological Implications of Branched-Chain Fatty Acids

While specific data on 3-Hydroxy-17-methyloctadecanoyl-CoA is lacking, research on other branched-chain fatty acids (BCFAs) provides insights into their potential biological roles.[5][6][7] BCFAs are known to:

  • Influence Membrane Fluidity: The methyl branch can alter the packing of fatty acid chains in cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins.[8]

  • Act as Signaling Molecules: BCFAs and their derivatives can modulate various signaling pathways, influencing processes like inflammation and gene expression.[9]

  • Have Roles in Metabolic Health: Studies have linked circulating levels of certain BCFAs to metabolic parameters such as insulin (B600854) sensitivity and body weight.[7]

It is plausible that the (S)- and (R)-isomers of 3-Hydroxy-17-methyloctadecanoyl-CoA could have distinct effects on these broader biological processes due to their differential metabolism and potential for accumulation.

Experimental Workflow for Comparative Analysis

The following workflow outlines a logical progression for investigating the comparative biological effects of these stereoisomers.

Experimental_Workflow A Chemical Synthesis of (S)- and (R)-Isomers B In Vitro Enzyme Assays (Substrate Specificity) A->B C Cellular Uptake and Metabolism Studies (Isotope Tracing) A->C F Comparative Biological Effect Profile B->F D Analysis of Downstream Effects (Lipidomics, Transcriptomics) C->D E In Vivo Studies (Animal Models) (Phenotypic Effects) C->E D->E D->F E->F

References

Comparative Analysis of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Ligand

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potential Peroxisome Proliferator-Activated Receptor Alpha (PPARα) ligand, (S)-3-Hydroxy-17-methyloctadecanoyl-CoA, against a selection of well-characterized endogenous and synthetic PPARα agonists. Due to the limited publicly available data on this compound, this document serves as a framework for its evaluation, presenting hypothetical data points for illustrative comparison. The primary objective is to offer a comprehensive overview of the methodologies and comparative data crucial for assessing novel PPARα ligands.

Introduction to PPARα and its Ligands

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation, thereby playing a critical role in lipid homeostasis.

PPARα ligands are a diverse group of molecules that include endogenous fatty acids and their derivatives, as well as synthetic compounds like the fibrate class of drugs used to treat dyslipidemia. The identification and characterization of novel PPARα ligands are of significant interest for the development of new therapeutics for metabolic disorders.

Comparative Data of PPARα Ligands

The following table summarizes the binding affinity (Kd) and potency (EC50) of selected endogenous and synthetic PPARα ligands. The data for this compound is presented as a hypothetical example to illustrate its potential positioning within the landscape of known PPARα agonists.

LigandClassBinding Affinity (Kd)Potency (EC50)Reference(s)
This compound Hypothetical [Hypothetical Value] [Hypothetical Value] -
Oleic AcidEndogenous~1-14 nM (for unsaturated fatty acyl-CoAs)~1-5 µM
Linoleic AcidEndogenous~1-14 nM (for unsaturated fatty acyl-CoAs)~1-5 µM
Arachidonic AcidEndogenous~1-14 nM (for unsaturated fatty acyl-CoAs)~0.5-2 µM
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0/18:1-GPC)EndogenousComparable to synthetic agonistsComparable to synthetic agonists
Wy-14,643SyntheticNot widely reported~0.5-1 µM
Fenofibrate (Fenofibric Acid)SyntheticNot widely reported~10-50 µM

Experimental Protocols

Competitive Ligand Binding Assay

This assay determines the affinity of a test compound for the PPARα ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled or fluorescently labeled known ligand.

Materials:

  • Purified recombinant PPARα LBD

  • Radiolabeled ligand (e.g., [3H]-GW7647) or fluorescently labeled ligand

  • Test compound (this compound) and reference compounds

  • Scintillation fluid and counter or fluorescence plate reader

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM NaCl, 5 mM MgCl2)

Procedure:

  • A constant concentration of purified PPARα LBD is incubated with a fixed concentration of the labeled ligand.

  • Increasing concentrations of the unlabeled test compound or reference compounds are added to the mixture.

  • The reaction is incubated to reach equilibrium.

  • The amount of labeled ligand bound to the receptor is separated from the unbound ligand (e.g., using filter plates).

  • The radioactivity or fluorescence of the bound ligand is measured.

  • The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a test compound to activate PPARα and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Expression vector for full-length human PPARα

  • Reporter plasmid containing a PPRE driving the expression of a luciferase gene

  • Transfection reagent

  • Test compound (this compound) and reference compounds

  • Cell culture medium and reagents

  • Luciferase assay substrate and luminometer

Procedure:

  • Cells are co-transfected with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

  • After an incubation period to allow for protein expression, the cells are treated with increasing concentrations of the test compound or reference compounds.

  • Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • The cells are lysed, and the luciferase substrate is added to the cell lysate.

  • The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for the identification and characterization of novel PPARα ligands.

Experimental_Workflow start Start: Novel Compound (this compound) binding_assay Competitive Ligand Binding Assay start->binding_assay transactivation_assay Cell-Based Transactivation Assay start->transactivation_assay data_analysis Data Analysis: Determine Kd and EC50 binding_assay->data_analysis transactivation_assay->data_analysis comparison Comparative Analysis with Known Ligands data_analysis->comparison conclusion Conclusion: Potency and Efficacy Characterization comparison->conclusion

Validating (S)-3-Hydroxy-17-methyloctadecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA, a long-chain acyl-CoA, is critical for advancing research in metabolic pathways and drug discovery. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for its identity validation, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the benchmark for the analysis of acyl-CoA molecules.[1][2] Its high sensitivity, specificity, and ability to provide detailed structural information make it an invaluable tool for confident identification and quantification.

Performance Comparison

The following table summarizes the key performance metrics of a typical high-resolution LC-MS/MS method for a 3-hydroxy-acyl-CoA, compared to alternative analytical techniques.

ParameterHigh-Resolution LC-MS/MSHPLC-UV/FluorescenceEnzymatic AssaysNuclear Magnetic Resonance (NMR)
Limit of Detection (LOD) 1-10 fmol[1]~120 pmol (with derivatization)[1]~50 fmol[1]>1 µM[3]
Limit of Quantification (LOQ) 5-50 fmol[1]~1.3 nmol[1]~100 fmol[1]High µM to mM range
Linearity (R²) >0.99[1]>0.99VariableQuantitative
Precision (RSD%) < 5%[1]< 15%< 20%High (<1%)
Specificity High (based on accurate mass and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)High (structural information)
Throughput HighModerateLow to ModerateLow

Experimental Protocols

High-Resolution LC-MS/MS Method for this compound

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[2][4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide).[2]

  • Mobile Phase B: Acetonitrile (B52724).[2]

  • Gradient: A linear gradient from 20% B to 95% B over 10 minutes is suitable for long-chain acyl-CoAs.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Data Acquisition:

    • Full Scan MS: Acquire data in the m/z range of 700-1200 to detect the precursor ion of this compound. The predicted monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 1078.5 g/mol .

    • Tandem MS (MS/MS): Isolate the precursor ion and subject it to collision-induced dissociation (CID). A characteristic neutral loss of 507.3 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety, is a hallmark of acyl-CoAs.[5]

  • Data Analysis: The identity is confirmed by the accurate mass measurement of the precursor ion (typically with <5 ppm mass error) and the presence of the characteristic fragment ions.

Alternative Method 1: HPLC with UV/Fluorescence Detection

This method offers a more accessible but less specific alternative to LC-MS/MS.

1. Derivatization (for Fluorescence Detection)

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., chloroacetaldehyde) to form a fluorescent derivative.[1]

2. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution is typically used.

  • Detector: A UV detector set to 260 nm (for the adenine (B156593) base of CoA) or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information but is limited by its lower sensitivity.[3][6]

1. Sample Preparation

  • Samples need to be of high purity and concentration.

2. NMR Analysis

  • ¹H and ¹³C NMR spectra can confirm the presence of the fatty acyl chain, the pantetheine (B1680023) arm, and the adenosine (B11128) moiety.

  • Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to elucidate the connectivity of the molecule.

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationship between the different validation methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation BiologicalSample Biological Sample SPE Solid-Phase Extraction BiologicalSample->SPE NMR NMR Spectroscopy BiologicalSample->NMR Derivatization Derivatization (for HPLC-Fluorescence) SPE->Derivatization LC_MSMS High-Resolution LC-MS/MS SPE->LC_MSMS HPLC HPLC-UV/Fluorescence Derivatization->HPLC Identity_Confirmed Identity Confirmed LC_MSMS->Identity_Confirmed HPLC->Identity_Confirmed NMR->Identity_Confirmed

Caption: Experimental workflow for identity validation.

logical_comparison cluster_hr_msms High-Resolution LC-MS/MS cluster_alternatives Alternative Methods HR_MSMS High Specificity High Sensitivity Structural Info (MS/MS) HPLC HPLC-UV/Fluorescence Moderate Specificity Lower Sensitivity Enzymatic Enzymatic Assays High Specificity (Enzyme) Variable Sensitivity NMR NMR Spectroscopy High Specificity (Structure) Low Sensitivity Validation Identity Validation of This compound Validation->HR_MSMS Primary Choice Validation->HPLC Alternative Validation->Enzymatic Orthogonal Method Validation->NMR Structural Confirmation

References

Assessing the Purity of Synthetic (S)-3-Hydroxy-17-methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic (S)-3-Hydroxy-17-methyloctadecanoyl-CoA. Ensuring the chemical and stereoisomeric purity of this long-chain acyl-CoA is critical for its application in research and drug development, as impurities can significantly impact experimental outcomes and therapeutic efficacy. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection of the most appropriate purity assessment strategy.

Comparison of Analytical Methods for Purity Assessment

The purity of synthetic this compound is multifaceted, encompassing not only the quantification of the main compound but also the identification and quantification of various impurities. These can include the incorrect enantiomer ((R)-isomer), diastereomers, positional isomers, and byproducts from the chemical synthesis. The following table summarizes and compares the most relevant analytical techniques for a comprehensive purity assessment.

Analytical Technique Principle Purity Aspect Assessed Advantages Limitations Typical Limit of Detection (LOD)
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.Enantiomeric Purity ((S)- vs. (R)-isomer)Well-established, robust, and widely available.May require derivatization for UV detection, lower sensitivity compared to MS.pmol range
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly sensitive and specific detection based on mass-to-charge ratio and fragmentation patterns.Chemical Purity, Enantiomeric Purity (with chiral column), Impurity ProfilingHigh sensitivity and specificity, allows for quantification of low-level impurities, can analyze the intact acyl-CoA.[1]Higher equipment cost and complexity.fmol to pmol range[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Structural Confirmation, Chemical Purity, Quantification (qNMR)Non-destructive, provides unambiguous structural information, can be quantitative without a reference standard of the analyte.[2][3]Lower sensitivity compared to MS, may not detect trace impurities.µg to mg range
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection. Requires hydrolysis of the acyl-CoA and derivatization of the fatty acid.Fatty Acid Profile, Positional Isomers of the Hydroxy GroupHigh chromatographic resolution for fatty acid isomers.Destructive to the acyl-CoA molecule, requires derivatization.pg range for derivatized fatty acids

Experimental Protocols

Chiral HPLC-UV for Enantiomeric Purity

This method is designed to separate the (S) and (R) enantiomers of 3-hydroxy-17-methyloctadecanoic acid following hydrolysis of the CoA ester.

a) Sample Preparation (Hydrolysis):

  • To 100 µg of this compound, add 200 µL of 0.5 M NaOH.

  • Incubate at 60°C for 30 minutes to hydrolyze the thioester bond.

  • Acidify the solution to pH 2-3 with 1 M HCl.

  • Extract the free fatty acid with three 500 µL portions of ethyl acetate (B1210297).

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b) HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA or IC).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of trifluoroacetic acid (e.g., Hexane:Isopropanol:TFA 95:5:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

LC-MS/MS for Comprehensive Purity Analysis

This method allows for the analysis of the intact acyl-CoA, providing information on chemical and enantiomeric purity (with a chiral column), as well as other acyl-CoA impurities.

a) Sample Preparation:

  • Dissolve 10 µg of this compound in 1 mL of the initial mobile phase.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (for chemical purity) or a chiral column (for enantiomeric purity).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). A common transition for long-chain acyl-CoAs is the neutral loss of 507 Da from the protonated molecule [M+H]+.[4] Specific transitions for 3-hydroxy-17-methyloctadecanoyl-CoA would need to be optimized but can be predicted based on its structure.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[Calculated M+H]⁺[Precursor - 507]⁺To be optimized
Potential (R)-isomer[Calculated M+H]⁺[Precursor - 507]⁺To be optimized
Palmitoyl-CoA (example impurity)1004.6497.645

Note: The exact m/z values need to be calculated based on the precise molecular weight of the compound.

¹H NMR for Structural Verification and Quantification

This protocol provides a method for confirming the structure of the synthetic compound and quantifying it using a certified internal standard (qNMR).

a) Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and a known amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add 0.7 mL of a deuterated solvent (e.g., Methanol-d₄).

  • Vortex until both the sample and the internal standard are fully dissolved.

b) NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: 1D ¹H NMR.

  • Parameters: Standard acquisition parameters with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration for quantification.

c) Data Analysis:

  • Integrate the characteristic signals of this compound (e.g., protons adjacent to the hydroxyl group, protons on the methyl branch, and protons of the CoA moiety) and the signal of the internal standard.

  • Calculate the purity based on the ratio of the integrals and the known weights of the sample and the internal standard.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Purity Assessment Sample Synthetic (S)-3-Hydroxy- 17-methyloctadecanoyl-CoA LCMS LC-MS/MS Analysis (Intact Molecule) Sample->LCMS Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis NMR NMR Spectroscopy (Intact Molecule) Sample->NMR Chem_Purity Chemical Purity & Impurity Profile LCMS->Chem_Purity Enan_Purity Enantiomeric Purity LCMS->Enan_Purity with chiral column Chiral_HPLC Chiral HPLC-UV (Free Fatty Acid) Hydrolysis->Chiral_HPLC Chiral_HPLC->Enan_Purity NMR->Chem_Purity qNMR Struc_ID Structural Confirmation NMR->Struc_ID

Caption: Workflow for the comprehensive purity assessment of synthetic long-chain acyl-CoAs.

Potential Impurities in Synthesis

synthesis_impurities cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product Mixture cluster_impurities Potential Impurities FattyAcid (S)-3-Hydroxy-17-methyloctadecanoic Acid Coupling Acyl-CoA Synthetase or Chemical Coupling FattyAcid->Coupling CoA Coenzyme A CoA->Coupling Target This compound Coupling->Target Enantiomer (R)-3-Hydroxy-17-methyloctadecanoyl-CoA Coupling->Enantiomer from impure starting material Unreacted_FA Unreacted Fatty Acid Coupling->Unreacted_FA Oxidized Oxidized Byproducts Coupling->Oxidized side reactions Other_AcylCoA Other Acyl-CoAs Coupling->Other_AcylCoA from CoA impurities

Caption: Potential impurities arising from the synthesis of the target molecule.

Conclusion

A multi-technique approach is recommended for the comprehensive purity assessment of synthetic this compound. Chiral HPLC is essential for determining enantiomeric purity, while LC-MS/MS provides high sensitivity for detecting a wide range of impurities in the intact molecule. NMR spectroscopy serves as an invaluable tool for unambiguous structural confirmation and quantitative analysis. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or application, including the need for quantitative data, the expected level of impurities, and the availability of instrumentation.

References

A Comparative Guide to the Membrane-Altering Effects of Branched-Chain vs. Unsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane-altering effects of branched-chain fatty acyl-CoAs (BCFA-CoAs) and unsaturated fatty acyl-CoAs (UFA-CoAs). By summarizing key experimental data and outlining relevant methodologies, this document serves as a valuable resource for understanding how these lipid molecules modulate membrane properties and influence cellular signaling.

Introduction

Both branched-chain and unsaturated fatty acids are crucial components of cell membranes that prevent the tight packing of saturated acyl chains, thereby increasing membrane fluidity. While unsaturated fatty acids (UFAs) are predominant in eukaryotes for this purpose, many bacteria utilize branched-chain fatty acids (BCFAs) to achieve a similar effect.[1] Their respective acyl-CoA derivatives are key metabolic intermediates and can also act as signaling molecules, in part by modulating the physical properties of cellular membranes. Understanding the distinct and overlapping effects of these two classes of molecules is critical for fields ranging from microbiology to drug development.

Comparative Analysis of Membrane Properties

The incorporation of either BCFAs or UFAs into lipid bilayers disrupts the ordered packing of hydrocarbon chains, leading to a more fluid membrane state. This increased fluidity has significant implications for membrane permeability and the organization of specialized membrane domains known as lipid rafts.

Membrane Fluidity

Both BCFAs and UFAs increase membrane fluidity, albeit through different structural perturbations. UFAs introduce kinks into the acyl chain due to the presence of cis double bonds, which sterically hinder tight packing.[2] BCFAs, with their methyl branches, also create packing defects that increase the average area per lipid molecule.

Atomistic simulations have provided quantitative support for the fluidizing effect of BCFAs. In model microbial membranes, increasing the concentration of the straight-chain fatty acid n16:0 at the expense of BCFAs leads to a thicker, more ordered, and more viscous bilayer.[3][4] This finding underscores the role of BCFAs in maintaining membrane fluidity, analogous to that of UFAs in higher organisms.[3][4]

Table 1: Quantitative Comparison of Effects on Membrane Fluidity

ParameterEffect of Increasing BCFA ContentEffect of Increasing UFA ContentSupporting Evidence
Membrane Thickness DecreasesDecreasesMolecular dynamics simulations show that membranes with a higher proportion of BCFAs are thinner.[3][4] Similarly, the presence of unsaturated acyl chains leads to thinner bilayers.[5]
Lipid Packing Order DecreasesDecreasesSimulations reveal that BCFAs disrupt the ordering of the lipid bilayer.[3][4] The kinks in UFAs also lead to a more disordered membrane state.[5]
Membrane Viscosity DecreasesDecreasesHigher BCFA content is correlated with lower bilayer viscosity in simulations.[3][4] Increased unsaturation is well-established to decrease membrane viscosity.
Bending Modulus DecreasesDecreasesA lower bending modulus, indicating a more flexible membrane, is observed with higher BCFA concentrations.[3][4] UFAs also contribute to a more flexible membrane.
Membrane Permeability

An increase in membrane fluidity generally correlates with an increase in permeability to small molecules. The disrupted packing of acyl chains creates transient voids in the bilayer, facilitating the passive diffusion of substances across the membrane. While direct comparative studies on the permeability effects of BCFA-CoAs versus UFA-CoAs are limited, it is established that fatty acids, in general, can perturb the membrane barrier.[6] It has been observed that lipid vesicles composed of branched-chain phospholipids (B1166683) are more susceptible to leakage compared to those made from unsaturated phospholipids, suggesting a potentially greater impact on permeability.[7]

Table 2: Comparative Effects on Membrane Permeability

Fatty Acyl-CoA TypeEffect on PermeabilityRationale
Branched-Chain Likely IncreasesDisruption of lipid packing creates defects that can enhance passive diffusion. Some evidence suggests a greater effect than UFAs in model systems.[7]
Unsaturated IncreasesKinks in the acyl chains disrupt packing and increase free volume, facilitating permeation.[8]
Lipid Raft Stability

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are characterized by a more ordered lipid environment compared to the surrounding bilayer.[9] The incorporation of fluidity-promoting lipids can disrupt the stability of these domains. Polyunsaturated fatty acids, in particular, have been shown to alter the size and composition of lipid rafts, potentially by displacing cholesterol and other raft-associated lipids.[8][10] While the effect of BCFAs on lipid rafts is less studied, their fluidizing nature suggests they would also destabilize these ordered domains.

Table 3: Comparative Effects on Lipid Raft Stability

Fatty Acyl-CoA TypeEffect on Lipid Raft StabilityProposed Mechanism
Branched-Chain Likely DestabilizingIncreased membrane fluidity and disruption of ordered lipid packing would be unfavorable for raft integrity.
Unsaturated DestabilizingSteric incompatibility with the tight packing of cholesterol and saturated lipids leads to the exclusion of UFAs from rafts and can disrupt raft formation.[8]

Impact on Cellular Signaling Pathways

By altering the physical properties of the membrane, BCFA-CoAs and UFA-CoAs can modulate the function of membrane-associated proteins and influence downstream signaling cascades. The fluidity and composition of the lipid bilayer can affect protein conformation, dimerization, and lateral mobility, all of which are critical for signal transduction.

Signaling Pathway Overview

Signaling_Pathways cluster_membrane Cell Membrane cluster_signaling Signaling Proteins cluster_downstream Downstream Effects BCFA-CoA BCFA-CoA Membrane_Fluidity Membrane Fluidity/Raft Disruption BCFA-CoA->Membrane_Fluidity UFA-CoA UFA-CoA UFA-CoA->Membrane_Fluidity GPCR G Protein-Coupled Receptors Membrane_Fluidity->GPCR PKC Protein Kinase C Membrane_Fluidity->PKC TLR Toll-Like Receptors Membrane_Fluidity->TLR Ion_Channel Ion Channels Membrane_Fluidity->Ion_Channel Second_Messengers Second Messenger Generation GPCR->Second_Messengers Kinase_Activity Kinase Cascades PKC->Kinase_Activity TLR->Kinase_Activity Ion_Flux Altered Ion Flux Ion_Channel->Ion_Flux Gene_Expression Changes in Gene Expression Second_Messengers->Gene_Expression Kinase_Activity->Gene_Expression Ion_Flux->Gene_Expression

Caption: General overview of how BCFA-CoAs and UFA-CoAs can influence signaling pathways.

  • G Protein-Coupled Receptors (GPCRs): The activity of GPCRs can be modulated by the lipid environment. Molecular dynamics simulations have shown that solvation of GPCRs by unsaturated lipids is thermodynamically favorable and can shift the receptor equilibrium towards an active conformation.[11][12][13][14] This suggests that membranes with higher fluidity, induced by either UFAs or BCFAs, may enhance GPCR signaling.

  • Protein Kinase C (PKC): The activation of many PKC isoforms involves their translocation to the cell membrane.[15][16] The lipid composition and fluidity of the membrane can influence this recruitment and subsequent kinase activity. For instance, changes in membrane properties have been shown to correlate with the activation and inhibition of PKC.[17]

  • Toll-Like Receptors (TLRs): TLRs are key receptors in the innate immune system, and their dimerization and signaling are dependent on the membrane environment.[6][18] The assembly of TLR signaling complexes often occurs within lipid rafts.[6] Therefore, the disruption of these domains by BCFAs or UFAs could modulate TLR-mediated inflammatory responses.

  • Ion Channels: The gating properties and activity of ion channels are sensitive to the physical state of the surrounding lipid bilayer.[19][20][21] Changes in membrane fluidity, thickness, and curvature can all impact the conformational changes that ion channels undergo to open and close. Both UFAs and BCFAs, by altering these properties, can thus influence ion channel function.

Experimental Protocols

Measurement of Membrane Fluidity using Laurdan GP

Principle: Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment. In more ordered, gel-phase membranes, the emission maximum is at a shorter wavelength (around 440 nm) compared to more fluid, liquid-crystalline phase membranes (around 490 nm). The Generalized Polarization (GP) value is calculated from the fluorescence intensities at these two wavelengths and provides a quantitative measure of membrane fluidity.[22][23][24][25]

Protocol Outline:

  • Label cells or liposomes with Laurdan (e.g., 5-10 µM for 30-60 minutes).

  • Wash to remove excess probe.

  • Acquire fluorescence emission spectra or intensities at 440 nm and 490 nm using a fluorometer or a fluorescence microscope, with an excitation wavelength of 350 nm.

  • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

  • A decrease in the GP value indicates an increase in membrane fluidity.

Laurdan_GP_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Labeling Label cells/liposomes with Laurdan Washing Wash to remove excess probe Labeling->Washing Excitation Excite at 350 nm Washing->Excitation Emission Measure emission at 440 nm and 490 nm Excitation->Emission Calculation Calculate GP value: (I440 - I490) / (I440 + I490) Emission->Calculation Interpretation Lower GP = Higher Fluidity Calculation->Interpretation

Caption: Workflow for measuring membrane fluidity using the Laurdan GP assay.

Measurement of Membrane Permeability using Transwell Assay

Principle: The Transwell assay measures the permeability of a cell monolayer cultured on a semi-permeable membrane insert. A tracer molecule (e.g., FITC-dextran) is added to the upper chamber, and its passage into the lower chamber is quantified over time.[1][3][26][27]

Protocol Outline:

  • Seed cells on the Transwell insert and culture until a confluent monolayer is formed.

  • Treat the cell monolayer with the fatty acyl-CoA of interest.

  • Add a fluorescent tracer molecule (e.g., FITC-dextran) to the upper (apical) chamber.

  • At various time points, collect samples from the lower (basolateral) chamber.

  • Measure the fluorescence of the samples from the lower chamber using a plate reader.

  • An increase in the amount of tracer in the lower chamber indicates increased permeability.

Transwell_Assay_Workflow cluster_setup Assay Setup cluster_exp Experiment cluster_readout Analysis Seeding Seed cells on Transwell insert Treatment Treat with fatty acyl-CoA Seeding->Treatment Add_Tracer Add FITC-dextran to upper chamber Treatment->Add_Tracer Incubation Incubate and collect samples from lower chamber Add_Tracer->Incubation Measure_Fluorescence Measure fluorescence of lower chamber samples Incubation->Measure_Fluorescence Interpretation Higher fluorescence = Higher permeability Measure_Fluorescence->Interpretation

Caption: Workflow for the Transwell permeability assay.

Isolation of Detergent-Resistant Membranes (DRMs)

Principle: Lipid rafts are characterized by their relative insolubility in certain non-ionic detergents at low temperatures. This property allows for their biochemical isolation as detergent-resistant membranes (DRMs) by density gradient ultracentrifugation.[2][17][28][29][30]

Protocol Outline:

  • Lyse cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Mix the lysate with a high-concentration sucrose (B13894) solution and place it at the bottom of an ultracentrifuge tube.

  • Create a discontinuous sucrose gradient on top of the lysate.

  • Perform ultracentrifugation at high speed for several hours at 4°C.

  • DRMs, being buoyant due to their high lipid content, will float to the interface of the lower-density sucrose layers.

  • Collect fractions from the top of the gradient and analyze for the presence of raft marker proteins (e.g., flotillin, caveolin) by Western blotting.

DRM_Isolation_Workflow cluster_lysis Cell Lysis cluster_centrifugation Ultracentrifugation cluster_analysis Analysis Detergent_Lysis Lyse cells in cold detergent buffer Gradient_Setup Create sucrose density gradient Detergent_Lysis->Gradient_Setup Centrifugation Ultracentrifuge at 4°C Gradient_Setup->Centrifugation Fractionation Collect fractions Centrifugation->Fractionation Western_Blot Analyze for raft markers (e.g., flotillin) Fractionation->Western_Blot

Caption: Workflow for the isolation of detergent-resistant membranes.

Conclusion

Both branched-chain and unsaturated fatty acyl-CoAs play important and analogous roles in modulating membrane fluidity. They disrupt the tight packing of saturated acyl chains, leading to more fluid and permeable membranes. This alteration of the membrane's physical state can, in turn, influence the stability of lipid rafts and the activity of a wide range of membrane-associated signaling proteins. While direct comparative data, especially for the acyl-CoA forms, is still emerging, the available evidence suggests that both classes of molecules are potent regulators of membrane structure and function. Further research employing comparative biophysical and cell-based assays will be crucial to fully elucidate the distinct and overlapping roles of these important lipid molecules.

References

A Comparative Guide to the Characterization of Novel Acyl-CoA Synthetases: Confirming the Enzymatic Product (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of novel acyl-CoA synthetases (ACSs), using the confirmation of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA as a primary example. We will explore established methodologies for performance comparison with alternative enzymatic and synthetic routes, supported by detailed experimental protocols and data presentation formats.

Introduction to Acyl-CoA Synthetases

Acyl-CoA synthetases are a crucial class of enzymes that catalyze the formation of fatty acyl-CoA thioesters from fatty acids, coenzyme A (CoA), and ATP.[1][2] These activated acyl-CoAs are central intermediates in lipid metabolism, participating in β-oxidation, biosynthesis of complex lipids, and cellular signaling.[1][3] The discovery and characterization of novel ACSs with unique substrate specificities, such as the hypothetical enzyme producing the very-long-chain fatty acyl-CoA (VLCFA-CoA) this compound, are of significant interest for understanding metabolic pathways and for potential therapeutic applications.

Performance Comparison of a Novel Acyl-CoA Synthetase

The performance of a novel acyl-CoA synthetase must be rigorously compared against existing enzymatic and chemical synthesis methods. Key performance indicators include enzyme kinetics (Km and kcat), substrate specificity, and product yield. Below is a template for presenting comparative data.

Table 1: Comparative Kinetic Analysis of Acyl-CoA Synthetases
Enzyme/MethodSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Product Yield (%)
Novel ACS (Hypothetical) (S)-3-Hydroxy-17-methyloctadecanoic acidDataDataDataData
Standard Long-Chain ACS (e.g., ACSL1)Palmitic Acid (C16:0)DataDataDataData
Very-Long-Chain ACS (e.g., FATP1)Lignoceric Acid (C24:0)DataDataDataData
Chemical Synthesis (e.g., carbodiimide (B86325) coupling)(S)-3-Hydroxy-17-methyloctadecanoic acidN/AN/AN/AData

Data would be obtained from experimental measurements.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of a novel enzyme.

Protocol 1: Expression and Purification of a Novel Acyl-CoA Synthetase

This protocol is adapted from methods used for the purification of other acyl-CoA synthetases, such as FATP1.[4]

  • Gene Synthesis and Cloning : The gene encoding the putative novel ACS is synthesized and cloned into an appropriate expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells) with a purification tag (e.g., His-tag, GST-tag).

  • Protein Expression : The expression vector is transformed into a suitable host strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and induction time).

  • Cell Lysis : Cells are harvested and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography : The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Size-Exclusion Chromatography : For higher purity, the eluted protein from the affinity column is further purified using size-exclusion chromatography.

  • Purity Assessment : The purity of the enzyme is assessed by SDS-PAGE.

Protocol 2: Acyl-CoA Synthetase Activity Assay

Several methods can be used to measure ACS activity. A common and sensitive method is the radiometric assay.[1] Alternatively, enzyme-coupled spectrophotometric or fluorometric assays are available.[5][6][7]

Radiometric Assay:

  • Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl2, CoA, and the radiolabeled fatty acid substrate (e.g., [3H]-(S)-3-Hydroxy-17-methyloctadecanoic acid) bound to bovine serum albumin (BSA).

  • Enzyme Reaction : The reaction is initiated by adding the purified novel ACS. The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Extraction : The reaction is stopped by adding a mixture of isopropanol, heptane, and water. The phases are separated by centrifugation.

  • Quantification : The amount of radiolabeled acyl-CoA product in the aqueous phase is quantified by scintillation counting.[1]

Fluorometric Assay:

Commercially available kits provide a high-throughput method for measuring ACS activity. In this coupled assay, the production of acyl-CoA leads to the generation of a fluorescent product that can be measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6]

Protocol 3: Confirmation of the Enzymatic Product

The identity of the enzymatic product, this compound, must be unequivocally confirmed.

  • Enzymatic Synthesis : A large-scale enzymatic reaction is performed using the purified novel ACS to generate a sufficient amount of the product.

  • Purification of Acyl-CoA : The product is purified from the reaction mixture using solid-phase extraction or high-performance liquid chromatography (HPLC).[8]

  • Mass Spectrometry (MS) : The molecular weight of the purified product is determined by mass spectrometry and compared to the theoretical mass of this compound. Tandem MS (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For a complete structural elucidation, 1H and 13C NMR spectroscopy can be performed on the purified product.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Enzymatic_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Fatty_Acid (S)-3-Hydroxy-17- methyloctadecanoic acid Novel_ACS Novel Acyl-CoA Synthetase Fatty_Acid->Novel_ACS CoA Coenzyme A CoA->Novel_ACS ATP ATP ATP->Novel_ACS Acyl_CoA (S)-3-Hydroxy-17-methyl- octadecanoyl-CoA Novel_ACS->Acyl_CoA AMP AMP Novel_ACS->AMP PPi Pyrophosphate Novel_ACS->PPi

Caption: General reaction mechanism of the novel acyl-CoA synthetase.

Experimental_Workflow Gene_Cloning Gene Cloning & Expression Purification Enzyme Purification Gene_Cloning->Purification Activity_Assay Kinetic & Substrate Specificity Assays Purification->Activity_Assay Product_Confirmation Product Synthesis & Characterization (HPLC, MS, NMR) Purification->Product_Confirmation Comparison Comparative Analysis Activity_Assay->Comparison Product_Confirmation->Comparison

Caption: Workflow for the characterization of a novel acyl-CoA synthetase.

Conclusion

The comprehensive characterization of a novel acyl-CoA synthetase requires a multi-faceted approach, combining protein biochemistry, enzymology, and analytical chemistry. By following the protocols and data presentation formats outlined in this guide, researchers can effectively evaluate the performance of a new enzyme and confirm the identity of its product, thereby contributing to a deeper understanding of lipid metabolism and opening avenues for new biotechnological and therapeutic developments.

References

Evaluating the Specificity of Antibodies Against (S)-3-Hydroxy-17-methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Antigen Design and Antibody Production

The initial and most critical step is the generation of a specific antibody. Due to the small size and non-immunogenic nature of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA (a hapten), it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response in the host animal (e.g., rabbit for polyclonal or mouse for monoclonal antibodies). The conjugation strategy should be carefully designed to expose the key epitopes of the hapten, namely the hydroxyl group at the 3-position and the methyl group at the 17-position, to the immune system.

Experimental Workflow for Specificity Evaluation

A multi-tiered approach is essential for thoroughly characterizing the specificity of newly developed antibodies. The following workflow is recommended:

G cluster_0 Antibody Development & Initial Screening cluster_1 Specificity & Cross-Reactivity Testing cluster_2 Data Analysis & Comparison A Antigen Preparation (this compound-KLH) B Immunization (e.g., Rabbit or Mouse) A->B C Serum Collection / Hybridoma Production B->C D ELISA Screening (vs. Hapten-BSA) C->D E Competitive ELISA D->E High Titer Clones/Sera F Western Blot Analysis (Cell Lysates) E->F I Quantitative Data Table E->I G Immunoprecipitation-Mass Spectrometry (IP-MS) F->G H Immunocytochemistry (ICC) / Immunohistochemistry (IHC) F->H G->I H->I J Selection of Optimal Antibody I->J

Figure 1: Experimental workflow for the development and specificity evaluation of antibodies against this compound.

Quantitative Comparison of Antibody Specificity

To objectively compare the performance of different antibody candidates (e.g., various monoclonal clones or polyclonal batches), quantitative data from specificity assays should be compiled. The following table presents a hypothetical comparison between two monoclonal antibody clones (MAb-1 and MAb-2) and one polyclonal antibody (PAb-1).

Parameter MAb-1 MAb-2 PAb-1 Ideal Outcome
ELISA Titer 1:256,0001:128,0001:64,000High titer (>1:50,000)
Competitive ELISA (IC50)
This compound15 nM25 nM50 nMLow IC50 for target
Octadecanoyl-CoA> 10 µM> 10 µM> 5 µMHigh IC50 for parent
3-Hydroxyoctadecanoyl-CoA500 nM800 nM1.2 µMHigh IC50 for related
17-Methyloctadecanoyl-CoA750 nM950 nM1.5 µMHigh IC50 for related
Western Blot (Target Protein Band) Strong, single bandModerate bandStrong, multiple bandsSingle, specific band
Immunoprecipitation (Target Protein Yield) 1.5 µg0.8 µg2.5 µg (with contaminants)High yield, low background

Interpretation: In this hypothetical scenario, MAb-1 demonstrates the highest specificity due to its high titer, low IC50 for the target antigen, and high IC50 for related, structurally similar molecules. Its performance in Western Blot and Immunoprecipitation also suggests high specificity with low off-target binding.

Detailed Experimental Protocols

Competitive ELISA for Specificity Determination
  • Coating: Coat a 96-well microtiter plate with this compound conjugated to a non-immunizing carrier protein like BSA (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Competition: In a separate plate, pre-incubate a fixed, sub-saturating concentration of the primary antibody with serial dilutions of the target hapten (this compound) and potential cross-reactants (e.g., octadecanoyl-CoA, 3-hydroxyoctadecanoyl-CoA) for 1 hour.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and stop the reaction with 1M H₂SO₄.

  • Analysis: Read the absorbance at 450 nm. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding.

Western Blot Analysis
  • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-20% Tris-glycine gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP)
  • Lysate Preparation: Prepare cell lysates as described for Western Blotting.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Antibody Incubation: Incubate the pre-cleared lysate with the primary antibody (2-5 µg) overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads three to five times with cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western Blotting or send for mass spectrometry analysis to identify the precipitated proteins.

Potential Signaling Pathway Involvement

This compound is a hydroxylated fatty acyl-CoA, suggesting its potential involvement in fatty acid metabolism and signaling pathways. A specific antibody would be crucial for elucidating its role. The diagram below illustrates a hypothetical pathway where this molecule could act as a signaling intermediate.

G A 17-Methyloctadecanoyl-CoA B Fatty Acid Hydroxylase A->B C This compound B->C D Nuclear Receptor X (NXR) C->D Ligand Binding & Activation E Gene Transcription (Lipid Metabolism Genes) D->E Transcriptional Regulation

Figure 2: Hypothetical signaling pathway involving this compound as a signaling molecule.

Safety Operating Guide

Personal protective equipment for handling (S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA. The following procedures are based on best practices for handling specialized biochemical reagents for which specific hazard data is not available. For research use only. Not for human or veterinary use.

Precautionary Approach

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or latex gloves.
Body Protection Laboratory coat.
Respiratory Not generally required if handled in a well-ventilated area. Use a fume hood if creating aerosols or dust.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation for experimental use.

G cluster_receiving Receiving and Storage cluster_preparation Experimental Preparation Inspect Package Inspect Package Verify Compound Verify Compound Inspect Package->Verify Compound Store at -20°C Store at -20°C Verify Compound->Store at -20°C Equilibrate to Room Temp Equilibrate to Room Temp Store at -20°C->Equilibrate to Room Temp Begin Experiment Work in Ventilated Area Work in Ventilated Area Equilibrate to Room Temp->Work in Ventilated Area Weigh Solid Weigh Solid Work in Ventilated Area->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent

Diagram 1. Experimental workflow for handling this compound.

Experimental Protocol:

  • Receiving and Inspection: Upon receipt, inspect the package for any signs of damage or leakage.

  • Verification: Confirm that the product name and specifications on the container match the order.

  • Storage: Store the compound in a tightly sealed container at -20°C for long-term stability[2].

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • Conduct all handling in a well-ventilated laboratory or under a chemical fume hood.

    • Wear the appropriate PPE as specified in the table above.

  • Weighing and Dissolving:

    • Carefully weigh the required amount of the solid compound. Avoid creating dust.

    • Dissolve in an appropriate solvent as per your experimental protocol. For similar compounds, aqueous solutions are not recommended for storage beyond one day[2].

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. Always adhere to your institution's and local regulations for chemical waste disposal[3].

G Start Start Unused Compound Unused Compound Start->Unused Compound Contaminated Labware Contaminated Labware Start->Contaminated Labware Liquid Waste Liquid Waste Start->Liquid Waste Segregate Waste Segregate Waste Unused Compound->Segregate Waste Contaminated Labware->Segregate Waste Liquid Waste->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Separate by type Arrange for Pickup Arrange for Pickup Label Waste Container->Arrange for Pickup End End Arrange for Pickup->End

Diagram 2. Disposal pathway for this compound and associated waste.

Disposal Protocol:

  • Unused/Expired Material: Unwanted or expired this compound should be disposed of as chemical waste. Do not attempt to neutralize or discard it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of in the appropriate solid chemical waste stream.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling and Collection: Clearly label all waste containers with the contents. Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office[4].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.